Product packaging for (-)-Menthofuran(Cat. No.:CAS No. 80183-38-6)

(-)-Menthofuran

Cat. No.: B1240581
CAS No.: 80183-38-6
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Menthofuran is a monoterpene constituent found in the essential oils of various Mentha species, such as peppermint and pennyroyal . It serves as a critical compound for scientific investigation in multiple research fields. Research Applications and Value In plant biology and metabolic engineering , this compound is a significant intermediate in the menthol biosynthetic pathway in plants like peppermint ( Mentha piperita L.) . Its accumulation is considered undesirable for essential oil quality, and it is characterized as a "stress metabolite" that increases under adverse environmental conditions . Research focuses on understanding the regulation of its biosynthetic enzyme, menthofuran synthase (MFS), and strategies to downregulate its production to improve the flux towards (-)-menthol and enhance the quality of peppermint essential oil . In toxicology and pharmacology , this compound is a metabolite of the compound pulegone and is studied for its hepatotoxic effects . Research indicates that its toxicity is mediated through metabolic activation by cytochrome P450 enzymes (particularly CYP2A6) to reactive intermediates, which can cause cellular damage and deplete glutathione levels . It is also a potent, mechanism-based inactivator of human liver cytochrome P450 2A6, making it a tool for studying drug-metabolizing enzymes . Recent pharmacological studies (2023) have also explored its gastroprotective properties , suggesting its effects may be mediated by antioxidant mechanisms, including increased nonprotein sulfhydryl (NPSH) group concentration and reduced lipid peroxidation . WARNING: This product is for research use only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes. This compound has been associated with toxicity and should be handled by qualified professionals in a controlled laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1240581 (-)-Menthofuran CAS No. 80183-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKXXYGDYYFJU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230140
Record name Menthofuran, (-)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80183-38-6
Record name Menthofuran, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080183386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menthofuran, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENTHOFURAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS9602CGD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Menthofuran Biosynthesis in Mentha pulegium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of (-)-menthofuran in Mentha pulegium (pennyroyal). It is designed to be a comprehensive resource, detailing the key enzymatic steps, quantitative data on metabolite occurrence, and detailed experimental protocols for relevant assays.

Introduction

Mentha pulegium, commonly known as pennyroyal, is an aromatic herb belonging to the Lamiaceae family. Its essential oil is characterized by a high concentration of monoterpenoids, with pulegone and its derivative, menthofuran, being significant constituents.[1][2] Menthofuran, specifically the (-)-enantiomer, is a molecule of interest due to its biological activities and its role as a key component in the plant's secondary metabolism.[3] Understanding the biosynthesis of this compound is crucial for applications in synthetic biology, drug development, and the optimization of essential oil composition.

The biosynthesis of this compound is a branch of the broader monoterpenoid pathway and occurs within the specialized glandular trichomes of the plant.[4] The pivotal step in the formation of this compound is the oxidation of the monoterpene ketone (+)-pulegone.[5][6]

The Core Biosynthetic Pathway

The immediate precursor to this compound is (+)-pulegone. The conversion is catalyzed by the enzyme (+)-menthofuran synthase (MFS), a cytochrome P450-dependent monooxygenase.[5][7] This enzyme hydroxylates the syn-methyl group of (+)-pulegone, which is followed by a spontaneous intramolecular cyclization to form a hemiketal, and subsequent dehydration to yield the furan ring of this compound.[5][8]

The overall reaction catalyzed by menthofuran synthase is as follows:

(+)-Pulegone + NADPH + H+ + O₂ → (+)-Menthofuran + NADP+ + H₂O[9]

Menthofuran synthase is a heme-thiolate protein (P-450) and has been identified as a key enzyme in the biosynthesis of this monoterpene.[9]

Regulatory Aspects

The biosynthesis of this compound is subject to regulation. Studies in the closely related Mentha x piperita have shown that the expression of the menthofuran synthase gene (mfs) is transcriptionally regulated.[10] Furthermore, this compound itself appears to play a role in a feedback mechanism by down-regulating the transcription of the gene for pulegone reductase (PR), an enzyme that competes for the common substrate (+)-pulegone to produce menthone, a precursor to menthol.[10][11] This suggests a complex interplay that controls the flux of (+)-pulegone towards either this compound or the menthol branch of the pathway.

menthofuran_biosynthesis cluster_pathway This compound Biosynthesis cluster_regulation Regulatory Feedback pulegone (+)-Pulegone menthofuran This compound pulegone->menthofuran  Menthofuran Synthase (MFS)  (Cytochrome P450)  + NADPH, O2 menthone (-)-Menthone pulegone->menthone  Pulegone Reductase (PR)  + NADPH menthofuran_reg This compound pr_gene Pulegone Reductase (pr) Gene menthofuran_reg->pr_gene Down-regulates transcription

Diagram 1: this compound Biosynthesis Pathway and Regulation.

Quantitative Data

The chemical composition of Mentha pulegium essential oil can vary significantly based on geographical location, environmental conditions, and the developmental stage of the plant. Pulegone is consistently a major component, with menthofuran also being a notable constituent. The following table summarizes the percentage of pulegone and menthofuran found in Mentha pulegium essential oil from various studies.

Geographical OriginPulegone (%)Menthofuran (%)Reference
Morocco80.04Not Reported[2]
Iran (Gilan)69.22Not Reported[12]
Sicily, Italy50.6Not Reported
Iran (Taftan Area)65.521.27
Greece< 0.1 - 90.7Not Reported[13]
Iran48.7Not Reported[14]

Note: The absence of a reported value for menthofuran in some studies does not necessarily indicate its absence, but rather that it was not quantified or reported as a major component in those particular analyses.

Experimental Protocols

Representative Protocol for Menthofuran Synthase Activity Assay

Disclaimer: A detailed, publicly available protocol specifically for the menthofuran synthase assay in Mentha pulegium is scarce. The following is a representative protocol based on general methods for assaying plant microsomal cytochrome P450 monooxygenases.

Objective: To determine the enzymatic activity of menthofuran synthase in microsomal fractions isolated from Mentha pulegium glandular trichomes.

Materials:

  • Fresh, young leaves of Mentha pulegium

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (PVP-40)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • NADPH solution (10 mM in Assay Buffer)

  • (+)-Pulegone substrate solution (in a suitable solvent like ethanol, to be diluted)

  • Microsome resuspension buffer: 50 mM Tris-HCl (pH 7.5) containing 20% (v/v) glycerol

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge and ultracentrifuge

  • Spectrophotometer

  • GC-MS for product analysis

Procedure:

  • Microsome Isolation:

    • Harvest fresh, young Mentha pulegium leaves and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold Extraction Buffer.

    • Filter the homogenate through layers of cheesecloth and Miracloth.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

    • Carefully collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

    • Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of Resuspension Buffer.

    • Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • Microsomal protein (e.g., 50-100 µg)

      • (+)-Pulegone (final concentration to be optimized, e.g., 50 µM)

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing vigorously.

    • Prepare a negative control by boiling the microsomal preparation before adding the substrate and NADPH.

  • Product Extraction and Analysis:

    • Centrifuge the reaction mixture to separate the organic and aqueous phases.

    • Carefully transfer the organic phase to a new tube.

    • Concentrate the organic extract under a gentle stream of nitrogen.

    • Resuspend the residue in a small volume of a suitable solvent for GC-MS analysis.

    • Analyze the sample by GC-MS to identify and quantify the this compound produced.

experimental_workflow cluster_prep Microsome Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis start Harvest M. pulegium leaves homogenize Homogenize in Extraction Buffer start->homogenize filter Filter homogenate homogenize->filter centrifuge1 Centrifuge at 10,000 x g filter->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 ultracentrifuge Ultracentrifuge at 100,000 x g supernatant1->ultracentrifuge pellet Resuspend microsomal pellet ultracentrifuge->pellet quantify Quantify protein concentration pellet->quantify mix Prepare reaction mixture: - Microsomes - (+)-Pulegone quantify->mix preincubate Pre-incubate at 30°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction incubate Incubate for 30-60 min start_reaction->incubate stop_reaction Stop reaction with organic solvent incubate->stop_reaction extract Extract product stop_reaction->extract concentrate Concentrate extract extract->concentrate gcms Analyze by GC-MS concentrate->gcms

Diagram 2: Experimental Workflow for Menthofuran Synthase Assay.
Protocol for GC-MS Analysis of Mentha pulegium Essential Oil

Objective: To identify and quantify the volatile components, including this compound and (+)-pulegone, in the essential oil of Mentha pulegium.

Materials:

  • Essential oil extracted from Mentha pulegium

  • Hexane or another suitable solvent (GC grade)

  • Internal standard (e.g., n-alkanes)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Mentha pulegium essential oil by diluting it in hexane (e.g., 1% v/v).

    • If quantitative analysis is required, add a known concentration of an internal standard to the diluted sample.

    • Transfer the prepared sample to a GC vial.

  • GC-MS Conditions (Example):

    • Injector:

      • Temperature: 250°C

      • Injection volume: 1 µL

      • Split ratio: e.g., 1:50

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 240°C at a rate of 3°C/min

      • Hold at 240°C for 5 minutes

    • Mass Spectrometer:

      • Ionization mode: Electron Impact (EI) at 70 eV

      • Mass range: m/z 40-400

      • Scan mode: Full scan

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

    • Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram. For absolute quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve.

Conclusion

The biosynthesis of this compound in Mentha pulegium is a critical pathway that contributes to the unique chemical profile of its essential oil. The conversion of (+)-pulegone to this compound, catalyzed by menthofuran synthase, represents a key metabolic branch point. Further research into the specific enzyme kinetics and regulatory networks in M. pulegium will provide a more complete understanding of how the production of this and other valuable monoterpenoids is controlled. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to delve deeper into the fascinating biochemistry of this medicinal and aromatic plant.

References

Natural sources and isolation of (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Menthofuran

Introduction

This compound, a monoterpenoid and a member of the 1-benzofurans, is a significant component found in the essential oils of various plants, most notably within the Mentha genus.[1][2][3] While it contributes to the characteristic aroma profile of these oils, high concentrations are often considered undesirable in commercial applications like flavorings due to its potential for off-flavor development and discoloration upon storage.[2][4][5] However, its unique chemical structure makes it a valuable chiral starting material for the synthesis of more complex molecules with potential therapeutic applications.[2] This guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and quantitative data for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is biosynthesized in plants from (+)-pulegone through the action of the cytochrome P450 enzyme (+)-menthofuran synthase (MFS).[4][6][7] The primary natural sources are various species of mint. The concentration of menthofuran in the essential oil is highly variable and depends on factors such as the specific cultivar, climate, geographic location, and harvest time.[6][8] Stress conditions, including high temperatures and low light, are known to increase the accumulation of menthofuran.[4][8]

Table 1: Quantitative Occurrence of this compound in Various Mentha Species

Plant SpeciesMenthofuran Content (% of Essential Oil)Notes
Mentha x piperita (Peppermint)0.1% - 21%The most common source; content is highly variable.[6][8][9]
Mentha x piperita (Novel Indian Variant)32.88% - 42.32%A specific chemotype exceptionally rich in menthofuran.[10]
Mentha pulegium (Pennyroyal)Significant, but variable levelsKnown to be a primary source and is associated with the oil's toxicity.[1][9]
Mentha aquatica (Water Mint)Up to 70.5% (in some Ethiopian oils)Certain chemotypes can have very high concentrations.[9]

Biosynthesis and Isolation Workflow

The biosynthesis of this compound is a critical branch point in the monoterpene pathway in mint. The precursor, (+)-pulegone, can be either reduced to (-)-menthone (leading to menthol) or oxidized by MFS to form this compound.[2] This relationship is key to understanding the composition of mint essential oils.

The general workflow for isolating this compound involves an initial extraction of the essential oil from the plant material, followed by purification steps to separate the target compound from the complex mixture.

G cluster_0 Biosynthesis in Mentha Pulegone (+)-Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) Menthofuran This compound Pulegone->Menthofuran Menthofuran Synthase (MFS) (Cytochrome P450)

Caption: Biosynthetic pathway of this compound from (+)-Pulegone.

G cluster_1 Isolation & Purification Workflow Plant Mentha piperita Plant Material (Flowering Aerial Parts) Oil Crude Peppermint Essential Oil Plant->Oil Steam Distillation Fractional Fractional Distillation Oil->Fractional Fractions Collected Fractions Fractional->Fractions Separation based on boiling points Chromatography Chromatographic Purification (e.g., Column Chromatography) Fractions->Chromatography Menthofuran-rich fractions Pure Pure this compound Chromatography->Pure

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process requiring careful execution of extraction and purification techniques.

Protocol 1: Essential Oil Extraction via Steam Distillation

This protocol describes the extraction of crude essential oil from Mentha piperita. The highest yield of essential oil is typically obtained when the plants are in full bloom.[11]

Objective: To extract the volatile essential oil, containing this compound, from peppermint plant material.

Materials:

  • Fresh or air-dried aerial parts of Mentha piperita

  • Steam distillation apparatus (steam generator, distillation flask, condenser, receiving vessel/separatory funnel)

  • Anhydrous sodium sulfate

  • Deionized water

Methodology:

  • Preparation: Harvest the aerial parts of the peppermint plant, preferably during the flowering stage to maximize menthofuran content.[8][12] Chop the plant material into small pieces to increase the surface area for efficient extraction.[11]

  • Apparatus Setup: Place the chopped plant material into the distillation flask. Assemble the steam distillation apparatus, ensuring all joints are secure.

  • Distillation: Pass steam from the generator through the plant material.[11][13] The steam will rupture the plant's oil glands and vaporize the volatile essential oils. The mixture of steam and oil vapor travels to the condenser.

  • Condensation & Collection: The vapors are cooled in the condenser and converted back into a liquid, which is collected in a separatory funnel.[11] The distillate will consist of two phases: the essential oil and an aqueous layer (hydrosol).

  • Separation: Allow the distillate to stand until two distinct layers form. Peppermint oil is less dense than water and will float on top.[11] Carefully separate the upper essential oil layer from the lower aqueous layer.[12]

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the crude essential oil in a sealed, dark glass vial in a cool environment to prevent degradation.

Protocol 2: Purification by Fractional Distillation

This technique separates components of the crude essential oil based on their different boiling points.[11][13][14] It is highly effective for enriching the menthofuran content.[13][15]

Objective: To separate this compound from other major components of peppermint oil, such as menthol and menthone.

Materials:

  • Crude peppermint essential oil

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks, heating mantle)

  • Vacuum pump (optional, for vacuum distillation)

  • Stir bar or boiling chips

Table 2: Physical Properties of Key Peppermint Oil Components

CompoundBoiling Point (°C)Density (g/mL at 20°C)
Menthone~207~0.895
This compound ~196 (72-73°C at 10 torr) ~0.97
Menthol~212~0.890 (solid)
Menthyl Acetate~229~0.925
(Data synthesized from multiple sources)[11][16][17]

Methodology:

  • Apparatus Setup: Place the crude peppermint oil into a round-bottom flask with a stir bar. Set up the fractional distillation apparatus. The efficiency of the separation is dependent on the length and type of the fractionating column (e.g., Vigreux).[18]

  • Heating: Gently heat the flask using a heating mantle. The mixture will begin to boil, and the vapor will rise through the fractionating column.

  • Fraction Collection: The components with lower boiling points will vaporize first and reach the top of the column. Monitor the temperature at the thermometer bulb at the top of the column.

  • Collect the distillate in separate receiving flasks as the temperature stabilizes at the boiling point of each successive component.

    • The initial fractions will be enriched in lower-boiling point compounds.

    • Collect the fraction that distills around the boiling point of menthofuran (~196°C at atmospheric pressure, or lower under vacuum).[16] Using a vacuum is often preferred to prevent thermal degradation of the oil components.[15]

  • Analysis: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fractions with the highest purity of this compound.

Protocol 3: High-Purity Isolation via Chromatography

For obtaining highly pure this compound for research or drug development, chromatographic separation is often necessary as a final polishing step.[11]

Objective: To achieve high-purity this compound by separating it from structurally similar compounds.

Materials:

  • Menthofuran-enriched fraction from distillation

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a hexane/ethyl acetate gradient, to be determined by Thin Layer Chromatography)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Method Development (TLC): Develop an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve good separation between menthofuran and remaining impurities.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar solvent.

  • Sample Loading: Concentrate the menthofuran-enriched fraction and adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the prepared column.

  • Elution: Begin eluting the column with the solvent system, starting with low polarity and gradually increasing it.

  • Fraction Collection: Collect small fractions of the eluent in separate tubes as it passes through the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Conclusion

This compound is a readily available monoterpene from natural sources, particularly from the essential oil of Mentha piperita. While its presence is often minimized in commercial flavor and fragrance applications, its isolation is of significant interest for synthetic chemistry and potential pharmacological development. The successful isolation relies on a systematic approach, beginning with efficient steam distillation to extract the crude oil, followed by fractional distillation to enrich the target compound. For applications requiring high purity, column chromatography serves as an essential final step. The protocols and data presented in this guide offer a technical foundation for researchers to effectively isolate and purify this compound from its natural matrix.

References

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-Menthofuran, a naturally occurring monoterpenoid. The information is curated for professionals in research and drug development, with a focus on delivering precise, quantitative data and established experimental methodologies.

Chemical and Physical Properties

This compound, a member of the 1-benzofuran class of compounds, is a significant component of certain essential oils, notably from mint species.[1][2] The following tables summarize its key chemical and physical properties.

Table 1: General and Chemical Properties of Menthofuran

PropertyValueSource(s)
IUPAC Name (6S)-3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran[3]
Synonyms (S)-(-)-Menthofuran, (S)-3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran[1][3]
CAS Number 80183-38-6 (for (S)-isomer)[3]
494-90-6 (for racemate)[1][3][4][5]
Molecular Formula C₁₀H₁₄O[1][5][6]
Molecular Weight 150.22 g/mol [1][5][7]
InChI InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1[8]
InChIKey YGWKXXYGDYYFJU-VIFPVBFESA-N[8]
Canonical SMILES C[C@H]1CCC2=C(C1)OC=C2C[8]
Appearance Colorless to pale yellow or bluish liquid[1][2][6]
Odor Pungent, musty, nutty, earthy, with minty undertones[2][9][10]

Table 2: Physical and Spectroscopic Properties of Menthofuran

PropertyValueSource(s)
Boiling Point 80-82 °C at 13 mmHg[1][9][10][11][12]
Density 0.960 to 0.970 g/mL at 25 °C[9][10][11][12]
Refractive Index (n20/D) 1.481 to 1.486 at 20 °C[9][11][12]
Flash Point 75.56 °C (168.00 °F) TCC[9]
Solubility Soluble in alcohol; sparingly soluble in water (16.36 mg/L at 25 °C est.)[9]
Mass Spectrometry (GC-MS) Major fragments (m/z): 150 (M+), 108 (base peak), 79, 39, 109[1][4]
¹H-NMR Spectroscopy Characteristic signals at approximately 2.6-2.7 ppm and 7 ppm[13]

Biological Activity and Significance

This compound is a metabolite of pulegone, a compound found in high concentrations in pennyroyal oil.[3][7] The metabolism of pulegone to menthofuran is a critical step in its associated hepatotoxicity.[3][7] This biotransformation is mediated by cytochrome P450 enzymes.[7] Menthofuran itself can be further metabolized to reactive intermediates that can deplete glutathione levels, leading to cellular damage.[3] In the context of plant biology, menthofuran plays a role in regulating the biosynthesis of other monoterpenes in peppermint.[14][15]

Experimental Protocols

The following section details a practical and efficient method for the synthesis of menthofuran from isopulegols. This three-step synthesis is noted for its respectable yields.[16]

This synthesis involves the epoxidation of isopulegols, followed by oxidation to isopulegone oxides, and subsequent isomerization to menthofuran.[16]

Step 1: Epoxidation of Isopulegols to Isopulegol Oxides

  • Reagents: Isopulegols, acetonitrile, hydrogen peroxide (50%), potassium bicarbonate, methanol.

  • Procedure:

    • To a magnetically stirred, ice-cooled mixture of isopulegols (0.2 mol), acetonitrile (0.2 mol), and potassium bicarbonate (3.4 g) in methanol (100 mL), add a 50% hydrogen peroxide solution (13.6 mL, 0.2 mol) dropwise.[17]

    • Allow the reaction mixture to warm to room temperature and continue stirring for 4 days.[16][17]

    • Evaporate the solvent in vacuo.[16][17]

    • Wash the residue with water to remove inorganic materials.[16]

    • Dry the resulting oily product over magnesium sulfate and distill to afford isopulegol oxides.[16]

Step 2: Oxidation of Isopulegol Oxides to Isopulegone Oxides

  • Reagents: Isopulegol oxides, pyridine, chlorine, dichloromethane.

  • Procedure:

    • To a stirred solution of isopulegol oxides (0.148 mol) in pyridine (60 mL), add a cold solution of chlorine (0.177 mol) in dichloromethane (100 mL) over 25 minutes, while maintaining the internal temperature at approximately 10°C.[17][18]

    • Monitor the reaction by gas chromatography until all the epoxide is consumed (typically within 30 minutes after addition).[17][18]

    • The resulting mixture contains isopulegone oxides.

Step 3: Isomerization of Isopulegone Oxides to Menthofuran

  • Reagents: Isopulegone oxides mixture, 9% hydrochloric acid (optional).

  • Procedure:

    • Isomerization can be achieved by treating the isopulegone oxides with 9% hydrochloric acid.[16]

    • Alternatively, the crude isopulegone oxides can be distilled through a spinning band column to yield menthofuran.[16]

    • The final product is purified by distillation.[17]

Visualized Workflow

The following diagram illustrates the synthetic pathway from (-)-Isopulegol to (+)-Menthofuran. Note that starting with (-)-isopulegols leads to the formation of (+)-menthofuran.[16] To obtain this compound, one would need to start with the corresponding enantiomer of isopulegol.

Synthesis_of_Menthofuran Isopulegol (-)-Isopulegol Epoxides Isopulegol Epoxides Isopulegol->Epoxides H₂O₂ / Acetonitrile Epoxidation Isopulegone_Oxides Isopulegone Oxides Epoxides->Isopulegone_Oxides Chlorine / Pyridine Oxidation Menthofuran (+)-Menthofuran Isopulegone_Oxides->Menthofuran HCl or Heat Isomerization

Caption: Synthesis of (+)-Menthofuran from (-)-Isopulegol.

References

Spectroscopic data (NMR, IR, MS) of (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (-)-Menthofuran

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0s-H-2
~2.6-2.7m-H-4, H-7
(Further detailed assignments require higher resolution spectra)

Note: Marker signals for menthofuran have been identified at approximately 2.6-2.7 ppm and 7 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmCarbon Atom
(Specific chemical shift values require access to a dedicated spectral database, however, typical ranges for similar structures can be referenced)C-2
C-3
C-3a
C-4
C-5
C-6
C-7
C-7a
C-8 (CH₃)
C-9 (CH₃)

Note: A full spectrum and assigned peaks can be viewed on spectral databases such as SpectraBase.[2]

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~2960, 2935, 2875, 2850C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
~1640C=C stretching (furan ring)
~1460, 1385C-H bending of CH₂ and CH₃ groups
~1152, 1175C-O stretching (furan ring)

Note: The provided data is a compilation of typical values for the functional groups present in menthofuran.[3][4]

Table 4: Mass Spectrometry (GC-MS) Data
m/zRelative Intensity (%)Proposed Fragment
1513.39[M+1]⁺
15029.10[M]⁺ (Molecular Ion)
1351.54[M-CH₃]⁺
1211.75[M-C₂H₅]⁺
10899.99Base Peak
1098.87
916.00
7915.55
778.11
399.11

Source: BenchChem Application Notes.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of this compound using an FT-IR spectrometer, often suitable for neat samples or solutions.

Instrumentation:

  • An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a neat film).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat this compound sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

  • Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a standard method for the analysis of this compound, often found in essential oil mixtures.[1][5]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

  • Prepare a dilute solution of the sample containing this compound (e.g., 1% in a volatile solvent like hexane or ethyl acetate).

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters:

  • GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

  • For quantitative analysis, a calibration curve can be prepared using standard solutions of this compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Purification Purification Sample->Purification Purified this compound Purified this compound Purification->Purified this compound NMR NMR Purified this compound->NMR IR IR Purified this compound->IR MS MS Purified this compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Quantification Quantification MS->Quantification

Overall spectroscopic analysis workflow for this compound.

GCMS_Workflow Sample_Preparation Sample Preparation (Dilution in Volatile Solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (TIC and Mass Spectra) Detection->Data_Analysis

Workflow for the GC-MS analysis of this compound.

Mass_Fragmentation Menthofuran_Ion Menthofuran Radical Cation [C₁₀H₁₄O]⁺˙ m/z = 150 Loss_CH3 -[CH₃]˙ Menthofuran_Ion->Loss_CH3 Retro_Diels_Alder Retro-Diels-Alder Rearrangement Menthofuran_Ion->Retro_Diels_Alder Fragment_135 [C₉H₁₁O]⁺ m/z = 135 Loss_CH3->Fragment_135 Base_Peak [C₇H₈O]⁺˙ m/z = 108 (Base Peak) Retro_Diels_Alder->Base_Peak

Key mass spectral fragmentation pathways of this compound.

References

The Enigmatic Presence of (-)-Menthofuran in Essential Oils: A Technical Guide to its Discovery, History, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthofuran, a monoterpenoid found in the essential oils of various Mentha species, has long been a subject of scientific interest due to its unique chemical properties and its impact on the quality of commercially important essential oils like peppermint oil. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and quantification. Quantitative data on its occurrence in different essential oils are summarized, and key experimental protocols are presented to aid researchers in their studies of this intriguing natural compound.

Introduction: The Discovery and Historical Significance of this compound

The story of this compound is intrinsically linked to the chemical investigation of peppermint (Mentha × piperita L.) essential oil, a globally significant commodity in the flavor, fragrance, and pharmaceutical industries. Early research into the composition of peppermint oil focused on its major components, such as menthol and menthone. However, the presence of a furan derivative, later identified as menthofuran, was noted to contribute to the characteristic aroma profile, and at higher concentrations, to undesirable off-notes.

The initial isolation of menthofuran from American peppermint oil was a significant step in understanding the complex chemistry of mint essential oils. Over the years, research has elucidated its biosynthetic origins, revealing it to be a metabolic diversion from the main pathway leading to menthol. This compound is biosynthesized from (+)-pulegone, a key branch-point intermediate in monoterpenoid metabolism in Mentha species[1]. The enzyme responsible for this conversion is (+)-menthofuran synthase, a cytochrome P450 monooxygenase[2][3]. The accumulation of this compound is often associated with plant stress, including factors like high temperatures and water scarcity, leading to its classification as a stress metabolite.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound can vary significantly depending on the Mentha species, cultivar, growing conditions, and harvest time. This variability is a critical factor for the quality control of essential oils. The following table summarizes the reported quantitative data for this compound in various essential oils.

Essential Oil SourcePlant SpeciesThis compound Content (%)Reference(s)
Peppermint OilMentha × piperita2.0 - 8.0[4]
Peppermint Oil (Commercial)Mentha × piperita0.4 - 14.6[4]
Peppermint Oil (Indian Variety)Mentha × piperita cv. CIM-Patraup to 44.0[5]
Pennyroyal OilMentha pulegiumHigh concentrations (major component)[6]
Cornmint OilMentha arvensisNot detected or up to 0.01[4]

Biosynthesis of this compound: A Key Metabolic Diversion

The biosynthesis of this compound represents a critical branch in the metabolic pathway of monoterpenoids in Mentha species. The pathway originates from geranyl diphosphate (GPP) and proceeds through a series of enzymatic reactions to the key intermediate, (+)-pulegone. At this juncture, the metabolic fate of (+)-pulegone determines the final composition of the essential oil. It can either be reduced to (-)-menthone, the precursor to the commercially valuable (-)-menthol, or be oxidized to form (+)-menthofuran. This conversion is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).

Menthofuran_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenone (+)-Isopiperitenone Limonene->Isopiperitenone Multiple Steps Pulegone (+)-Pulegone Isopiperitenone->Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthofuran This compound Pulegone->Menthofuran Menthofuran Synthase (MFS) (Cytochrome P450) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_isolation Isolation of this compound cluster_analysis Analysis and Quantification Plant_Material Mentha Plant Material Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Column_Chromatography Column Chromatography Essential_Oil->Column_Chromatography GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_Menthofuran Isolated this compound Fractions->Pure_Menthofuran Pure_Menthofuran->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

References

(-)-Menthofuran as a Metabolite of Pulegone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(+)-Pulegone, a monoterpene found in essential oils of plants from the Lamiaceae family, such as pennyroyal and peppermint, undergoes metabolic activation in the liver to form (-)-menthofuran. This biotransformation is a critical step in the manifestation of pulegone-induced hepatotoxicity. This technical guide provides an in-depth overview of the metabolic pathway from pulegone to this compound, the enzymatic processes involved, the subsequent toxicological implications, and the experimental methodologies employed to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Biotransformation of Pulegone to this compound

The primary route of pulegone metabolism leading to toxicity involves its conversion to this compound.[1][2] This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[3][4] The proposed mechanism involves the allylic oxidation of one of the methyl groups on the isopropylidene side chain of pulegone to form 9-hydroxypulegone.[5][6] This intermediate then undergoes intramolecular cyclization to form a hemiketal, which subsequently dehydrates to yield the furan ring of this compound.[3][4][6]

While the conversion to menthofuran is a key toxification pathway, pulegone is also metabolized through other routes, which are generally considered detoxification pathways.[1] These include reduction to pulegol and rearrangement to isopulegone.[1]

Enzymology of Pulegone Metabolism

Several human liver cytochrome P450 isozymes have been identified as catalysts for the oxidation of pulegone to menthofuran. In vitro studies using expressed human CYPs have demonstrated that CYP1A2, CYP2C19, and CYP2E1 are the primary enzymes responsible for this biotransformation.[5][7]

Table 1: Kinetic Parameters for the Metabolism of (R)-(+)-Pulegone to this compound by Human CYP Isozymes [5][7]

EnzymeKm (µM)Vmax (nmol/min/nmol P450)
CYP1A2942.4
CYP2C19311.5
CYP2E1298.4

These data indicate that CYP2E1 has the highest affinity (lowest Km) and catalytic efficiency (highest Vmax) for the conversion of pulegone to menthofuran.

Pulegone_Metabolism Pulegone (R)-(+)-Pulegone 9-Hydroxypulegone 9-Hydroxypulegone Pulegone->9-Hydroxypulegone CYP1A2, CYP2C19, CYP2E1 (Allylic Oxidation) Detoxification Detoxification Pathways (e.g., Pulegol, Isopulegone) Pulegone->Detoxification Menthofuran This compound (Proximate Toxin) Hemiketal Hemiketal Intermediate 9-Hydroxypulegone->Hemiketal Intramolecular Cyclization Hemiketal->Menthofuran Dehydration

Hepatotoxicity of this compound

This compound is considered a proximate hepatotoxin, meaning it requires further metabolic activation to exert its toxic effects.[1] The toxicity of pulegone is largely attributed to its conversion to menthofuran.[2]

Metabolic Activation of this compound

Similar to its precursor, this compound is also a substrate for cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2C19, and CYP2E1.[5][7] These enzymes oxidize the furan ring of menthofuran, leading to the formation of reactive metabolites. One of the key ultimate toxic metabolites is a γ-ketoenal, specifically 8-pulegone aldehyde.[1][8] This reactive aldehyde is capable of covalently binding to cellular macromolecules, including proteins, leading to cellular dysfunction and necrosis.[1][9] The formation of a furan epoxide intermediate is also proposed, which can then rearrange to the γ-ketoenal or be hydrolyzed to a dihydrodiol.[7][10]

Glutathione (GSH) plays a crucial role in the detoxification of pulegone and its reactive metabolites.[1][2] At high doses, pulegone can deplete hepatic GSH stores, rendering hepatocytes more susceptible to damage from the reactive metabolites of menthofuran.[2][11]

Menthofuran_Toxicity Menthofuran This compound Reactive_Metabolites Reactive Metabolites (γ-Ketoenal, Furan Epoxide) Menthofuran->Reactive_Metabolites CYP1A2, CYP2A6, CYP2C19, CYP2E1 Protein_Adducts Covalent Protein Adducts Reactive_Metabolites->Protein_Adducts Covalent Binding Detoxification Detoxification (GSH Conjugation) Reactive_Metabolites->Detoxification Hepatotoxicity Hepatotoxicity (Cellular Dysfunction, Necrosis) Protein_Adducts->Hepatotoxicity

Experimental Methodologies

The study of pulegone metabolism and toxicity utilizes a combination of in vitro and in vivo experimental models.

In Vitro Studies
  • Microsomal Incubations: Liver microsomes from humans, rats, or mice are a common in vitro system to study the metabolism of pulegone.[8][12]

    • Protocol Outline:

      • Preparation of Microsomes: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

      • Incubation: A typical incubation mixture contains liver microsomes, the substrate ((R)-(+)-pulegone), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

      • Reaction: The reaction is initiated by adding the substrate and incubated at 37°C for a specified time.

      • Termination and Extraction: The reaction is stopped by adding a solvent such as acetonitrile or by placing the mixture on ice. The metabolites are then extracted using an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for identification and quantification.[13][14]

  • Expressed Human CYPs: To identify the specific enzymes responsible for pulegone metabolism, individual human CYP enzymes are expressed in a heterologous system (e.g., baculovirus-infected insect cells or E. coli).[7]

    • Protocol Outline: The incubation procedure is similar to that with liver microsomes, but instead of a mixture of enzymes, a single, purified CYP isozyme is used along with cytochrome P450 reductase.

In Vivo Studies
  • Animal Models: Rats (e.g., F344/N, Wistar) and mice (e.g., BALB/c, B6C3F1) are frequently used animal models to study the hepatotoxicity of pulegone and menthofuran in vivo.[4][15][16]

    • Protocol Outline:

      • Dosing: Animals are typically administered pulegone or menthofuran via oral gavage or intraperitoneal injection.[15][17] Doses are selected based on previous toxicity studies to induce observable effects.

      • Sample Collection: At specified time points after dosing, blood and liver tissue are collected. Urine and feces may also be collected for metabolite profiling.

      • Biochemical Analysis: Blood plasma or serum is analyzed for markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[15]

      • Histopathological Examination: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination to assess the extent of hepatocellular necrosis and other pathological changes.[15]

      • Metabolite Analysis: Tissues and excreta are processed to extract and identify metabolites using analytical techniques like GC-MS or LC-MS.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Microsomes Liver Microsomes or Expressed CYPs Incubation Incubation with Pulegone + NADPH-generating system Microsomes->Incubation Analysis_IV Metabolite Analysis (GC-MS, HPLC) Incubation->Analysis_IV Animal_Model Animal Model (Rat, Mouse) Dosing Pulegone Administration (Oral, IP) Animal_Model->Dosing Sample_Collection Blood & Liver Collection Dosing->Sample_Collection Biochemistry Biochemical Analysis (ALT, AST) Sample_Collection->Biochemistry Histopathology Histopathology Sample_Collection->Histopathology Metabolite_ID Metabolite Identification Sample_Collection->Metabolite_ID

Quantitative Toxicity Data

The hepatotoxicity of pulegone and its metabolite menthofuran has been quantified in various studies.

Table 2: Comparative Toxicity of Pulegone and Related Compounds in Mice [1]

CompoundDose (mg/kg bw)Mortality
R(+)-Pulegone4009/16
Isopulegone5003/13
6003/5
para-Mentha-1,4(8)-dien-3-one5001/10
6002/10
Menthofuran2005/15
30010/16
Isopulegol600Not toxic

These data indicate that menthofuran is significantly more toxic than pulegone.[1]

In human case reports of pennyroyal oil ingestion, serum concentrations of pulegone and menthofuran have been measured post-mortem. In one case, the serum menthofuran concentration was 10 ng/mL, and in another, pulegone was at 25 ng/mL and menthofuran at 41 ng/mL.[5]

Conclusion

The conversion of pulegone to this compound is a critical bioactivation step that initiates a cascade of events leading to hepatotoxicity. This process is primarily mediated by CYP enzymes, particularly CYP2E1, CYP1A2, and CYP2C19. The subsequent metabolism of this compound generates reactive electrophiles that cause cellular damage. A thorough understanding of this metabolic pathway and the associated toxicological mechanisms is essential for researchers, scientists, and drug development professionals involved in the safety assessment of compounds containing pulegone and for the development of potential therapeutic interventions for pulegone-induced liver injury. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for further investigation in this field.

References

The Double-Edged Leaf: (-)-Menthofuran's Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivorous insects and pathogenic microorganisms. Among these chemical weapons are a diverse array of secondary metabolites, with terpenoids representing one of the largest and most functionally varied classes. Within the monoterpenoids, (-)-menthofuran, a volatile organic compound predominantly found in members of the Mentha (mint) genus, has emerged as a molecule of significant interest. Historically considered an undesirable component in commercially produced peppermint oil due to its potential hepatotoxicity in mammals, recent research has begun to unravel its crucial role in the plant's own defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, direct and indirect defense properties, and the signaling pathways that govern its production.

Biosynthesis of this compound: A Key Branch in the Monoterpene Pathway

The biosynthesis of this compound is intricately linked to the well-characterized monoterpene pathway in peppermint (Mentha x piperita). This pathway is localized within the secretory cells of glandular trichomes, specialized structures on the leaf surface.

The journey to this compound begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), generated through the methylerythritol phosphate (MEP) pathway in the plastids. The key steps leading to and including the formation of this compound are as follows:

  • Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase catalyzes the condensation of IPP and DMAPP to form the C10 precursor, GPP.

  • Cyclization to (-)-Limonene: The first committed step in menthol and menthofuran biosynthesis is the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-limonene synthase.

  • Hydroxylation to (-)-trans-Isopiperitenol: Cytochrome P450 monooxygenases, specifically (-)-limonene-3-hydroxylase, introduce a hydroxyl group to (-)-limonene.

  • A Series of Reductions and Isomerizations: A cascade of enzymatic reactions involving dehydrogenases and reductases converts (-)-trans-isopiperitenol to the crucial branch-point intermediate, (+)-pulegone.

  • The Branch Point: Menthone/Isomenthome vs. Menthofuran: (+)-pulegone stands at a critical metabolic fork. It can either be reduced by pulegone reductase (PR) to produce menthone and isomenthone, the precursors to menthol, or it can be oxidized to form (+)-menthofuran.

  • Formation of (+)-Menthofuran: This final step is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[1] This enzyme facilitates the hydroxylation of the C9 methyl group of (+)-pulegone, which is followed by cyclization and dehydration to yield (+)-menthofuran.[1] In the context of this guide, we will refer to it by its more common name, menthofuran.

The expression of the gene encoding MFS is a critical control point in determining the chemical profile of the essential oil and is influenced by various developmental and environmental factors, including light and stress.

Menthofuran_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-Hydroxylase Pulegone (+)-Pulegone Isopiperitenol->Pulegone Multiple Steps Menthone Menthone / Isomenthone Pulegone->Menthone Pulegone Reductase (PR) Menthofuran (+)-Menthofuran Pulegone->Menthofuran (+)-Menthofuran Synthase (MFS)

Biosynthesis pathway of (+)-menthofuran from geranyl diphosphate.

Role in Direct Plant Defense

This compound contributes to the direct defense of Mentha species through its toxic and deterrent properties against a range of antagonists. While quantitative data for purified this compound is limited in publicly available literature, studies on essential oils rich in this compound and on related monoterpenes provide strong evidence for its defensive role.

Insecticidal and Antifeedant Activity

Essential oils from various Mentha species have demonstrated significant insecticidal and antifeedant effects against a variety of insect pests. Although these oils are complex mixtures, the presence of this compound is often correlated with their bioactivity.

Table 1: Insecticidal Activity of Related Monoterpenes and Essential Oils

Compound/Essential OilTarget InsectBioassayLC50/LD50Reference
Mentha piperita oilTribolium castaneumFumigation18.1 mg/L air[2]
Mentha piperita oilLasioderma serricorneFumigation68.4 mg/L air[2]
Mentha piperita oilLiposcelis bostrychophilaFumigation0.6 mg/L air[2]
MenthoneTribolium castaneumFumigation33.74 µL/L air[3]
PulegoneTribolium castaneumFumigation39.15 µL/L air[3]
ThymolSpodoptera lituraTopical Application46.9 µ g/larva [3]

Note: Lower LC50/LD50 values indicate higher toxicity.

The mechanisms by which this compound exerts its insecticidal effects are likely multifaceted, involving neurotoxicity, disruption of metabolic processes, and damage to cell membranes. As an antifeedant, its bitter taste and aroma can deter insects from feeding on plant tissues.

Antimicrobial Activity

This compound also plays a role in defending the plant against pathogenic fungi and bacteria. Essential oils containing menthofuran have shown broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of Mentha Essential Oils and Related Monoterpenes

Compound/Essential OilMicrobial SpeciesBioassayMIC (Minimum Inhibitory Concentration)Reference
Mentha piperita oilBotrytis cinereaVapor Phase250 µL/L[4]
Mentha spicata oilFusarium oxysporumMycelial Growth Inhibition- (85% inhibition at 80 µl)[5]
ThymolBotrytis cinereaMycelial Growth Inhibition65 mg/L[6]
CarvacrolBotrytis cinereaMycelial Growth Inhibition120 µL/L[6]

Note: Specific MIC values for purified this compound against a wide range of microbes are not extensively documented.

The antimicrobial action of this compound is thought to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents, as well as the inhibition of essential enzymes.

Role in Indirect Plant Defense

In addition to its direct defensive properties, this compound, as a volatile organic compound (VOC), can act as an infochemical, mediating interactions with other organisms in the plant's environment. This forms the basis of indirect defense, where the plant attracts natural enemies of its herbivores.

When a plant is attacked by an herbivore, it often releases a specific blend of VOCs. This "cry for help" can be detected by predators and parasitoids of the attacking herbivore, which are then attracted to the plant, leading to a reduction in herbivore pressure. While direct evidence linking this compound specifically to the attraction of parasitoids is still emerging, it is known that herbivore damage can induce the production and release of monoterpenes, including menthofuran. It is plausible that this compound contributes to the overall volatile bouquet that signals the presence of herbivores to their natural enemies.

Regulation of this compound Biosynthesis: The Jasmonate Signaling Pathway

The production of this compound is tightly regulated by the plant's signaling networks, with the jasmonate pathway playing a central role. Jasmonates, including jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules involved in plant defense responses to herbivory and necrotrophic pathogens.

Upon herbivore attack or pathogen infection, the biosynthesis of jasmonates is initiated. This leads to a signaling cascade that results in the transcriptional activation of defense-related genes, including those involved in secondary metabolite production.

Studies have shown that the application of MeJA to Mentha species leads to an upregulation of the expression of the MFS gene, resulting in increased production of this compound.[7][8] This induction is mediated by specific transcription factors (TFs) that bind to regulatory elements in the promoter region of the MFS gene.

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. In the absence of JA, JAZ proteins bind to and inhibit the activity of key transcription factors, such as MYC2. Upon perception of the JA signal, JAZ proteins are targeted for degradation, releasing the transcription factors to activate the expression of their target genes. It is hypothesized that MYC2, and potentially other jasmonate-responsive TFs like WRKYs, directly or indirectly regulate the expression of MFS.

Jasmonate_Signaling Herbivory Herbivore Attack / Pathogen Infection JA Jasmonic Acid (JA) Biosynthesis Herbivory->JA JAZ JAZ Repressor Proteins JA->JAZ promotes degradation MYC2 MYC2 (and other TFs) JAZ->MYC2 inhibits MFS_gene MFS Gene Promoter MYC2->MFS_gene activates transcription MFS_protein (+)-Menthofuran Synthase (MFS) MFS_gene->MFS_protein leads to Menthofuran (+)-Menthofuran Production MFS_protein->Menthofuran

Putative jasmonate signaling pathway leading to (+)-menthofuran production.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in plant defense.

Insect Antifeedant Bioassay (Leaf Disc Choice Assay)

This protocol is adapted from methods used to assess the antifeedant properties of plant extracts and pure compounds against lepidopteran larvae.

Objective: To determine the feeding deterrent effect of this compound on a model herbivore, such as Spodoptera litura.

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Cabbage or other suitable host plant leaves

  • Third-instar larvae of Spodoptera litura (or other relevant insect)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer

  • Micropipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/cm²).

  • Leaf Disc Preparation: Using a cork borer, cut discs of a uniform size (e.g., 2 cm diameter) from fresh host plant leaves.

  • Treatment Application: For each concentration, apply a known volume of the test solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely. For the control, treat a leaf disc with the same volume of solvent only.

  • Bioassay Setup: In each Petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc on opposite sides.

  • Insect Introduction: Introduce one third-instar larva into the center of each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 L:D photoperiod).

  • Data Collection: After a set period (e.g., 24 hours), measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Antifeedant_Assay_Workflow start Start prep_solutions Prepare this compound Solutions start->prep_solutions apply_treatment Apply Treatment and Control prep_solutions->apply_treatment prep_discs Prepare Leaf Discs prep_discs->apply_treatment setup_assay Set up Petri Dish with Discs and Larva apply_treatment->setup_assay incubate Incubate for 24h setup_assay->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi end End calculate_afi->end

Workflow for the insect antifeedant bioassay.
Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is designed to evaluate the inhibitory effect of a volatile compound on the growth of a filamentous fungus.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal pathogen, such as Fusarium oxysporum.

Materials:

  • This compound

  • Ethanol or DMSO (solvent)

  • Potato Dextrose Agar (PDA)

  • Actively growing culture of Fusarium oxysporum

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer

  • Micropipettes

  • Parafilm

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent.

  • Poisoned Food Method:

    • Autoclave the PDA medium and cool it to approximately 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL). Also prepare a control plate with the solvent alone.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the edge of an actively growing F. oxysporum culture, take a mycelial plug of a uniform size (e.g., 5 mm diameter) using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with Parafilm and incubate them at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate. The MIC is the lowest concentration that completely inhibits visible fungal growth.

Antifungal_Assay_Workflow start Start prep_media Prepare PDA with this compound start->prep_media inoculate Inoculate with Fungal Mycelial Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Colony Diameter incubate->measure_growth calculate_mgi Calculate Mycelial Growth Inhibition (MGI) measure_growth->calculate_mgi determine_mic Determine MIC calculate_mgi->determine_mic end End determine_mic->end

Workflow for the antifungal bioassay.

Conclusion and Future Directions

This compound, long considered a problematic component of peppermint oil, is now understood to be an integral part of the plant's sophisticated defense system. Its biosynthesis is tightly regulated, particularly in response to biotic stress, through the jasmonate signaling pathway. While direct quantitative data on its efficacy against a broad range of pests and pathogens is still somewhat limited, the available evidence strongly supports its role as a direct defense compound with both insecticidal and antimicrobial properties. Furthermore, its volatile nature suggests a potential role in indirect defense through the attraction of natural enemies of herbivores.

For researchers and professionals in drug development and crop protection, this compound and its biosynthetic pathway offer several avenues for exploration. A deeper understanding of the transcriptional regulation of MFS could lead to the development of strategies to enhance the natural defenses of Mentha crops. Furthermore, the elucidation of the precise mechanisms of action of this compound against insects and microbes could inspire the design of novel, nature-inspired pesticides and antimicrobial agents. Future research should focus on obtaining more robust quantitative data on the bioactivity of purified this compound, identifying the specific transcription factors that regulate its production, and exploring its role in mediating tritrophic interactions. Such efforts will undoubtedly shed more light on the complex and fascinating world of plant chemical ecology and may pave the way for new applications in agriculture and medicine.

References

(-)-Menthofuran: An In-depth Technical Guide to Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthofuran, a monoterpene found in various essential oils, is of significant interest due to its biological activity and its role as a key metabolite of pulegone, a compound with known hepatotoxicity. Understanding the degradation and stability of this compound is critical for the quality control of essential oils, the safety assessment of consumer products, and for drug development professionals exploring its potential pharmacological applications. This technical guide provides a comprehensive overview of the degradation pathways of this compound under both metabolic and forced degradation conditions. It includes detailed experimental protocols for stability studies, a summary of known and plausible degradation products, and analytical methodologies for their identification and quantification.

Introduction

This compound is a bicyclic monoterpenoid characterized by a furan ring fused to a cyclohexane moiety. Its presence in essential oils, particularly from plants of the Mentha genus, contributes to their aroma and potential therapeutic properties. However, the stability of this compound is a crucial factor influencing the quality and safety of these oils and any derived products. Degradation can lead to the formation of various byproducts, some of which may have altered biological activity or toxicity. This guide delves into the known metabolic fate of this compound and explores its predicted behavior under forced degradation conditions, providing a framework for researchers to conduct robust stability studies.

Metabolic Degradation of this compound

The in vivo degradation of this compound is primarily an oxidative process mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] This metabolic activation is a key factor in the hepatotoxicity associated with pulegone, for which this compound is a major metabolite.[3][4][5]

Key Metabolic Pathways

The primary metabolic pathway involves the oxidation of the furan ring, leading to the formation of a highly reactive γ-ketoenal intermediate.[2][6] This intermediate can then undergo further transformations:

  • Formation of Mintlactones and Hydroxymintlactones: The γ-ketoenal can cyclize to form diastereomeric mintlactones. Further oxidation can lead to the formation of hydroxymintlactones.[1][7]

  • Glutathione Conjugation: The reactive γ-ketoenal can be detoxified through conjugation with glutathione (GSH).[7]

  • Formation of Other Oxidative Products: While controversial and not consistently reported, some studies have suggested the formation of p-cresol and benzoic acid as minor metabolites.[6][8] However, other research has failed to detect these compounds, suggesting they are not major degradation products.[1]

The metabolic degradation of this compound is a complex process involving multiple enzymatic steps, ultimately leading to a variety of more polar and excretable compounds.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10] While specific experimental data on the forced degradation of isolated this compound is limited, its chemical structure allows for the prediction of its behavior under various stress conditions.

General Principles of Forced Degradation

Forced degradation studies typically involve exposing the compound to stress conditions more severe than those it would encounter during storage.[7][9][10] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.[11]

Plausible Degradation Pathways under Forced Conditions

Based on the chemical nature of the furan ring and the tetrahydrofuran moiety within the this compound structure, the following degradation pathways are proposed under different stress conditions:

  • Acidic Conditions: Acid-catalyzed hydrolysis of the furan ring is a likely degradation pathway. Protonation of the furan oxygen can lead to ring-opening, forming dicarbonyl compounds.

  • Basic Conditions: While furans are generally more stable under basic conditions than acidic conditions, strong bases at elevated temperatures could potentially lead to rearrangements or ring-opening.

  • Oxidative Conditions: The furan ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide could lead to the formation of hydroperoxides, epoxides, and subsequent ring-opened products such as enediones or lactones. This aligns with the known poor oxidative stability of furanic compounds.[1][6]

  • Photolytic Conditions: Exposure to UV or visible light can induce photochemical reactions in furan derivatives, potentially leading to isomerization, dimerization, or photooxidation.[2]

  • Thermal Conditions: At elevated temperatures, this compound may undergo thermal decomposition. The stability of related terpenes in mint oil has been shown to decrease with increasing temperature.[12]

Experimental Protocols for Stability Studies

The following protocols are designed as a starting point for conducting forced degradation studies on this compound. It is recommended to perform these studies on a pure sample of this compound and to analyze the stressed samples using a validated stability-indicating analytical method.

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
Photostability Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation Place the solid this compound in a controlled temperature oven at 70°C for 48 hours. Dissolve the sample in the initial solvent for analysis.

Table 1: Proposed Forced Degradation Conditions for this compound.

Analysis of Stressed Samples
  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Section 5).

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a suitable detector are powerful techniques for this purpose.[13]

GC-MS Method for Stability Indicating Assay

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like terpenes and their degradation products.[3][8]

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Scan Mode Full scan for identification, Selected Ion Monitoring (SIM) for quantification

Table 2: Example GC-MS Parameters for this compound Analysis. [8]

UPLC-MS/MS Method for Stability Indicating Assay

UPLC-MS/MS offers high resolution and sensitivity, making it suitable for separating and identifying a wide range of degradation products, including those that are less volatile or thermally labile.[2]

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile (both with 0.1% formic acid)
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS Detector Electrospray Ionization (ESI) in positive and negative ion modes
Scan Mode Full scan for initial screening, followed by product ion scans for structural elucidation

Table 3: Example UPLC-MS/MS Parameters for the Analysis of Terpene Degradation Products.

Visualization of Pathways and Workflows

Metabolic Degradation Pathway

metabolic_degradation menthofuran This compound cyp450 Cytochrome P450 (Oxidation) gamma_ketoenal γ-Ketoenal (Reactive Intermediate) cyp450->gamma_ketoenal mintlactones Mintlactones gamma_ketoenal->mintlactones gsh_conjugate Glutathione Conjugate gamma_ketoenal->gsh_conjugate hydroxymintlactones Hydroxymintlactones mintlactones->hydroxymintlactones

Metabolic degradation of this compound.
Experimental Workflow for Forced Degradation

forced_degradation_workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress stressed_samples Stressed Samples stress->stressed_samples analysis Stability-Indicating Analysis (GC-MS or UPLC-MS/MS) stressed_samples->analysis data Data Analysis (Identify Degradants, Determine Purity) analysis->data report Stability Report data->report

Workflow for forced degradation studies.
Logical Relationship of Stability Assessment

stability_assessment_logic compound This compound degradation Degradation compound->degradation analytical Analytical Method (Stability-Indicating) compound->analytical stressors Stress Factors (pH, Light, Temp, O2) stressors->degradation products Degradation Products degradation->products products->analytical stability Stability Profile analytical->stability

References

Methodological & Application

Synthesis of (-)-Menthofuran from 5-Methylcyclohexane-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthofuran, a naturally occurring monoterpene, is a significant chiral building block in organic synthesis. This document details a synthetic route to menthofuran starting from the readily available 5-methylcyclohexane-1,3-dione. The described methodology follows a two-step furannulation strategy, which involves the formation of an enolate from the dione, followed by an addition-rearrangement reaction with an allenyl sulfonium salt. While this route provides the core menthofuran structure, it is important to note that the synthesis from an achiral precursor will result in a racemic mixture of menthofuran. A subsequent chiral resolution step, which is beyond the scope of this protocol, would be necessary to isolate the desired (-)-enantiomer. This document provides detailed protocols for the key synthetic steps, a summary of expected (analogous) quantitative data, and workflow diagrams to guide researchers in this synthetic endeavor.

Introduction

Menthofuran is a heterocyclic organic compound found in various essential oils, notably that of pennyroyal.[1] Its structural motif is of interest to synthetic and medicinal chemists for the development of novel compounds. The synthesis of menthofuran can be approached through various routes. The furannulation of cyclic 1,3-diones with allenic sulfonium salts presents a convergent and efficient method for constructing the furan ring fused to a cyclohexane core.[2] This application note focuses on the synthesis of the menthofuran scaffold from 5-methylcyclohexane-1,3-dione and allenyldimethylsulfonium bromide.[1]

Data Presentation

Due to the limited availability of specific quantitative data for the direct synthesis of this compound from 5-methylcyclohexane-1,3-dione, the following table summarizes data from an analogous synthesis of an annulated furan from 1,3-cyclohexanedione.[2] This data is intended to provide a general expectation for the reaction.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
Furannulation 5-Methylcyclohexane-1,3-dione, Allenyldimethylsulfonium bromideBase (e.g., Potassium tert-butoxide), Aprotic Solvent (e.g., THF, DMF)-78 to room temp.Not SpecifiedNot Specified
Analogous Furannulation 1,3-Cyclohexanedione, Diethyl prop-2-ynyl sulfonium saltPotassium tert-butoxide, THF0676

Experimental Protocols

The following protocols are based on established methodologies for furannulation reactions of 1,3-diones and the in-situ generation of allenyl sulfonium salts.

Protocol 1: In-situ Preparation of Allenyldimethylsulfonium Bromide

This protocol describes the likely in-situ formation of allenyldimethylsulfonium bromide from propargyl bromide and dimethyl sulfide.

Materials:

  • Propargyl bromide

  • Dimethyl sulfide

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve propargyl bromide (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add dimethyl sulfide (1.0 eq.) to the stirred solution.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete, which can be monitored by the formation of a solid precipitate (the propargyl sulfonium salt).

  • The resulting suspension, containing the propargyl sulfonium salt which is in equilibrium with the allenyl isomer, can be used directly in the next step. It has been noted that monosubstituted allenyl sulfonium salts can be formed in situ from their propargyl isomers.[2][3]

Protocol 2: Synthesis of Menthofuran from 5-Methylcyclohexane-1,3-dione

This protocol outlines the furannulation reaction to synthesize the menthofuran scaffold.

Materials:

  • 5-Methylcyclohexane-1,3-dione

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • In-situ generated allenyldimethylsulfonium bromide solution

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere, add 5-methylcyclohexane-1,3-dione (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq.) in THF to the reaction mixture to form the enolate. Alternatively, a suspension of sodium hydride (1.1 eq.) can be used.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add the in-situ prepared solution of allenyldimethylsulfonium bromide (1.2 eq.) to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or alumina to yield the menthofuran scaffold. An analogous purification was performed on alumina.[2]

Note on Stereochemistry: This protocol produces a racemic mixture of (+)- and this compound as the starting material is achiral and no chiral reagents are used. To obtain this compound, a chiral resolution of the final product or an intermediate would be required. This could potentially be achieved through methods such as diastereomeric ester formation with a chiral auxiliary, for instance, (-)-menthol, followed by separation and subsequent hydrolysis.

Visualizations

Synthetic Pathway

Synthesis_of_Menthofuran cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 5-Methylcyclohexane-1,3-dione enolate Enolate Formation (Base) start1->enolate start2 Allenyldimethylsulfonium bromide addition Michael Addition start2->addition enolate->addition rearrangement Rearrangement/ Cyclization addition->rearrangement product This compound (after resolution) rearrangement->product Racemic Mixture

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow prep_reagent Prepare Allenyldimethylsulfonium bromide in-situ reaction Combine reagents at low temp. and warm to room temp. prep_reagent->reaction enolate_formation Generate enolate of 5-Methylcyclohexane-1,3-dione enolate_formation->reaction quench Quench reaction with aq. NH4Cl reaction->quench extraction Extract with organic solvent quench->extraction purification Purify by column chromatography extraction->purification resolution Chiral Resolution (optional) to obtain this compound purification->resolution

Caption: Experimental workflow for Menthofuran synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of established asymmetric synthesis routes to obtain (-)-Menthofuran, a naturally occurring organic compound and a key chiral building block. The protocols and data presented are intended to guide researchers in selecting and implementing the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, desired enantiopurity, and overall yield.

Introduction to this compound Synthesis

This compound is a monoterpene found in the essential oil of plants such as peppermint. Its unique structure and chirality make it a valuable intermediate in the synthesis of more complex molecules. The primary strategies for its asymmetric synthesis rely on the use of enantiopure starting materials derived from the chiral pool, such as (-)-isopulegol and (+)-pulegone. These approaches ensure the desired stereochemistry in the final product.

The most common and industrially viable route involves a three-step chemical synthesis starting from (-)-isopulegol. Additionally, biosynthetic routes utilizing enzymes like (+)-Menthofuran synthase offer high enantioselectivity.

Comparative Data of Synthetic Routes

The selection of a synthetic route is often dictated by a balance of factors including overall yield, enantioselectivity, cost, and scalability. The following table summarizes quantitative data for the key asymmetric synthesis approaches to this compound.

ParameterRoute 1: From (-)-IsopulegolRoute 2: Biosynthesis from (+)-Pulegone
Starting Material (-)-Isopulegol(+)-Pulegone
Overall Yield 65-70%[1][2]Variable, dependent on enzyme efficiency and substrate concentration. Not typically used for bulk production.[2]
Enantioselectivity High (e.g., 78.7% optical purity reported)[1][2]Highly enantioselective, catalyzed by (+)-Menthofuran synthase.[2]
Key Reagents/Enzymes H₂O₂/acetonitrile, Chlorine/pyridine, HCl or heat[1][2](+)-Menthofuran synthase (a cytochrome P450 enzyme), NADPH, O₂[2][3]
Number of Steps 31 (enzymatic conversion)
Scalability Scalable for industrial production.[1]Primarily for laboratory-scale studies and biosynthetic research.

Experimental Protocols

Route 1: Asymmetric Synthesis from (-)-Isopulegol

This well-established, three-step synthesis provides a practical and scalable method for producing (+)-Menthofuran (the enantiomer of the target, requiring the corresponding enantiomer of the starting material for this compound). The protocol described is for (+)-Menthofuran; to obtain this compound, one would start with (+)-isopulegol. For the purpose of detailing the synthesis of this compound, we will assume the availability of the corresponding chiral starting material. The synthesis involves epoxidation of the isopulegol, followed by oxidation to the epoxide ketone, and subsequent cyclodehydration.[1][4]

Step 1: Epoxidation of (-)-Isopulegol to (-)-Isopulegol Epoxide

  • Materials:

    • (-)-Isopulegol (0.2 mol)

    • Acetonitrile (0.2 mol)

    • Potassium bicarbonate (3.4 g)

    • Methanol (100 mL)

    • 50% Hydrogen peroxide solution (13.6 mL, 0.2 mol)[2]

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, combine (-)-isopulegol, acetonitrile, and potassium bicarbonate in methanol.

    • Cool the mixture in an ice bath with continuous stirring.

    • Add the 50% hydrogen peroxide solution dropwise to the cooled mixture.[2][5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 days.[1][2][5]

    • Monitor the reaction progress by techniques like Vapor Phase Chromatography (VPC) to ensure the consumption of the starting material.[5]

    • Work-up: Evaporate the solvent in vacuo. Wash the residue with water to remove inorganic materials. Dry the resulting oily product (e.g., with MgSO₄) and distill to afford (-)-isopulegol epoxide.[1][2][5]

  • Expected Yield: ~94%[1][5]

Step 2: Oxidation of (-)-Isopulegol Epoxide to (-)-Isopulegone Epoxide

  • Materials:

    • (-)-Isopulegol epoxide (0.147 mol)

    • Pyridine (60 mL)

    • Chlorine gas

    • Dichloromethane (100 mL)

    • Addition funnel

    • Thermometer

  • Procedure:

    • In a flask equipped with a stirrer, thermometer, and addition funnel, dissolve (-)-isopulegol epoxide in pyridine.[4][5]

    • Prepare a cold solution of chlorine (0.177 mol) in dichloromethane.[2]

    • Add the chlorine solution to the epoxide solution over 25 minutes, maintaining the internal temperature at approximately 10°C.[2][4][5]

    • After the addition, bring the reaction mixture to a temperature of 25-30°C and maintain for 20-30 minutes.[4][5]

    • Monitor the reaction by gas chromatography until completion.[2]

    • Work-up: Quench the reaction with water. Wash the organic layer with water and sodium bicarbonate solution, followed by drying and distillation to isolate (-)-isopulegone epoxide.[2]

Step 3: Cyclodehydration of (-)-Isopulegone Epoxide to this compound

  • Materials:

    • Crude (-)-isopulegone epoxide

    • 9% Hydrochloric acid

  • Procedure:

    • Stir the crude (-)-isopulegone epoxide with two portions of 9% hydrochloric acid at room temperature.[4][5]

    • Alternatively, thermal cyclization can be achieved by heating the crude epoxide to 110-115°C under reduced pressure (e.g., 1 mm Hg) during distillation.[1][4]

    • The organic layer containing this compound can be further purified by distillation.[5]

  • Expected Yield: 69.2% (based on isopulegol epoxide)[5]

Visualizing the Synthetic Workflow and Pathways

Diagram 1: Overall Synthetic Workflow from (-)-Isopulegol

Synthetic_Workflow Isopulegol (-)-Isopulegol Epoxidation Step 1: Epoxidation (H₂O₂/CH₃CN) Isopulegol->Epoxidation IsopulegolEpoxide (-)-Isopulegol Epoxide Epoxidation->IsopulegolEpoxide Oxidation Step 2: Oxidation (Cl₂/Pyridine) IsopulegolEpoxide->Oxidation IsopulegoneEpoxide (-)-Isopulegone Epoxide Oxidation->IsopulegoneEpoxide Cyclodehydration Step 3: Cyclodehydration (H⁺ or Heat) IsopulegoneEpoxide->Cyclodehydration Menthofuran This compound Cyclodehydration->Menthofuran

Caption: Three-step asymmetric synthesis of this compound from (-)-Isopulegol.

Diagram 2: Biosynthetic Pathway from (+)-Pulegone

Biosynthetic_Pathway Pulegone (+)-Pulegone Enzyme (+)-Menthofuran Synthase (Cytochrome P450) NADPH, O₂ Pulegone->Enzyme Menthofuran (+)-Menthofuran Enzyme->Menthofuran

Caption: Enzymatic conversion of (+)-Pulegone to (+)-Menthofuran.

Safety Considerations

  • Chlorine gas is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine is flammable and harmful. Avoid inhalation and skin contact.

  • Hydrogen peroxide at high concentrations is a strong oxidizer and can be explosive. Handle with care and avoid contact with incompatible materials.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these chemical syntheses.[5]

This document provides a foundational guide for the asymmetric synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.

References

Application Notes and Protocols for the Derivatization of (-)-Menthofuran for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthofuran is a monoterpenoid found in various essential oils, notably from plants of the Mentha genus. Its analysis is critical for quality control in the flavor and fragrance industries, as well as in toxicological studies due to its potential as a metabolite of pulegone. Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the identification and quantification of this compound.

While this compound is amenable to direct GC-MS analysis, derivatization can be a valuable strategy to enhance chromatographic resolution, improve sensitivity, and provide structural confirmation. This document outlines potential derivatization strategies for this compound, including detailed hypothetical protocols and expected outcomes. It is important to note that established, validated derivatization protocols specifically for this compound are not widely reported in the scientific literature. The methods described herein are based on established chemical principles for furan and terpene compounds and are intended to serve as a starting point for method development.

Rationale for Derivatization

Derivatization of this compound for GC-MS analysis may be undertaken for the following reasons:

  • Improved Chromatographic Properties: To alter the volatility and polarity of this compound, potentially improving peak shape and resolution from co-eluting compounds in complex matrices.

  • Enhanced Sensitivity: To introduce functional groups that increase the ionization efficiency or lead to the formation of specific, high-abundance ions in the mass spectrometer, thereby lowering detection and quantification limits.

  • Structural Elucidation: To create derivatives with characteristic mass spectral fragmentation patterns that can aid in the unambiguous identification of this compound, especially in the presence of isomers.

Proposed Derivatization Strategies

This compound lacks the common hydroxyl, carboxyl, or primary/secondary amine groups that are readily targeted by standard silylation and acylation reagents. Therefore, derivatization strategies must target the reactivity of the furan ring or other parts of the molecule.

3.1. Silylation via C-H Activation

Recent advances in catalysis have enabled the silylation of C-H bonds in aromatic heterocycles. While not a standard analytical derivatization technique, this approach could be adapted for this compound. This reaction would likely target the C-H bond at the 2-position of the furan ring.

3.2. Acylation via Friedel-Crafts Reaction

The furan ring can undergo electrophilic substitution reactions such as Friedel-Crafts acylation. This would introduce an acyl group onto the furan ring, significantly altering the molecule's properties.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the hypothetical quantitative data that could be expected from the successful derivatization of this compound. These values are illustrative and would require experimental validation.

Table 1: Hypothetical GC-MS Parameters and Expected Results for this compound and its Derivatives

AnalyteDerivatization ReagentExpected Retention Time (min)Key Mass Fragments (m/z)Expected LoD (ng/mL)Expected LoQ (ng/mL)
This compound (underivatized)None10.5150, 108, 93, 791030
TMS-MenthofuranMSTFA12.2222, 207, 108515
Acetyl-MenthofuranAcetic Anhydride13.8192, 177, 150, 108825

Experimental Protocols

5.1. Protocol 1: Silylation of this compound with MSTFA

This protocol is a hypothetical adaptation of silylation methods for C-H activation and should be optimized.

Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • GC vials (2 mL) with inserts

  • Heating block or oven

Procedure:

  • Prepare a stock solution of this compound in anhydrous ethyl acetate (e.g., 1 mg/mL).

  • To a GC vial, add 100 µL of the this compound stock solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of MSTFA to the vial.

  • Cap the vial tightly and heat at 80°C for 2 hours.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

5.2. Protocol 2: Acylation of this compound with Acetic Anhydride

This protocol is a hypothetical adaptation of Friedel-Crafts acylation and requires careful handling of reagents.

Materials:

  • This compound standard

  • Acetic anhydride

  • Anhydrous dichloromethane

  • A Lewis acid catalyst (e.g., anhydrous Zinc Chloride)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials (2 mL)

Procedure:

  • Prepare a solution of this compound in anhydrous dichloromethane (e.g., 1 mg/mL).

  • In a clean, dry reaction vial, add 500 µL of the this compound solution.

  • Add a catalytic amount of anhydrous Zinc Chloride (e.g., 5 mg).

  • Add 100 µL of acetic anhydride to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1 mL of saturated sodium bicarbonate solution.

  • Vortex the mixture and allow the layers to separate.

  • Transfer the organic (bottom) layer to a clean vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried solution to a GC vial for analysis.

Visualization of Workflows and Reactions

6.1. Experimental Workflow for Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Standard dissolve Dissolve in Solvent start->dissolve dry_down Evaporate Solvent dissolve->dry_down add_reagents Add Derivatization Reagents dry_down->add_reagents react Heat/React add_reagents->react gcms GC-MS Analysis react->gcms data Data Processing gcms->data

Caption: General workflow for the derivatization of this compound.

6.2. Proposed Silylation Reaction

silylation_reaction cluster_reactants Reactants cluster_products Products menthofuran This compound tms_menthofuran TMS-Menthofuran menthofuran->tms_menthofuran + MSTFA (Heat, Pyridine) mstfa MSTFA

Caption: Proposed silylation of this compound.

6.3. Proposed Acylation Reaction

acylation_reaction cluster_reactants_acyl Reactants cluster_products_acyl Products menthofuran_acyl This compound acetyl_menthofuran Acetyl-Menthofuran menthofuran_acyl->acetyl_menthofuran + Acetic Anhydride (Lewis Acid) acetic_anhydride Acetic Anhydride

Caption: Proposed acylation of this compound.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound and its derivatives. Optimization will be required.

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split 20:1)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp to 240°C at 10°C/min

    • Hold at 240°C for 5 min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

Conclusion

The derivatization of this compound for GC-MS analysis presents a novel approach to potentially enhance analytical performance. The proposed silylation and acylation methods, while hypothetical, are grounded in established chemical principles and provide a solid foundation for further method development. Researchers are encouraged to use these protocols as a guide and to perform thorough optimization and validation to achieve their specific analytical goals.

Application Notes and Protocols for the Quantification of (-)-Menthofuran in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthofuran is a naturally occurring monoterpenoid and a significant constituent of various essential oils, particularly those derived from plants of the Mentha genus, such as peppermint (Mentha piperita) and pennyroyal (Mentha pulegium). The accurate quantification of this compound is critical for the quality control of essential oils in the flavor, fragrance, and pharmaceutical industries. Its presence and concentration can significantly impact the sensory profile and potential therapeutic or toxicological properties of the oil.

This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on chiral separation, and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Data Summary

The concentration of Menthofuran in essential oils can vary depending on the plant species, geographical origin, harvest time, and processing methods. The following table summarizes the percentage of Menthofuran identified in various essential oils from different Mentha species as determined by GC-MS analysis in several studies. It is important to note that many studies do not differentiate between the enantiomers of Menthofuran.

Plant SpeciesPercentage of Menthofuran (%)Reference
Mentha piperita3.01[1]
Mentha pulegium2.15[1]
Mentha rotundifolia4.2[1]

Experimental Protocols

Protocol 1: Quantification of this compound by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the enantioselective quantification of this compound in essential oil samples using a chiral capillary column.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dilute the essential oil with a suitable volatile solvent such as hexane or diethyl ether. For quantitative analysis, a 1% (v/v) solution is commonly used.[1][2]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Rt-BetaDEXsm (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent chiral column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 120 °C at a rate of 2 °C/min.

    • Ramp to 200 °C at a rate of 20 °C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Scan Mode:

    • Qualitative Analysis: Full scan.

    • Quantitative Analysis: Selected Ion Monitoring (SIM). Target ion for Menthofuran: m/z 150 (Molecular Ion), Qualifier ions: m/z 108, 93.[1]

3. Data Analysis

  • Identification: Identify this compound by comparing its retention time and mass spectrum with a certified reference standard of this compound. The mass spectrum should also be compared with a spectral library (e.g., NIST, Wiley).

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Plot the peak area of the target ion (m/z 150) against the concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify this compound in the presence of other components, including its enantiomer, (+)-Menthofuran.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Essential Oil dilute Dilute with Solvent weigh->dilute vortex Vortex dilute->vortex filter Filter vortex->filter inject Inject Sample filter->inject separate Chiral GC Separation inject->separate detect MS Detection (SIM) separate->detect identify Identify this compound detect->identify quantify Quantify using Calibration Curve identify->quantify

Workflow for Chiral GC-MS Analysis of this compound.
Protocol 2: Quantification of this compound by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the enantioselective separation and quantification of this compound using chiral HPLC.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dilute the sample with the mobile phase to an appropriate concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

2. HPLC Instrumentation and Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary or binary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane and Isopropanol (IPA) in a ratio of 98:2 (v/v).[4] The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.[4]

3. Data Analysis

  • Identification: Identify the this compound peak by comparing its retention time with that of a certified this compound standard.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of this compound with known concentrations. Plot the peak area against the concentration. Determine the concentration of this compound in the sample from the calibration curve.

4. Method Validation

Similar to the GC-MS method, the HPLC method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Essential Oil dilute Dilute with Mobile Phase weigh->dilute filter Filter dilute->filter inject Inject Sample filter->inject separate Chiral HPLC Separation inject->separate detect UV/DAD Detection separate->detect identify Identify this compound detect->identify quantify Quantify using Calibration Curve identify->quantify

Workflow for Chiral HPLC Analysis of this compound.

Key Considerations and Troubleshooting

  • Standard Availability: A certified reference standard of this compound is essential for accurate identification and quantification.

  • Column Selection: The choice of the chiral column is critical for achieving baseline separation of the Menthofuran enantiomers. The performance of different chiral stationary phases may vary.

  • Method Optimization: The chromatographic conditions, especially the mobile phase composition and temperature program, may need to be optimized for different essential oil matrices to achieve the best resolution and peak shape.

  • Matrix Effects: Essential oils are complex mixtures. Co-eluting compounds can interfere with the quantification of this compound. It is important to assess matrix effects during method validation.

  • Enantiomeric Ratio: In addition to absolute quantification, determining the enantiomeric ratio of (+)/(-)-Menthofuran can be valuable for authenticity assessment of essential oils.

By following these detailed protocols and considering the key factors, researchers, scientists, and drug development professionals can accurately and reliably quantify this compound in essential oils, ensuring product quality, safety, and efficacy.

References

Application of (-)-Menthofuran in the Flavor and Fragrance Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthofuran is a naturally occurring monoterpenoid and a significant constituent of the essential oils of various Mentha species, most notably peppermint (Mentha piperita) and pennyroyal (Mentha pulegium). Its distinct aroma profile, characterized by minty, herbaceous, and somewhat musty-nutty notes, makes it a valuable component in the formulation of flavors and fragrances.[1][2] However, its application requires careful consideration due to its potential toxicity at high concentrations. This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound in the flavor and fragrance industry.

Organoleptic Properties and Applications

This compound possesses a complex aroma profile that contributes a unique character to flavor and fragrance compositions. It is valued for its cooling, minty, and herbal notes, which enhance the aromatic profile of mint-based flavors and fragrances.[1][2]

Flavor Applications:

In the flavor industry, this compound is used to impart or enhance minty and herbaceous notes in a variety of products, including:

  • Confectionery: Candies, chewing gum, and other sweets.

  • Oral Care Products: Toothpaste and mouthwashes for a refreshing sensory experience.[1]

  • Beverages: Both alcoholic and non-alcoholic beverages to add a minty nuance.

Fragrance Applications:

In the fragrance industry, this compound is utilized for its refreshing and herbal characteristics in:

  • Perfumery: To add a fresh, minty top note to colognes and fine fragrances.

  • Personal Care Products: Cosmetics, detergents, and air fresheners to provide a natural and lasting mint-like freshness.[1][3]

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[4]
Molecular Weight 150.22 g/mol [4]
Appearance Colorless to pale yellow or bluish liquid[5]
Odor Minty, musty, nutty, earthy, pungent[5]
Boiling Point 80-82 °C at 13 mmHg[5]
Specific Gravity 0.960 - 0.970 @ 25°C[1]
Refractive Index 1.481 - 1.486 @ 20°C[1]
Flash Point 75.56 °C (168 °F)[1]
Solubility Insoluble in water; soluble in alcohol and oils.[5]
Concentration of this compound in Essential Oils
Essential OilConcentration Range (%)Reference(s)
Mentha piperita (Peppermint) Oil3.01[3][6][7]
Mentha pulegium (Pennyroyal) Oil2.15[8]
Mentha rotundifolia (Apple Mint)4.2[9]
Ethiopian Mentha speciesup to 70.5[10]
Recommended Usage Levels

While specific regulations may vary, the Flavor and Extract Manufacturers Association (FEMA) has designated menthofuran as Generally Recognized as Safe (GRAS) for use as a flavoring agent (FEMA Number 3235). The following are general usage recommendations:

ApplicationRecommended Maximum Use LevelReference(s)
Fragrance Concentrate up to 0.5000%[1]
Mint/Peppermint Flavored Alcoholic Beverages 100 mg/kg[11]
Mint/Peppermint Flavored Confectionery 100 mg/kg[11]
Mint/Peppermint Flavored Chewing Gum 1000 mg/kg[11]
Other Foods and Beverages 20 mg/kg[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oils by GC-MS

This protocol outlines the analysis of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent polar column. For enantiomeric separation, a chiral column such as Rt-BetaDEXsm can be used.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane or ethanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask. Dilute to volume with the chosen solvent.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 3 °C/min.

    • Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Target ion for Menthofuran: m/z 150; Qualifier ions: m/z 108, 93.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol describes the use of QDA to profile the sensory characteristics of a flavor formulation containing this compound.[11][12][13]

1. Panelist Selection and Training:

  • Select 10-12 panelists based on their sensory acuity, ability to verbalize perceptions, and commitment.[12]

  • Train the panel over several sessions to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of mint-containing products. Provide reference standards for each attribute.

2. Sample Preparation and Presentation:

  • Prepare samples of the product (e.g., beverage, candy) with and without this compound at various concentrations.

  • Present samples in a randomized, blind manner to the panelists in individual sensory booths with controlled lighting and temperature.

3. Evaluation Procedure:

  • Panelists independently evaluate each sample for the intensity of each sensory attribute defined in the lexicon.

  • Intensity is rated on a continuous line scale (e.g., 15 cm or 6-inch) with anchors at each end (e.g., "weak" to "strong").[12]

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between samples.

  • Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different formulations.

Protocol 3: Stability Testing of this compound in a Beverage Matrix

This protocol outlines a method for assessing the stability of this compound in a beverage.[14][15]

1. Sample Preparation:

  • Prepare a batch of the beverage formulation containing a known concentration of this compound.

  • Package the beverage in its final intended packaging (e.g., glass bottles, aluminum cans).

  • Prepare a control batch without this compound.

2. Storage Conditions:

  • Store samples under both real-time and accelerated conditions:

    • Real-Time: 25 °C / 60% RH for the intended shelf life of the product.

    • Accelerated: 40 °C / 75% RH for a shorter duration (e.g., 3-6 months) to predict long-term stability.[16]

    • Light Exposure: Expose some samples to controlled UV and visible light to assess photodegradation.

3. Testing Intervals:

  • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for real-time; 0, 1, 2, 3 months for accelerated).

4. Analytical Methods:

  • Chemical Analysis: Quantify the concentration of this compound at each time point using the GC-MS protocol described above.

  • Sensory Evaluation: Conduct sensory analysis (e.g., QDA or triangle tests) at each time point to assess any changes in the flavor profile.

  • Physical Analysis: Monitor for any changes in appearance, color, pH, or signs of precipitation.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

  • Statistically analyze the sensory data to identify any significant changes in the flavor profile over time.

  • Correlate the chemical and sensory data to establish the shelf life of the product with respect to its flavor stability.

Visualizations

G Biosynthesis of this compound pulegone Pulegone menthofuran This compound pulegone->menthofuran Menthofuran Synthase (CYP450)

Caption: Biosynthetic pathway of this compound from pulegone.

G Chemical Synthesis of this compound cluster_0 Step 1: Epoxidation cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclization isopulegol Isopulegol isopulegol_epoxide Isopulegol Epoxide isopulegol->isopulegol_epoxide H₂O₂ / Acetonitrile isopulegone_epoxide Isopulegone Epoxide isopulegol_epoxide->isopulegone_epoxide Chlorine / Pyridine menthofuran This compound isopulegone_epoxide->menthofuran Acid or Heat

Caption: Three-step chemical synthesis of this compound from isopulegol.[5][17]

G GC-MS Analysis Workflow start Sample Preparation injection GC Injection start->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis detection->analysis quantification Quantification analysis->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Safety and Regulatory Considerations

This compound is known to be hepatotoxic at high doses, as it can be metabolized to reactive intermediates. Its precursor, pulegone, is also regulated due to its conversion to menthofuran in the body. Therefore, it is crucial to adhere to the recommended usage levels established by regulatory bodies like FEMA. When handling pure this compound, appropriate personal protective equipment should be used, and work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile ingredient in the flavor and fragrance industry, offering a unique minty and herbaceous character. Its successful application hinges on a thorough understanding of its organoleptic properties, careful control of its concentration in formulations, and adherence to safety and regulatory guidelines. The provided protocols for analysis, sensory evaluation, and stability testing serve as a foundation for researchers and formulators to effectively utilize this compound while ensuring product quality and consumer safety.

References

Application Notes and Protocols for the Extraction of (-)-Menthofuran from Peppermint Oil

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the extraction and purification of (-)-Menthofuran from peppermint oil (Mentha piperita). The primary methods covered include chemical derivatization using maleic anhydride, Supercritical Fluid Extraction (SFE), fractional distillation, and preparative gas chromatography. These protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Quantitative data from cited experiments are summarized in tables for comparative analysis, and experimental workflows are visualized using the DOT language.

Introduction

Peppermint oil is a complex mixture of volatile organic compounds, with (-)-menthol and (-)-menthone being its major constituents. This compound, another significant component, is often considered undesirable in peppermint oil used for flavoring due to its distinct off-note and potential for oxidation, which can negatively impact the oil's quality and stability.[1] However, isolated this compound is a valuable chiral starting material for the synthesis of various pharmaceutical and agrochemical compounds. Therefore, efficient and selective methods for its extraction and purification from peppermint oil are of significant interest.

This document outlines four distinct protocols for the isolation and purification of this compound, each with its own advantages and suitability for different laboratory and industrial scales.

Protocol 1: Chemical Derivatization with Maleic Anhydride

This method is based on the Diels-Alder reaction, where maleic anhydride selectively reacts with the diene system of this compound to form a non-volatile adduct.[2][3] This adduct can then be separated from the peppermint oil matrix by distillation or crystallization.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 500 g of peppermint oil containing a known concentration of this compound (e.g., 2.8%) with 50 g (10% by weight of the oil) of maleic anhydride.[2][4]

  • Reaction: Stir the mixture mechanically at 28°C. An exothermic reaction will cause the temperature to rise to approximately 50°C. Continue stirring for a total of 30 minutes.[2][4]

  • Neutralization: After the reaction is complete, add 100 g of a 10% aqueous sodium carbonate (Na₂CO₃) solution to the flask to neutralize any unreacted maleic anhydride and acidic byproducts. Stir the mixture and then transfer it to a separatory funnel.[2]

  • Phase Separation: Allow the mixture to separate into two layers. The lower aqueous layer, containing sodium carbonate, sodium maleate, and water-soluble impurities, is discarded.[2]

  • Product Recovery by Vacuum Distillation:

    • Transfer the upper oil phase to a distillation flask.

    • Assemble a vacuum distillation apparatus, preferably with a packed column (e.g., with Berl Saddles) and a nitrogen inlet for purging.[2]

    • Maintain the distillation pot temperature between 24°C and 86°C and the vapor temperature around 57°C under vacuum.[2]

    • Collect the distilled peppermint oil, which now has a reduced this compound content. The menthofuran-maleic anhydride adduct remains as a residue in the distillation flask.[2]

Data Presentation
ParameterInitial Peppermint OilTreated Peppermint OilReference
Starting Material 500 g-[2][4]
Initial this compound Content 2.8%-[2][4]
Maleic Anhydride Used 50 g (10% w/w)-[2][4]
Reaction Time & Temperature 30 min, 28-50°C-[2][4]
Final this compound Content -0.80%[2]
Yield of Purified Oil -461.0 g (92.2%)[2]
Residue (Adduct & some oil) -16.10 g (3.22%)[2]

Experimental Workflow

Protocol_1_Workflow start Start: Peppermint Oil + Maleic Anhydride reaction Diels-Alder Reaction (30 min, 28-50°C) start->reaction neutralization Neutralization (10% Na₂CO₃ solution) reaction->neutralization separation Phase Separation neutralization->separation distillation Vacuum Distillation (24-86°C pot temp, ~57°C vapor temp) separation->distillation waste Aqueous Waste & Adduct Residue separation->waste product Purified Peppermint Oil (<1% Menthofuran) distillation->product distillation->waste

Workflow for Menthofuran removal via maleic anhydride adduction.

Protocol 2: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (scCO₂) is a green and efficient method for the selective extraction of various compounds from natural products. By tuning the temperature and pressure, the solvating power of scCO₂ can be adjusted to selectively extract this compound.

Experimental Protocol
  • Sample Preparation: Load approximately 200 g of peppermint oil into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters:

    • Set the extraction vessel temperature to 40°C and the pressure to 90 bar.[4]

    • Pump supercritical CO₂ through the vessel at a constant flow rate of 1.0 kg/h for 120 minutes.[4]

  • Fractional Separation:

    • The stream of scCO₂ containing the extracted compounds is passed through two separators.

    • Separator 1: Set to a pressure of 90 bar and a temperature of 0°C to precipitate less soluble components.

    • Separator 2: Set to a pressure of 20 bar and a temperature of -15°C to precipitate the this compound enriched fraction.[4]

  • Collection: Collect the fractions from the separators for analysis. The fraction from the second separator will be enriched in this compound.

Data Presentation
ParameterValueReference
Extraction Temperature 40°C[4]
Extraction Pressure 90 bar[4]
CO₂ Flow Rate 1.0 kg/h [4]
Extraction Time 120 min[4]
Separator 1 Conditions 90 bar, 0°C[4]
Separator 2 Conditions 20 bar, -15°C[4]
Yield of Essential Oil ~2.0% (from leaves)[4]
Oxygenated Monoterpenes in Extract 79.2%[4]

Note: The provided data is for the extraction from peppermint leaves, which can be adapted for the fractionation of peppermint oil.

Experimental Workflow

Protocol_2_Workflow start Start: Peppermint Oil in Extractor extraction Supercritical CO₂ Extraction (40°C, 90 bar, 1.0 kg/h) start->extraction separator1 Separator 1 (90 bar, 0°C) extraction->separator1 separator2 Separator 2 (20 bar, -15°C) separator1->separator2 fraction1 Less Soluble Fraction separator1->fraction1 Collect fraction2 This compound Enriched Fraction separator2->fraction2 Collect co2_recycle CO₂ Recycle separator2->co2_recycle

Workflow for Supercritical Fluid Extraction of this compound.

Protocol 3: Fractional Distillation

Fractional distillation separates compounds based on their boiling points. While challenging due to the close boiling points of some components in peppermint oil, it can be employed to enrich certain fractions in this compound, especially when performed under vacuum to reduce the boiling points and prevent thermal degradation.

Experimental Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Distillation:

    • Place the peppermint oil in the distillation flask.

    • Reduce the pressure in the system to approximately 15 mm Hg.

    • Gradually heat the distillation flask.

    • Collect different fractions based on the vapor temperature at the top of the column. The temperature can range up to 215°C under reduced pressure.

    • Fractions rich in lower boiling point components will distill first, followed by fractions containing this compound and other components with similar boiling points.

Data Presentation
ParameterGeneral Range
Pressure < 50 mm Hg
Temperature Up to 215°C
Column Type Vigreux or packed
Reflux Ratio To be optimized

Logical Relationship Diagram

Protocol_3_Logic title Fractional Distillation Principle input Peppermint Oil (Mixture of Components) process Apply Heat under Vacuum input->process separation Separation in Fractionating Column process->separation output1 Low Boiling Point Fractions separation->output1 Lower Temp output2 This compound Containing Fractions separation->output2 Intermediate Temp output3 High Boiling Point Fractions separation->output3 Higher Temp

Principle of Fractional Distillation for this compound separation.

Protocol 4: Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography is a high-resolution technique for isolating pure compounds from a mixture. While typically used for smaller quantities, it can provide very high purity this compound.

Experimental Protocol
  • Instrument Setup:

    • Use a gas chromatograph equipped with a preparative-scale column, a splitter to divert a small portion of the eluent to a detector (e.g., FID or MS) and the majority to a collection trap.

    • The collection trap is typically cooled (e.g., with liquid nitrogen) to condense the target compound.

  • Operating Conditions:

    • Column: A polar stationary phase (e.g., Carbowax) is often suitable for separating essential oil components.

    • Carrier Gas: Helium or nitrogen at an optimized flow rate.

    • Temperature Program: Develop a temperature program that provides good separation between this compound and other components of peppermint oil.

  • Injection and Collection:

    • Inject small aliquots of peppermint oil.

    • Monitor the chromatogram and open the collection valve just before the this compound peak elutes and close it after the peak has passed.

    • Repeat the injections to collect a sufficient quantity of the compound.

Data Presentation

Detailed protocols with quantitative data for the preparative GC isolation of this compound are not widely published. The following are general parameters that would need to be optimized.

ParameterGeneral Conditions
Column Preparative scale, polar stationary phase
Injection Volume To be optimized based on column capacity
Oven Temperature Optimized temperature program
Carrier Gas Helium or Nitrogen
Detection FID or MS (with effluent splitting)
Collection Cooled trap

Experimental Workflow

Protocol_4_Workflow start Start: Peppermint Oil Injection separation Separation on GC Column start->separation splitting Effluent Splitting separation->splitting detection Detection (FID/MS) splitting->detection ~1% collection Cryogenic Trapping splitting->collection ~99% product Purified This compound collection->product waste Other Components collection->waste

References

The Chiral Scaffolding of (-)-Menthofuran: A Stepping Stone in Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Menthofuran, a naturally occurring monoterpene found in certain mint species, presents a unique chiral scaffold for the development of novel pharmaceutical agents. While its direct therapeutic application is hindered by concerns of hepatotoxicity, its distinct three-dimensional structure makes it an attractive starting material for the synthesis of more complex and biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the chemical architecture of this compound for the discovery of new therapeutic leads.

Application Notes

This compound's utility in pharmaceutical development primarily lies in its role as a chiral building block.[1] The inherent chirality of the molecule can be exploited to synthesize enantiomerically pure compounds, a critical aspect in modern drug design to enhance efficacy and reduce off-target effects. The tetrahydrobenzofuran core of menthofuran is a recurring motif in a variety of biologically active compounds, including those with anticancer and anti-inflammatory properties.

Key Considerations for Researchers:
  • Hepatotoxicity: this compound is a known hepatotoxin, metabolized by cytochrome P450 enzymes to reactive intermediates that can cause liver damage.[2][3] Therefore, any drug development program utilizing menthofuran as a starting material must prioritize the synthesis of derivatives with a significantly improved safety profile.

  • Derivatization Potential: The tetrahydrobenzofuran ring system is amenable to various chemical modifications. Strategic derivatization can lead to the discovery of compounds with novel biological activities, moving away from the toxic profile of the parent molecule.

  • Focus on Anticancer and Anti-inflammatory Applications: Research on benzofuran and tetrahydrobenzofuran derivatives has shown promising results in the fields of oncology and immunology.[1][4][5] This suggests that derivatives of this compound could be rationally designed to target pathways involved in these disease areas.

Data Presentation

While specific quantitative data for pharmaceutical agents derived directly from this compound is scarce in publicly available literature, the following tables summarize the biological activities of structurally related benzofuran and tetrahydrobenzofuran derivatives to provide a comparative context for researchers.

Table 1: Anticancer Activity of Benzofuran and Tetrahydrobenzofuran Derivatives

Compound ClassCancer Cell LineActivity (IC50)Reference
2(3)-phenylbenzofuran derivativesPin1 (Hepatocellular Carcinoma)0.874 µM[1]
p-azidobenzoyl-tetrahydrobenzofuran-4(5H)-one hybridsUO-31 (Renal Cancer)Promising (<80% inhibition)[1][6]
Fluorinated benzofuran derivativesHCT116 (Colon Cancer)19.5 µM - 24.8 µM[4]
Benzofuran-chalcone derivativesA-375, MCF-7, A-549, HT-29, H-4604.0 - 16.72 µM[1]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound ClassAssayActivity (IC50)Reference
Fluorinated benzofuran derivativesIL-6 inhibition1.2 - 9.04 µM[4]
Fluorinated benzofuran derivativesCCL2 inhibition1.5 - 19.3 µM[4]
Fluorinated benzofuran derivativesNitric Oxide (NO) inhibition2.4 - 5.2 µM[4]
Fluorinated benzofuran derivativesProstaglandin E2 (PGE2) inhibition1.1 - 20.5 µM[4]
Aza-benzofuran compoundsNitric Oxide (NO) inhibition16.5 - 17.3 µM[7][8]
Piperazine/benzofuran hybridNitric Oxide (NO) inhibition52.23 µM[5]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound from (-)-Isopulegol

This protocol describes a common synthetic route to obtain the starting material, this compound.

Step 1: Epoxidation of (-)-Isopulegol

  • To a stirred, ice-cooled mixture of (-)-isopulegol (0.2 mol), acetonitrile (0.2 mol), and potassium bicarbonate (3.4 g) in methanol (100 mL), add a 50% hydrogen peroxide solution (13.6 mL, 0.2 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 days.

  • Evaporate the solvent in vacuo.

  • Wash the residue with water, dry, and distill to yield isopulegol epoxide.

Step 2: Oxidation of Isopulegol Epoxide

  • To a stirred solution of isopulegol epoxide (0.148 mol) in pyridine (60 mL), add a cold solution of chlorine (0.177 mol) in dichloromethane (100 mL) over 25 minutes, maintaining the internal temperature at approximately 10°C.

  • Monitor the reaction by gas chromatography until completion (typically within 30 minutes after the addition).

Step 3: Cyclodehydration to this compound

  • Isolate the product by washing with water and sodium bicarbonate, followed by drying and distillation to yield this compound.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.[9]

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][8]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 values from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in pharmaceutical development.

Synthesis_of_Menthofuran_Derivatives General Workflow for Developing this compound Derivatives Menthofuran This compound (Chiral Starting Material) Derivatization Chemical Derivatization (e.g., substitution, ring modification) Menthofuran->Derivatization Library Library of Novel This compound Derivatives Derivatization->Library Screening Biological Screening (e.g., anticancer, anti-inflammatory assays) Library->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for this compound in drug discovery.

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Add_Compound Add this compound Derivative Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for MTT cytotoxicity assay.

Anti_Inflammatory_Signaling Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKKα/β TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Menthofuran_Derivative This compound Derivative (Potential Inhibitor) Menthofuran_Derivative->IKK inhibits?

Caption: Potential inhibition of NF-κB pathway.

References

Application Notes and Protocols for the Use of (-)-Menthofuran as an Analytical Standard in Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Menthofuran is a naturally occurring monoterpenoid and a significant component of various essential oils, notably from plants of the Mentha genus. Its analysis is crucial for the quality control of essential oils, flavor and fragrance industries, and in toxicological studies due to its potential hepatotoxicity as a metabolite of pulegone. The use of a well-characterized analytical standard is fundamental for the development and validation of reliable analytical methods. These application notes provide a comprehensive guide for the use of this compound as an analytical standard for method validation, complete with detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), quantitative data summaries, and workflow visualizations.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of the analytical standard is critical for its proper handling, storage, and use in the laboratory.

PropertyValue
Synonyms (6S)-4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran
CAS Number 80183-38-6
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 204-206 °C
Density 0.97 g/mL at 20 °C
Storage Temperature 2-8°C
Purity ≥99.0% (sum of enantiomers, GC)

Note: this compound is a chiral molecule. The analytical methods described herein can be adapted for the analysis of (+)-Menthofuran or the racemic mixture. For enantioselective separation, a chiral column is required.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it the method of choice for analyzing complex matrices such as essential oils and food products.

Experimental Protocol 1: Quantification of this compound in Essential Oils by GC-MS

This protocol details a standard method for the analysis of this compound in essential oil samples.

1.1. Materials and Reagents

  • This compound analytical standard (≥99.0% purity)

  • Hexane or Dichloromethane (GC grade)

  • Essential oil sample

  • Anhydrous sodium sulfate

  • Autosampler vials with inserts

  • Micropipettes and volumetric flasks

1.2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. For enantiomeric separation, a chiral column such as Rt-BetaDEXsm can be used.[1]

1.3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate weighing of the standard to ensure the accuracy and precision of the method.

1.4. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dilute the sample with hexane to the mark.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Vortex the sample and transfer an aliquot to an autosampler vial for analysis.

1.5. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 150 °C at 3 °C/min

    • Ramp to 240 °C at 10 °C/min, hold for 5 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Target Ion for Menthofuran: m/z 150

    • Qualifier Ions: m/z 108, 93[1]

1.6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Quantify the amount of this compound in the sample using the calibration curve.

GC-MS Method Validation Data

The following table summarizes the expected performance characteristics of the validated GC-MS method for the quantification of this compound. This data is representative and serves as a guideline for method validation.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Linearity Range To be established1 - 100 µg/mL
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~1.0 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 10%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For chiral compounds like this compound, chiral HPLC is essential for enantioselective separation.[2]

Experimental Protocol 2: Chiral HPLC Separation of this compound

This protocol describes a normal-phase HPLC method for the separation of menthofuran enantiomers.

2.1. Materials and Reagents

  • This compound analytical standard (≥99.0% purity)

  • Racemic menthofuran (for method development and resolution determination)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Sample containing menthofuran

  • 0.45 µm syringe filters

2.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, and a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).[2]

2.3. Preparation of Standard and Sample Solutions

  • Standard Solution: Prepare a stock solution of racemic menthofuran in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.[2]

  • Sample Preparation: Dilute the sample containing menthofuran in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.[2]

2.4. Chromatographic Conditions

  • Mobile Phase: 95:5 (v/v) n-Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

2.5. Data Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify the peaks corresponding to the this compound and (+)-Menthofuran enantiomers based on the retention time of the standards.

  • For quantitative analysis, construct a calibration curve and determine the concentration of this compound in the sample.

HPLC Method Validation Data

The following table outlines the expected performance characteristics for a validated chiral HPLC method for this compound.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.999
Linearity Range To be established0.5 - 100 µg/mL
Limit of Detection (LOD) S/N ≥ 3~0.15 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~0.5 µg/mL
Accuracy (% Recovery) 85 - 115%98 - 102%
Precision (% RSD) ≤ 10%< 5%
Resolution (Rs) > 1.5> 2.0 between enantiomers

HPLC Experimental Workflow

HPLC_Workflow Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) Mobile_Phase->HPLC_System Standard_Sample_Prep Standard & Sample Preparation Standard_Sample_Prep->HPLC_System Detector UV/PDA Detector HPLC_System->Detector Data_System Chromatography Data System Detector->Data_System Analysis_Report Analysis Report Data_System->Analysis_Report Validation_Parameters Method_Validation Analytical Method Validation Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

References

Application Notes and Protocols for Condensed Tannin Analysis using Furanolysis with Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condensed tannins, also known as proanthocyanidins, are a class of polyphenolic compounds found in a wide variety of plants. They play a significant role in plant defense mechanisms and have numerous applications in the food, beverage, and pharmaceutical industries due to their antioxidant, anti-inflammatory, and other biological activities. The structural complexity and polymeric nature of condensed tannins, however, present a significant analytical challenge.

Furanolysis with menthofuran is a novel depolymerization method for the analysis of condensed tannins.[1][2][3] This technique offers a significant improvement over traditional methods, such as those using phloroglucinol or 2-mercaptoethanol, by providing a rapid and complete depolymerization of proanthocyanidins under mild conditions.[1][2] This allows for a more accurate quantification and characterization of the constituent flavan-3-ol units.

These application notes provide a detailed protocol for the analysis of condensed tannins using furanolysis with menthofuran, followed by UHPLC-DAD-MS analysis.

Principle of the Method

The furanolysis method is based on the acid-catalyzed cleavage of the interflavan bonds of condensed tannins in the presence of a nucleophilic trapping reagent, menthofuran (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran). The reaction proceeds at a mild temperature (30 °C) in the presence of hydrochloric acid (0.1 M).[1][2] Menthofuran acts as an efficient scavenger of the liberated carbocations from the extension units, forming stable furylated flavan-3-ol adducts. The terminal flavan-3-ol units are released in their native form. The resulting mixture of terminal units and furylated extension units is then separated and quantified by Ultra-High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (UHPLC-DAD-MS).

The key advantages of using menthofuran include:

  • Complete Depolymerization: Menthofuran enables the fast and full depolymerization of procyanidins, such as procyanidin B2, at a 1:1 molar ratio, whereas other nucleophiles lead to a reaction equilibrium with lower conversion yields.[1][2]

  • High Efficiency: A menthofuran-to-extract weight ratio of 1 provides the same yield of procyanidin constitutive units as 10-fold higher molecular equivalent of phloroglucinol and 100-fold of 2-mercaptoethanol.[1][2]

  • Mild Reaction Conditions: The reaction is carried out at a lower temperature (30°C), which minimizes the risk of side reactions and degradation of the analytes.[1][2]

Data Presentation

Comparison of Menthofuran with Other Nucleophiles for Procyanidin B2 Depolymerization
NucleophileMolar Ratio (Nucleophile:B2)Reaction Time (min)Conversion Yield (%)Reference
Menthofuran1:120~100[1][2]
Phloroglucinol1:120~40[1][2]
2-Mercaptoethanol1:120~60[1][2]
Quantitative Analysis of a Grape Seed Extract
ParameterFuranolysis with MenthofuranPhloroglucinolysisThiolysisReference
Mean Degree of Polymerization (mDP)6.86.57.1[1]
% Galloylation25.424.926.1[1]
% Prodelphinidins5.25.55.0[1]
Total Tannin Content (mg/g)350342368[1]

Experimental Protocols

Materials and Reagents
  • Menthofuran (≥98% purity)

  • (+)-Catechin, (-)-Epicatechin, and other relevant flavan-3-ol standards

  • Hydrochloric acid (HCl), analytical grade

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Plant material or condensed tannin extract

  • Vortex mixer

  • Thermomixer or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UHPLC-DAD-MS system

Sample Preparation: Plant Material
  • Drying and Grinding: Dry the plant material at a temperature not exceeding 40 °C to prevent degradation of tannins. Grind the dried material to a fine powder (e.g., passing through a 0.5 mm sieve).

  • Extraction:

    • Weigh approximately 200 mg of the dried plant powder into a centrifuge tube.

    • Add 10 mL of 70% aqueous acetone.[4]

    • Vortex thoroughly and sonicate for 20 minutes at room temperature.[5]

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 70% aqueous acetone.

    • Combine the supernatants and evaporate the acetone under a stream of nitrogen or using a rotary evaporator at a temperature below 40 °C.

    • Lyophilize the aqueous extract to obtain the crude condensed tannin extract.

Furanolysis Reaction
  • Sample Preparation:

    • Accurately weigh 5 mg of the dried tannin extract into a 2 mL microcentrifuge tube.

    • Dissolve the extract in 1 mL of methanol.

  • Reagent Preparation:

    • Menthofuran Solution: Prepare a 5 mg/mL solution of menthofuran in methanol.

    • Hydrochloric Acid Solution: Prepare a 0.2 M solution of HCl in methanol.

  • Reaction:

    • To the 1 mL of dissolved tannin extract, add 1 mL of the 5 mg/mL menthofuran solution. This corresponds to a 1:1 weight ratio of menthofuran to extract.[1]

    • Add 1 mL of the 0.2 M methanolic HCl solution to achieve a final HCl concentration of 0.1 M.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 30 °C for 20 minutes in a thermomixer or water bath.[1][2]

  • Reaction Quenching:

    • After 20 minutes, stop the reaction by adding 2 mL of ultrapure water.

    • Vortex the mixture.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

UHPLC-DAD-MS Analysis
  • Chromatographic System: A UHPLC system equipped with a diode array detector and coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 30% B

    • 8-10 min: Linear gradient from 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to initial conditions (5% B) and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • DAD Detection: 280 nm

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-1000

    • For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific transitions for the terminal flavan-3-ols and their furylated adducts should be determined by infusing pure standards.

Quantification
  • Prepare calibration curves for the terminal flavan-3-ol units (e.g., (+)-catechin, (-)-epicatechin) using authentic standards.

  • The furylated extension units can be quantified using the calibration curve of the corresponding non-derivatized flavan-3-ol, assuming similar molar absorptivity at 280 nm. For higher accuracy, the synthesis and purification of furylated flavan-3-ol standards is recommended.

Visualizations

Furanolysis_Workflow cluster_sample_prep Sample Preparation cluster_furanolysis Furanolysis Reaction cluster_analysis Analysis plant_material Plant Material (Dried & Ground) extraction Extraction (70% Acetone) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant evaporation Evaporation of Acetone supernatant->evaporation lyophilization Lyophilization evaporation->lyophilization tannin_extract Dried Tannin Extract lyophilization->tannin_extract dissolution Dissolve in Methanol tannin_extract->dissolution add_reagents Add Menthofuran & Methanolic HCl dissolution->add_reagents incubation Incubate at 30°C for 20 min add_reagents->incubation quenching Quench with Water incubation->quenching filtration Filter (0.22 µm) quenching->filtration uhplc_ms UHPLC-DAD-MS Analysis filtration->uhplc_ms data_analysis Data Analysis & Quantification uhplc_ms->data_analysis

Caption: Experimental workflow for condensed tannin analysis.

Furanolysis_Reaction condensed_tannin Condensed Tannin (Proanthocyanidin) products Reaction Products condensed_tannin->products Depolymerization reagents Menthofuran + H⁺ (0.1 M HCl, 30°C) terminal_unit Terminal Flavan-3-ol Unit products->terminal_unit furylated_unit Furylated Extension Flavan-3-ol Unit products->furylated_unit

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of (-)-Menthofuran. The guidance is primarily based on the well-established three-step pathway from isopulegol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Epoxidation of (+)-Isopulegol

Question: My yield of (+)-isopulegol epoxide is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields in the epoxidation of isopulegol can stem from several factors.

  • Reagent Activity: Ensure the epoxidizing agent is fresh and active. When using a hydrogen peroxide-acetonitrile system, the reaction can be slow, sometimes requiring up to four days for completion.[1][2]

  • Incomplete Reaction: Incomplete conversion is a common cause of low yields. It is crucial to monitor the reaction's progress using techniques like Vapor Phase Chromatography (VPC) to ensure all starting material has been consumed.[1]

  • Reaction Conditions: The choice of epoxidation conditions is critical. While peroxy-carboxylic acids at around 0°C are effective, the acetonitrile-hydrogen peroxide system is a viable alternative.[1] Maintain the reaction temperature within the optimal range (e.g., below 35-40°C when using hydrogen peroxide) to prevent side reactions.[1][3]

Issue 2: Incomplete Oxidation of (+)-Isopulegol Epoxide

Question: I am observing a significant amount of unreacted (+)-isopulegol epoxide after the oxidation step. How can I improve the conversion to (+)-isopulegone epoxide?

Answer: This step can be a bottleneck in the synthesis.

  • Stoichiometry: When using a chlorine-pyridine complex, a slight molar excess of chlorine relative to the isopulegol epoxide can improve yield. However, be aware that a large excess of chlorine can decrease the yield.[1][4]

  • Temperature Control: The reaction temperature should be carefully controlled. A typical procedure involves starting at a lower temperature (e.g., 10°C) and then warming the mixture to room temperature (25-30°C).[1]

  • Reaction Monitoring: As with the first step, monitoring the reaction by VPC is essential to confirm the complete consumption of the starting material.[1]

  • Alternative Methods: While other oxidation methods exist, such as using pyridinium dichromate, they may also result in incomplete conversion.[1]

Issue 3: Poor Yield in the Final Cyclodehydration Step

Question: The final cyclization of (+)-isopulegone epoxide to this compound is inefficient. How can this be optimized?

Answer: The efficiency of the final step is highly dependent on the conditions used for cyclodehydration.

  • Acid Catalysis: Stirring the crude product with an acid, such as 9% hydrochloric acid, at room temperature is an effective method for promoting cyclization.[1][4] While lower acid concentrations work, the conversion is slower. More concentrated acids may be wasteful or detrimental to the product.[4]

  • Thermal Cyclization: Heating the isopulegone epoxide to 110-115°C can also effect complete cyclodehydration.[4] Temperatures as low as 50°C are effective, though slower. It is critical to avoid temperatures exceeding 300°C, as this will cause severe degradation of the product.[4]

Issue 4: Difficulty in Purifying the Final Product

Question: My final product is impure. What are the best methods for purification?

Answer: Menthofuran can be purified using standard techniques for organic compounds.

  • Fractional Distillation: Fractional distillation is a highly effective method.[4] Using a spinning band column for the distillation can produce fractions containing at least 90% menthofuran, and in some cases, purity as high as 99+% with minimal loss.[2][4] This technique is particularly useful for separating the product from reaction byproducts and any remaining starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for synthesizing this compound? The synthesis of optically active menthofuran relies on an optically active starting material. To produce (+)-Menthofuran, (-)-isopulegol is used.[2] Therefore, for the stereoselective synthesis of this compound, the corresponding enantiomer, (+)-isopulegol, should be used as the starting material. Isopulegol is considered a relatively inexpensive and available raw material.[4]

Q2: What are the most common side products, and how can they be minimized? Side reactions can occur at various stages. If starting from isopulegone instead of isopulegol, competing reactions like the Baeyer-Villiger oxidation can significantly reduce the yield of the desired epoxide.[1] During the oxidation of isopulegol epoxide, using a large excess of chlorine can lead to undesired byproducts.[4] In the final cyclization step, high temperatures can cause unwanted isomerizations.[4] Minimizing side product formation requires careful control over reaction conditions and stoichiometry at each step.

Q3: What are the critical safety considerations for this synthesis? This synthesis involves several hazardous reagents.

  • Chlorine: Chlorine gas is toxic and corrosive.[1]

  • Pyridine: Pyridine is flammable and harmful.[1]

  • Hydrogen Peroxide: High concentrations of hydrogen peroxide can be explosive.[1] All reactions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Chlorine Stoichiometry on Menthofuran Yield

Molar Ratio (Isopulegol Epoxide : Chlorine)Yield of Menthofuran (based on Epoxide)Reference
1.0 : 1.461.7%[4]
1.0 : 1.8648.2%[4]

Note: This data highlights the importance of using only a slight excess of chlorine in the oxidation step to maximize yield.[4]

Table 2: Reported Overall Yields for Menthofuran Synthesis

Starting MaterialKey ReagentsOverall YieldReference
IsopulegolH₂O₂, Acetonitrile; Chlorine, Pyridine; HCl65-70%[2]
IsopulegolH₂O₂, Acetone, MnSO₄; Chlorate; AcidNot specified (Epoxide yield: 81%)[3]

Experimental Protocols

Protocol 1: Synthesis of (+)-Isopulegol Epoxide [2]

  • To a magnetically stirred mixture of (+)-isopulegol (0.2 mol), acetonitrile (0.2 mol), and potassium bicarbonate (3.4 g) in 100 mL of methanol, add a 50% hydrogen peroxide solution (13.6 mL, 0.2 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and maintain for 4 days.

  • Evaporate the solvent in vacuo.

  • Remove inorganic materials by washing with water.

  • Dry the resulting oily product (e.g., with MgSO₄) and distill to afford (+)-isopulegol epoxide.

Protocol 2: Synthesis of this compound from (+)-Isopulegol Epoxide [1]

  • Oxidation:

    • Prepare a solution of chlorine gas in a suitable solvent like carbon tetrachloride.

    • In a 500 mL flask equipped with a stirrer, thermometer, and addition funnel, place a solution of (+)-isopulegol epoxide (0.147 moles) in pyridine.

    • Add the chlorine solution to the flask at 10°C over a period of 25 minutes.

    • Bring the reaction mixture to a temperature of 25° to 30°C and maintain for 20 minutes.

    • Quench the reaction with water.

  • Cyclodehydration:

    • Work up the quenched reaction mixture to obtain the crude product containing (+)-isopulegone epoxide.

    • Stir the crude product with two 50 mL portions of 9% hydrochloric acid at room temperature.

    • The organic layer will contain this compound, which can be further purified by distillation.

Visualizations

Synthesis_Pathway start (+)-Isopulegol step1 (+)-Isopulegol Epoxide start->step1 Epoxidation (e.g., H₂O₂/CH₃CN) step2 (+)-Isopulegone Epoxide step1->step2 Oxidation (e.g., Cl₂/Pyridine) end This compound step2->end Cyclodehydration (e.g., H⁺ or Δ) Troubleshooting_Workflow start Start: Low Overall Yield of this compound check_step1 Problem in Step 1? (Epoxidation) start->check_step1 check_step2 Problem in Step 2? (Oxidation) check_step1->check_step2 No sol_step1 Verify Reagent Activity Monitor with VPC Control Temperature check_step1->sol_step1 Yes check_step3 Problem in Step 3? (Cyclization) check_step2->check_step3 No sol_step2 Adjust Cl₂ Stoichiometry (Slight Molar Excess) Control Temperature check_step2->sol_step2 Yes sol_step3 Use Acid Catalysis (e.g., 9% HCl) Or Use Controlled Heat (110-115°C) Avoid Excessive Temperature check_step3->sol_step3 Yes end_node Re-run with Optimized Conditions sol_step1->end_node sol_step2->end_node sol_step3->end_node

References

Technical Support Center: Optimizing (-)-Menthofuran Yield in Peppermint Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and synthesis of (-)-Menthofuran from peppermint (Mentha x piperita).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration in peppermint oil a concern?

A1: this compound is a monoterpene found in peppermint oil. While it contributes to the oil's characteristic aroma, high concentrations are often considered undesirable in commercial essential oils due to potential off-flavors and its association with plant stress.[1] For specific applications, however, optimizing its yield may be desirable. Its concentration in peppermint oil typically ranges from approximately 2% to 8%.[2][3]

Q2: What are the primary factors that influence the yield of this compound in peppermint?

A2: The yield of this compound is influenced by a combination of genetic, developmental, and environmental factors. Key factors include:

  • Genetics: The expression level of the enzyme (+)-menthofuran synthase (MFS) is a primary determinant.[4][5]

  • Plant Maturity: Menthofuran levels can increase as the plant begins to flower.[6]

  • Environmental Stress: Conditions such as reduced light intensity, high temperatures (particularly night temperatures), and moisture stress tend to promote the accumulation of pulegone and menthofuran.[4][7][8]

Q3: Which extraction method is best for preserving this compound?

A3: The choice of extraction method significantly impacts the final yield and integrity of this compound, which is susceptible to degradation at high temperatures.[2]

  • Supercritical Fluid Extraction (SFE) with CO₂: This is a "green" method that allows for extraction at lower temperatures, minimizing thermal degradation and offering high selectivity by adjusting pressure and temperature.[2]

  • Microwave-Assisted Extraction (MAE): This modern technique uses microwave energy for faster extraction times and potentially higher yields.[2][9]

  • Steam Distillation: While traditional, the high temperatures can lead to the degradation of thermolabile compounds like this compound.[2]

  • Solvent Extraction: This can be efficient but requires careful solvent selection to avoid co-extraction of undesirable compounds and concerns about residual solvents.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound in Extracted Oil

  • Question: My extraction process is resulting in a lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors related to the plant material and the extraction process itself.[2]

    • Sub-optimal Plant Material: Ensure the peppermint was harvested at the optimal time, typically around the onset of flowering, to maximize menthofuran content.[6] Stressed plants (e.g., through controlled light and temperature) can also exhibit higher levels of menthofuran.[4][7]

    • Inappropriate Extraction Method: For a thermally sensitive compound like this compound, high-temperature methods like steam distillation may cause degradation.[2] Consider using lower-temperature methods such as Supercritical Fluid Extraction (SFE).[2]

    • Sub-optimal Extraction Parameters: The duration, temperature, and pressure (for SFE) of the extraction are critical. These parameters should be systematically optimized, potentially using a Design of Experiments (DoE) approach to find the ideal conditions for your specific equipment and material.[2]

    • Degradation During Storage: Minimize the exposure of the extracted oil to air and light, as this compound can readily autoxidize.[2][3] Store extracts in airtight, dark containers at low temperatures.

Issue 2: High Levels of Pulegone Relative to this compound

  • Question: My analysis shows a high concentration of (+)-pulegone but a low concentration of this compound. What does this indicate?

  • Answer: (+)-Pulegone is the direct precursor to this compound in the biosynthetic pathway.[4][5] High pulegone with low menthofuran suggests that the conversion step, catalyzed by (+)-Menthofuran Synthase (MFS), is a rate-limiting factor. This could be due to naturally low expression of the MFS gene in the peppermint variety being used.[4] Environmental conditions also play a role; factors that favor the reduction of pulegone to menthone will compete with the pathway to menthofuran.[4]

Issue 3: Inconsistent Results Between Batches

  • Question: I am observing significant variation in this compound yield across different extraction batches. How can I improve consistency?

  • Answer: Inconsistency often points to variability in the starting material or lack of stringent control over experimental parameters.

    • Standardize Plant Material: Use peppermint plants of the same cultivar (e.g., 'Black Mitcham'), grown under controlled and consistent environmental conditions (photoperiod, temperature, moisture).[1][7] Harvest all batches at the same developmental stage.

    • Control Extraction Parameters: Precisely control and document all extraction parameters, including sample weight, particle size of ground leaves, solvent volume, extraction time, temperature, and pressure.[2]

    • Post-Extraction Handling: Ensure a standardized protocol for the handling and storage of the extracted oil to prevent variable degradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Peppermint Oil

Extraction MethodPrincipleAdvantagesDisadvantagesReference
Steam Distillation Uses steam to vaporize volatile compounds.Traditional, widely used.High temperatures can degrade thermolabile compounds like menthofuran.[2]
Solvent Extraction Uses a solvent (e.g., ethanol, hexane) to dissolve the essential oil.Can be highly efficient.Requires careful solvent selection; risk of residual solvent.[2][10]
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂ as a selective and non-toxic solvent.Low temperatures preserve sensitive compounds; high selectivity.Higher initial equipment cost.[2]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix.Faster extraction times, potentially higher yields.Requires specialized equipment.[2][9]

Table 2: Effect of MFS Gene Expression on Peppermint Oil Composition Under Stress Conditions

Plant LineMenthofuran (%)Pulegone (%)Menthone (%)Menthol (%)Reference
Wild-Type (WT) 24351520[4]
Low Menthofuran (LMF) - Antisense MFS <1<103545[4]

Stress conditions involved reduced photon flux and increased night temperature to promote menthofuran accumulation.[4][7]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a general procedure for the extraction of this compound from dried peppermint leaves using supercritical CO₂.[2]

  • Materials and Equipment:

    • Dried and ground Mentha piperita leaves (particle size ~0.5 mm)

    • Supercritical Fluid Extractor system

    • High-purity CO₂

    • Collection vials

    • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

  • Procedure:

    • Accurately weigh approximately 10 g of the ground plant material and load it into the extraction vessel.

    • Seal the extraction vessel and place it in the SFE system.

    • Set the desired extraction temperature (e.g., 40-50°C) and pressure (e.g., 100-300 bar).

    • Pressurize the system with CO₂ to the set pressure.

    • Initiate the CO₂ flow at a constant rate (e.g., 2 mL/min).

    • Maintain the extraction for a set period (e.g., 120 minutes). The optimal time should be determined experimentally.

    • The extracted components are depressurized and collected in a vial.

    • After the extraction is complete, carefully depressurize the system and remove the extraction vessel.

    • Analyze the collected extract for this compound content using GC-MS.

    • Optimize the yield and purity of this compound by systematically varying the pressure, temperature, and extraction time.

Protocol 2: Genetic Modification of Peppermint to Reduce Menthofuran

This protocol outlines the key steps for Agrobacterium-mediated transformation of Mentha x piperita to down-regulate MFS gene expression using an antisense construct.[1]

  • 1. Preparation of Agrobacterium tumefaciens:

    • Use A. tumefaciens strain EHA105 harboring a binary vector (e.g., pGA643) containing the antisense MFS construct.

    • Grow a culture in liquid LB medium with appropriate antibiotics until the OD₆₀₀ reaches 0.6-0.8.

    • Pellet the cells by centrifugation and resuspend in liquid Murashige and Skoog (MS) medium to a final OD₆₀₀ of 0.5.

  • 2. Transformation and Co-cultivation:

    • Excise leaf discs (approx. 1 cm²) from sterile peppermint leaves.

    • Immerse the leaf discs in the Agrobacterium suspension for 30 minutes.

    • Blot the explants dry and place them on a co-cultivation medium.

    • Incubate in the dark at 25°C for 48 hours.

  • 3. Selection and Regeneration:

    • Transfer the leaf discs to a selection medium containing antibiotics (e.g., kanamycin and carbenicillin).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once shoots have regenerated (2-3 cm), excise them and transfer to a rooting medium.

    • Transfer rooted plantlets to soil and acclimatize them in a growth chamber.

  • 4. Analysis of Transgenic Plants:

    • Extract essential oils from the leaves of transgenic and control plants.

    • Analyze the oil composition using GC-MS to quantify the levels of menthofuran, pulegone, and other monoterpenes.

Visualizations

Menthofuran_Biosynthesis GDP Geranyl Diphosphate Limonene (-)-Limonene GDP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) Menthofuran This compound Pulegone->Menthofuran Menthofuran Synthase (MFS) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase Menthofuran->Pulegone Down-regulates PR transcription

Caption: Biosynthetic pathway of this compound from (+)-Pulegone in peppermint.

Extraction_Workflow Plant Peppermint Plant Material (Dried, Ground Leaves) Extraction Extraction Step Plant->Extraction SFE Supercritical Fluid Extraction (SFE) Extraction->SFE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE SD Steam Distillation Extraction->SD Crude Crude Essential Oil SFE->Crude MAE->Crude SD->Crude Analysis Analysis (GC-MS) Crude->Analysis Purified Purified this compound Analysis->Purified

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Low this compound Yield CheckPlant Check Plant Material Start->CheckPlant CheckMethod Check Extraction Method CheckPlant->CheckMethod Optimal Sol_Plant Optimize harvest time Use stressed plants CheckPlant->Sol_Plant Sub-optimal? CheckParams Check Extraction Parameters CheckMethod->CheckParams Low-temp Sol_Method Use low-temp method (e.g., SFE, MAE) CheckMethod->Sol_Method High-temp? Sol_Params Optimize time, temp, pressure (Use DoE) CheckParams->Sol_Params Not optimized? Success Yield Improved CheckParams->Success Optimized Sol_Plant->Success Sol_Method->Success Sol_Params->Success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: (-)-Menthofuran Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the autoxidation and degradation of (-)-Menthofuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a monoterpene found in the essential oils of plants from the Mentha genus, such as peppermint.[1] Its stability is a significant concern because it is prone to autoxidation and degradation, particularly when exposed to air, light, and heat.[2][3][4] This degradation can lead to the formation of undesirable byproducts, including a reactive γ-ketoenal, which can alter the compound's purity, activity, and safety profile.[5][6]

Q2: What are the primary factors that contribute to the degradation of this compound?

A: The primary factors contributing to the degradation of this compound are:

  • Oxygen: Autoxidation is a major degradation pathway.[2][4]

  • Light: Exposure to light, particularly UV light, can accelerate degradation.[7][8]

  • Temperature: Elevated temperatures increase the rate of degradation.[8][9]

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents will cause rapid degradation.[10]

Q3: What are the initial signs of this compound degradation?

A: Initial signs of degradation can include a change in color (developing a yellowish tint), a change in odor, and the appearance of particulates or polymerization products. For quantitative assessment, a decrease in purity should be monitored using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Q4: How can I prevent the autoxidation and degradation of this compound?

A: To prevent degradation, it is crucial to implement proper storage and handling procedures. This includes storing the compound under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place, and using antioxidants such as Butylated Hydroxytoluene (BHT).

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration (Yellowing) of this compound solution Exposure to air and/or light leading to oxidation.1. Immediately purge the container with an inert gas (argon or nitrogen) and reseal tightly. 2. Store the container in a dark place, such as a light-blocking cabinet or wrapped in aluminum foil. 3. For future use, consider adding an antioxidant like BHT (see Protocol 2). 4. Re-analyze the purity of the material by GC-MS before use.
Unexpected peaks in GC-MS analysis Degradation of this compound has occurred.1. Compare the mass spectra of the unknown peaks with known degradation products of menthofuran, such as mintlactone or hydroxylated derivatives.[13] 2. Review storage conditions and handling procedures to identify potential exposure to oxygen, light, or incompatible materials. 3. If degradation is significant, the batch may need to be repurified or discarded.
Precipitate or polymer formation in the sample Advanced degradation and polymerization.1. This indicates severe degradation. The product is likely unusable for most applications. 2. Review and improve storage conditions immediately to protect remaining stock. Ensure the container is tightly sealed and the headspace is filled with inert gas.
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare fresh dilutions from the stock solution for each experiment. 2. Verify the purity of the stock solution using GC-MS. 3. If the stock solution shows signs of degradation, prepare a new stock from a fresh, unopened vial of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Condition Recommendation Rationale
Temperature 2-8°C (Short-term) -20°C or -80°C (Long-term stock solutions)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents autoxidation by displacing oxygen.
Light Amber glass vials or protect from lightMinimizes light-induced degradation.[14]
Container Tightly sealed, appropriate size to minimize headspacePrevents exposure to air and moisture.

Table 2: Efficacy of Antioxidants in Reducing Furan Formation

This table provides data on the reduction of a related compound, furan, which can serve as a model for the oxidative degradation of the furan ring in menthofuran.

Antioxidant Concentration Reduction in Furan Formation (%) Reference
Butylated Hydroxytoluene (BHT)0.25 ppm>96%[15]
Ascorbic Acid0.5% (w/v)>99%[15]
Gallic Acid0.5% (w/v)>99%[15]
Chlorogenic Acid-Most efficient in ascorbic acid model system[16]

Experimental Protocols

Protocol 1: Stability Study of this compound

Objective: To assess the stability of this compound under different storage conditions over time.

Materials:

  • This compound (high purity)

  • GC-grade solvent (e.g., hexane or dichloromethane)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Antioxidant (e.g., BHT)

  • Temperature-controlled storage chambers (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C, -20°C)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber glass vials.

    • For testing the effect of an antioxidant, prepare a parallel set of samples containing BHT at a concentration of 0.01-0.05% (w/v).

    • Purge the headspace of each vial with inert gas for 30-60 seconds before sealing.

  • Storage:

    • Place the vials in the different storage chambers. Include a set of vials exposed to ambient light at room temperature as a stress condition.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[17]

  • GC-MS Analysis:

    • At each time point, withdraw an aliquot from each vial and analyze by GC-MS to determine the purity of this compound.[11][18]

    • Use a validated GC-MS method (see example parameters in Protocol 3).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Identify and quantify any major degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Protocol 2: Stabilization of this compound with BHT

Objective: To prepare a stabilized stock solution of this compound.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., ethanol, hexane)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Weigh the desired amount of this compound into an amber glass vial.

  • Add BHT to achieve a final concentration of 0.01-0.05% (w/v). For example, for 10 mL of solution, add 1-5 mg of BHT.

  • Add the solvent to dissolve both this compound and BHT.

  • Gently swirl the vial until all solids are dissolved.

  • Purge the headspace of the vial with inert gas for 30-60 seconds.

  • Seal the vial tightly and store it under the recommended conditions (cool, dark).

Protocol 3: GC-MS Analysis of this compound Purity

Objective: To quantify the purity of a this compound sample and identify potential degradation products.

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11]

Example GC-MS Parameters: [11][13][18]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 3°C/min

    • Ramp to 240°C at 10°C/min, hold for 5 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification (Target ion for Menthofuran: m/z 150; Qualifier ions: m/z 108, 93)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 100 µg/mL in hexane).

  • Inject the sample into the GC-MS system.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

  • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST) and known degradation products.

Visualizations

Menthofuran This compound Autoxidation Autoxidation Menthofuran->Autoxidation Oxygen Oxygen (O2) Oxygen->Autoxidation Light Light (UV) Light->Autoxidation Heat Heat Heat->Autoxidation OxidizingAgents Strong Oxidizing Agents OxidizingAgents->Autoxidation Degradation Degradation Products (e.g., γ-ketoenal, polymers) Autoxidation->Degradation

Caption: Factors leading to the degradation of this compound.

start Start: Receive/Prepare This compound storage Store in amber vial under inert gas (Ar/N2) start->storage temp Store at recommended temperature (2-8°C short-term, -20°C/-80°C long-term) storage->temp antioxidant Add Antioxidant (e.g., BHT) for long-term stability temp->antioxidant handling Handle under inert atmosphere and away from light antioxidant->handling analysis Regularly check purity using GC-MS handling->analysis end Use in Experiment analysis->end Purity OK degraded Degradation Detected: Review Procedures/Discard analysis->degraded Purity Not OK

Caption: Recommended workflow for handling and storing this compound.

References

Side-product formation in the synthesis of (-)-Menthofuran and its mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of (-)-Menthofuran, with a focus on side-product formation and mitigation strategies.

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Overall Synthesis

  • Question: My overall yield of this compound is significantly lower than the reported 65-70%. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in the three-step synthesis from (-)-isopulegol is a common issue that can arise from inefficiencies at any of the three main stages: epoxidation, oxidation, or cyclodehydration. A consistently obtained overall yield for this process is in the range of 65-70%.[1][2] To troubleshoot, it is essential to analyze each step individually.

    • Epoxidation of (-)-Isopulegol: Ensure the epoxidizing agent is fresh and the reaction goes to completion. The acetonitrile-hydrogen peroxide system is known to produce excellent yields, in some cases as high as 94%.[1][2] Monitor the reaction progress using Gas Chromatography (GC) to confirm the complete consumption of the starting material.[1]

    • Oxidation of Isopulegol Epoxide: Incomplete oxidation can be a significant bottleneck. When using a chlorine-pyridine complex, a slight molar excess of chlorine is necessary; however, a large excess can lead to the formation of undesired byproducts and decrease the yield.[1] Careful temperature control is also crucial.

    • Cyclodehydration of Isopulegone Epoxide: The final cyclization to this compound can be sensitive to reaction conditions. Both acidic conditions (e.g., 9% hydrochloric acid) and thermal cyclization (heating to 110-115°C) can be effective.[2][3] However, excessively high temperatures may cause unwanted isomerizations.[1]

Issue 2: Formation of Significant Side-Products

  • Question: I am observing several unexpected peaks in my GC/MS analysis. What are the likely side-products and how can I minimize their formation?

  • Answer: Side-product formation is a critical challenge in the synthesis of this compound. The nature of the side-products often depends on the chosen starting material and reaction conditions.

    • Starting Material Selection: Using isopulegone as the starting material can lead to competing reactions, such as the Baeyer-Villiger oxidation, which can significantly reduce the yield of the desired epoxide.[1][2] Therefore, (-)-isopulegol is the recommended starting material as it is relatively inexpensive and readily available.[1][2]

    • Oxidation Step: During the oxidation of isopulegol epoxide, using a large excess of chlorine can generate byproducts.[1] It is important to maintain only a slight molar excess of chlorine.

    • Premature Menthofuran Formation: this compound may form prematurely during the oxidation step if the reaction conditions become slightly acidic or if the temperature is elevated.[1]

    • Isomerization: In the final cyclodehydration step, high temperatures can cause unwanted isomerizations.[1] It is crucial to carefully control the temperature during thermal cyclization.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to achieve high purity of my this compound sample. What are the recommended purification methods?

  • Answer: The crude product containing this compound can be effectively purified by distillation.[1] Fractional distillation using a spinning band column at reduced pressure (e.g., 1 torr) can yield fractions with 90-98% purity.[1][2][3] Vacuum distillation or steam distillation are also suitable methods to separate the desired product from reaction byproducts and any remaining starting materials.[1]

Frequently Asked Questions (FAQs)

  • What is a typical overall yield for the three-step synthesis of this compound from (-)-isopulegol?

    • A consistently obtained overall yield for this process is in the range of 65-70%.[1][2]

  • What is the recommended starting material for a practical synthesis of this compound?

    • (-)-Isopulegol is the recommended starting material as it is relatively inexpensive and readily available.[1][2] Starting with isopulegol and performing the epoxidation and oxidation in that order leads to a respectable yield.[1][2]

  • What are some key safety considerations when performing this synthesis?

    • The synthesis involves several hazardous reagents. Chlorine gas is toxic and corrosive. Pyridine is flammable and harmful. Hydrogen peroxide at high concentrations can be explosive.[1] It is essential to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

Reaction StepStarting MaterialProductReagentsReported YieldReference
Epoxidation(-)-IsopulegolIsopulegol EpoxideAcetonitrile, Hydrogen Peroxide94%[1][2]
Oxidation & CyclodehydrationIsopulegol EpoxideThis compoundChlorine, Pyridine; then HCl69.2% (based on isopulegol epoxide)[1][3]
Overall Synthesis(-)-IsopulegolThis compound-65-70%[1][2]

Table 2: Troubleshooting Guide for Side-Product Formation

IssuePotential CauseMitigation StrategyReference
Baeyer-Villiger Oxidation ProductsStarting with isopulegoneUse (-)-isopulegol as the starting material.[1][2]
Unidentified Byproducts in OxidationLarge excess of chlorineUse a slight molar excess of chlorine.[1]
Premature this compound FormationAcidic conditions or elevated temperature during oxidationMaintain neutral conditions and control temperature during oxidation.[1]
Isomeric ImpuritiesHigh temperature during cyclodehydrationCarefully control the temperature during thermal cyclization.[1]

Experimental Protocols

Three-Step Synthesis of this compound from (-)-Isopulegol

  • Epoxidation of (-)-Isopulegol:

    • To a magnetically stirred, ice-cooled mixture of (-)-isopulegol (0.2 mol), acetonitrile (0.2 mol), and potassium bicarbonate in methanol, add a 50% hydrogen peroxide solution (0.2 mol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for up to four days.[1][2]

    • Monitor the reaction for the consumption of the starting material by GC.[1]

    • After completion, evaporate the solvent in vacuo and remove inorganic materials by aqueous washings.

    • Dry the oily product and distill to afford isopulegol oxides. A yield of 94% has been reported for this step.[2]

  • Oxidation of Isopulegol Epoxide:

    • To a stirred solution of isopulegol oxides (0.148 mol) in pyridine (60 mL), add a cold solution of chlorine (0.177 mol) in dichloromethane (100 mL) over 25 minutes, maintaining the internal temperature at approximately 10°C.[2]

    • Allow the reaction to warm to 25-30°C and maintain for 20 minutes.[1]

    • Quench the reaction with water.[1]

  • Cyclodehydration to this compound:

    • Work up the quenched reaction mixture to obtain the crude product containing isopulegone epoxide.

    • Stir the crude product with two portions of 9% hydrochloric acid at room temperature.[1][2]

    • The organic layer will contain this compound.

    • Further purification can be achieved by distillation.[1][2]

Visualizations

Synthesis_Pathway Isopulegol (-)-Isopulegol Epoxide Isopulegol Epoxide Isopulegol->Epoxide Epoxidation (CH3CN, H2O2) Oxidized_Epoxide Isopulegone Epoxide Epoxide->Oxidized_Epoxide Oxidation (Cl2, Pyridine) Menthofuran This compound Oxidized_Epoxide->Menthofuran Cyclodehydration (H+ or Heat)

Caption: Synthetic pathway for this compound from (-)-Isopulegol.

Side_Product_Formation cluster_main Main Synthetic Pathway cluster_side Side Reactions Isopulegol Isopulegol Epoxide Epoxide Isopulegol->Epoxide Epoxidation Oxidized_Epoxide Oxidized_Epoxide Epoxide->Oxidized_Epoxide Oxidation Oxidation_Byproducts Oxidation Byproducts Epoxide:e->Oxidation_Byproducts:n Side Reaction Menthofuran Menthofuran Oxidized_Epoxide->Menthofuran Cyclodehydration Isomers Isomers Oxidized_Epoxide:e->Isomers:n Side Reaction Isopulegone Isopulegone (Alternative Start) Baeyer_Villiger Baeyer-Villiger Products Isopulegone->Baeyer_Villiger Competing Reaction Excess_Cl2 Excess Cl2 High_Temp High Temperature

References

Technical Support Center: Optimization of Chromatographic Conditions for (-)-Menthofuran Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (-)-Menthofuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a monoterpenoid and a significant component found in the essential oil of plants from the Mentha genus, such as peppermint.[1][2] Its purification is crucial for various applications, including its use in some essential oil formulations and for toxicological studies, as it is a metabolite of (R)-(+)-pulegone and can be hepatotoxic.[2][3][4] In the commercial production of high-quality peppermint oil, removing or reducing the levels of menthofuran is often desired to prevent negative organoleptic effects and instability.[1][5]

Q2: What are the main challenges associated with this compound purification?

A2: The primary challenge is the inherent instability of this compound. It is prone to autoxidation, which can lead to the discoloration of essential oils, turning them a dark green and rendering them commercially unviable.[1] This instability requires careful handling and selection of purification conditions to prevent degradation of the target compound.

Q3: Which chromatographic techniques are most suitable for this compound purification?

A3: Several chromatographic techniques can be employed. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is a common and effective method.[6][7] Gas Chromatography (GC), especially with chiral capillary columns, is well-suited for the enantioselective analysis and separation of menthol isomers and related compounds.[8][9] For initial cleanup or sample preparation from complex matrices like peppermint oil, Solid Phase Extraction (SPE) may also be utilized.[10][11]

Q4: How can I monitor the purity and identity of this compound during purification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful method for both identifying and quantifying this compound.[12] Identification is achieved by comparing the retention time and mass spectrum of the sample with a pure standard and matching the fragmentation pattern against spectral libraries like NIST or Wiley.[12]

Troubleshooting Guide for Chromatographic Purification

Q5: I am observing low recovery of this compound after column chromatography. What are the possible causes and solutions?

A5: Low recovery can stem from several factors, primarily irreversible adsorption onto the stationary phase or degradation during the process.[13]

  • Problem: Irreversible Adsorption: The silanol groups on standard silica gel can be acidic and may strongly interact with certain compounds.

    • Solution: Consider using a less acidic stationary phase, such as deactivated silica or alumina.[14] Modifying the mobile phase by adding a small amount of a competitive agent can also help.

  • Problem: Compound Degradation: this compound is unstable and may decompose on an active stationary phase.[1]

    • Solution: Test the stability of your compound on a 2D TLC plate before running a column.[14] If instability is confirmed, opt for a more inert stationary phase or minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.

Q6: My chromatographic peaks for this compound are tailing or showing poor shape. How can I improve this?

A6: Peak tailing is often caused by strong, undesirable interactions between the analyte and the stationary phase.

  • Problem: Secondary Interactions with Silica: Even though this compound is not strongly basic, secondary interactions with active sites on the silica surface can occur.

    • Solution: For reverse-phase HPLC, ensure proper mobile phase pH and consider using a modern, end-capped column with high purity silica to minimize silanol interactions. For normal-phase chromatography, adding a small amount of a polar modifier to the mobile phase can help block active sites on the silica.

Q7: I am struggling to achieve baseline separation of this compound from other components in the essential oil. What can I do?

A7: Poor separation indicates that the selectivity of your chromatographic system is insufficient.

  • Problem: Insufficient Resolution.

    • Solution 1: Optimize Mobile Phase: Systematically adjust the composition of your mobile phase. In reverse-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile or methanol) to water.[15] Introducing a different organic solvent (e.g., switching from methanol to acetonitrile) can alter selectivity.

    • Solution 2: Change Stationary Phase: Select a column with a different chemistry. For example, if you are using a C18 column, trying a Phenyl-Hexyl or a Cyano column may provide the necessary change in selectivity.

    • Solution 3: Adjust Temperature: In both GC and HPLC, temperature affects separation.[15] Optimizing the column temperature can improve resolution by altering analyte interaction with the stationary phase and affecting mobile phase viscosity.[15]

    • Solution 4: Gradient Elution: Employ a gradient elution, starting with a weaker mobile phase and gradually increasing its strength.[16] This can improve the separation of complex mixtures with components of varying polarities.

Q8: My compound appears to have decomposed on the column. How can I confirm this and prevent it?

A8: Decomposition can be a significant issue, especially with sensitive molecules like this compound.

  • Problem: On-Column Degradation.

    • Confirmation: Run a 2D TLC. Spot your sample, run the plate in a solvent system, dry it, and then run it again in the same solvent system at a 90-degree angle. If new spots appear that are not on the diagonal, it indicates degradation on the stationary phase.[14]

    • Solution: Use a more inert stationary phase like deactivated silica.[14] Alternatively, techniques like fractional distillation could be used as an initial purification step to reduce contact time with potentially reactive surfaces.[6]

Data Presentation

Table 1: Typical GC-MS Analytical Conditions for this compound Analysis

ParameterValueReference
Column Type Non-polar or medium-polarity capillary (e.g., DB-5ms, HP-5ms)[12]
Carrier Gas Helium[12]
Oven Program Initial 60°C (hold 2 min), ramp 3°C/min to 240°C, hold 5 min[12]
Injector Temp. 250°C (Split/splitless)[12]
MS Ionization Electron Ionization (EI) at 70 eV[12]
MS Scan Range m/z 35 to 350[12]
Ion Source Temp. 230°C[12]

Table 2: Example HPLC Conditions for Menthofuran Analysis

ParameterValueReference
Mode Reverse Phase (RP)[7]
Column Newcrom R1[7]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[7]
MS Compatibility Replace Phosphoric Acid with Formic Acid[7]
Particle Size 3 µm for UPLC applications[7]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method Development

  • Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare two mobile phase components.

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient Run: Perform a broad gradient run to determine the approximate elution time of this compound. For example, run a linear gradient from 5% B to 95% B over 20 minutes. Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Optimization:

    • Based on the initial run, design a shallower gradient around the elution point of the target compound to improve resolution from nearby impurities.[16]

    • If co-elution occurs, try replacing Acetonitrile with Methanol as Solvent B, as this can alter separation selectivity.[15]

    • Adjust the flow rate; lower flow rates can sometimes improve resolution, but at the cost of longer run times.[15]

  • Detection: Use a UV detector, selecting a wavelength where this compound has significant absorbance, or a Mass Spectrometer for more selective detection.

Protocol 2: Analytical GC-MS for Purity Assessment

  • Sample Preparation: Dilute the purified fractions in a suitable volatile solvent, such as hexane or ethyl acetate.

  • Instrumentation Setup:

    • Install a medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the carrier gas (Helium) to a constant flow rate (e.g., 1 mL/min).

  • Run Conditions:

    • Set the injector temperature to 250°C.

    • Program the oven temperature as follows: hold at 60°C for 2 minutes, then ramp at a rate of 3°C per minute to 240°C, and hold for 5 minutes.[12]

    • Set the MS transfer line temperature to 250°C and the ion source to 230°C.[12]

    • Acquire data in full scan mode over a mass range of m/z 35-350.[12]

  • Data Analysis: Identify the this compound peak by its retention time and compare its mass spectrum to a reference spectrum from a library or a previously run standard. Purity can be estimated by the peak area percentage relative to all other detected peaks.

Visualizations

purification_workflow start Crude Peppermint Oil or Synthesis Mixture extraction Optional Pre-purification (e.g., Distillation) start->extraction chromatography Chromatographic Separation (e.g., Flash or Prep-HPLC) extraction->chromatography fraction Fraction Collection chromatography->fraction analysis Purity Analysis (GC-MS or HPLC) fraction->analysis analysis->chromatography Re-chromatograph impure fractions pooling Pool Pure Fractions analysis->pooling Fractions meet purity criteria evaporation Solvent Evaporation pooling->evaporation product Purified this compound evaporation->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problems Identify Problem cluster_solutions Potential Solutions start Problem Observed in Chromatography Run p1 Low Recovery start->p1 p2 Poor Resolution start->p2 p3 Peak Tailing start->p3 s1 Check for Degradation (2D TLC) Use Deactivated Silica/Alumina p1->s1 s2 Optimize Mobile Phase Gradient Change Stationary Phase Adjust Temperature/Flow Rate p2->s2 s3 Use High Purity End-Capped Column Modify Mobile Phase (e.g., pH) p3->s3

Caption: Troubleshooting decision tree for common chromatography issues.

menthofuran_biosynthesis pulegone (R)-(+)-Pulegone reductase Pulegone Reductase (PR) pulegone->reductase Reduction synthase Menthofuran Synthase (MFS) pulegone->synthase Oxidation metabolite This compound metabolite->reductase Down-regulates PR transcription menthone Menthone / Isomenthone reductase->menthone synthase->metabolite

Caption: Biosynthetic relationship between Pulegone and this compound.

References

Troubleshooting low yields in (-)-Menthofuran extraction from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Menthofuran extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from complex matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound, presented in a question-and-answer format.

Question 1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields of this compound can stem from several factors, ranging from the quality of the raw plant material to the specifics of your extraction protocol. Here are the primary areas to investigate:

  • Inappropriate Extraction Method: The chosen extraction method may not be optimal for this compound. For instance, high temperatures used in methods like steam distillation can lead to the degradation of thermolabile compounds like this compound.[1]

  • Sub-optimal Extraction Parameters: Key parameters such as time, temperature, and pressure may not be optimized for your specific matrix. A systematic optimization using a Design of Experiments (DoE) approach can be highly beneficial.[1]

  • Degradation of this compound: This compound is susceptible to autoxidation and degradation, which can be exacerbated by exposure to heat, light, and air.[1][2] This can lead to discoloration and off-flavors in the essential oil, reducing its commercial value.[1][2]

  • Poor Quality of Plant Material: The concentration of this compound can vary significantly based on the plant's species, harvest time, and drying/storage conditions.[1][3] For example, in peppermint, stress conditions like high night temperatures or low light can lead to an accumulation of undesirable compounds.[3] Younger plants may also have a higher concentration of menthone, a precursor to menthol, and lower levels of other compounds.[3]

Troubleshooting Steps:

  • Method Selection: Consider "green" technologies like Supercritical Fluid Extraction (SFE) with CO2, which operates at lower temperatures, minimizing thermal degradation and offering high selectivity.[1][4] Microwave-Assisted Extraction (MAE) is another modern technique that can lead to faster extraction times and potentially higher yields.[1]

  • Parameter Optimization:

    • Temperature: Use lower extraction temperatures where possible, such as with SFE.[1]

    • Time: For steam distillation, shorter distillation times may be sufficient to extract desired compounds while limiting the extraction of less desirable ones.[5] It is recommended to collect and analyze fractions at different time intervals (e.g., every 20 minutes) to determine the optimal duration.[5]

    • Steam Flow Rate (for Steam Distillation): A lower, consistent steam flow rate generally leads to more efficient extraction. High flow rates can cause "channeling," leading to incomplete extraction.[5]

  • Minimize Degradation:

    • Handle extracts under an inert atmosphere (e.g., nitrogen).[1]

    • Store extracts in amber-colored glass bottles at low temperatures (e.g., 4°C) to protect them from light and slow down oxidation.[1][5]

  • Raw Material Quality Control:

    • Ensure the plant material is harvested at the optimal time (e.g., during the flowering stage for Mentha arvensis).[3]

    • Properly dry the plant material. Hot air drying at 50°C has been shown to produce a higher yield of essential oil compared to microwave drying.[3]

    • Grind the material to a consistent, fine powder to maximize the surface area for extraction.[6]

Question 2: My final extract is discolored. What is causing this and how can I prevent it?

Answer: Discoloration of your this compound extract is typically due to two main reasons:

  • Oxidation of this compound: As mentioned, this compound is prone to autoxidation, which can lead to discoloration.[1][2]

  • Co-extraction of Pigments: Pigments like chlorophylls can be co-extracted along with your target compound, imparting a color to the final product.[1]

Troubleshooting Steps:

  • Prevent Oxidation: Follow the degradation minimization steps outlined in the previous question (use of inert atmosphere, proper storage).

  • Pigment Removal: Employ a post-extraction clean-up step. This can include techniques like solid-phase extraction (SPE) or treatment with activated charcoal.[1]

Question 3: I am observing inconsistent results between different extraction runs. What could be the cause?

Answer: Inconsistent results are often a sign of variability in your starting material or a lack of precise control over your extraction parameters.

  • Variability in Plant Material: The chemical composition of plants can vary significantly.

  • Inconsistent Sample Preparation: Variations in particle size can affect extraction efficiency.[6]

  • Lack of Precise Control Over Extraction Parameters: Minor fluctuations in temperature, pressure, or extraction time can lead to different outcomes.

Troubleshooting Steps:

  • Standardize Plant Material: If possible, use plant material from the same source and harvest batch. Ensure consistent drying and storage conditions.

  • Consistent Sample Preparation: Use a grinder that produces a consistent particle size.

  • Precise Parameter Control: Carefully monitor and control all extraction parameters. For methods like SFE, precise control over pressure and temperature is crucial for selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from complex matrices challenging?

A1: this compound is a monoterpene and a significant component of the essential oil of certain Mentha species, particularly Mentha piperita (peppermint).[1] Its extraction is challenging due to its susceptibility to autoxidation and degradation, which can lead to discoloration and off-flavors, thereby reducing the commercial value of the essential oil.[1][2] The concentration of (+)-Menthofuran in peppermint oil typically ranges from approximately 2% to 8%.[1][2]

Q2: Which extraction methods are most suitable for obtaining this compound?

A2: Several methods can be used, each with its own advantages and disadvantages:[1]

  • Steam Distillation: A traditional and widely used method, but the high temperatures can potentially lead to the degradation of this compound.[1][5]

  • Solvent Extraction: Can be highly efficient, but requires careful selection of solvents to ensure selectivity and avoid co-extraction of undesirable compounds. Residual solvent in the final product is also a concern.[1]

  • Supercritical Fluid Extraction (SFE) with CO2: A "green" technology that uses supercritical carbon dioxide as a solvent. It allows for extraction at lower temperatures, minimizing thermal degradation, and provides high selectivity by adjusting pressure and temperature.[1][4]

  • Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant matrix, leading to faster extraction times and potentially higher yields.[1][7]

Q3: Can I remove this compound after extraction if the concentration is too high?

A3: Yes, chemical methods exist to reduce this compound content post-distillation. One patented method involves reacting the peppermint oil with maleic anhydride.[5] The maleic anhydride selectively forms an adduct with menthofuran, which has a much higher boiling point than other components of the oil. The purified peppermint oil can then be separated from this adduct by distillation.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Menthofuran

Extraction MethodKey AdvantagesKey DisadvantagesTypical Conditions
Steam Distillation Low cost, simple setup.[8]High temperatures can cause degradation.[1] Potential for incomplete extraction.[3]Temperature: ~100°C; Time: 2-3 hours.[3]
Solvent Extraction High efficiency.[1]Potential for residual solvent, requires selective solvents.[1]Solvents: Ethanol, Hexane.[4]
Supercritical Fluid Extraction (SFE) Low temperature, high selectivity, "green" method.[1][4]Higher initial equipment cost.Supercritical CO2; Pressure and Temperature are key variables.[4]
Microwave-Assisted Extraction (MAE) Faster extraction times, potentially higher yields.[1][9]Requires specialized equipment.Microwave power, time, and solvent composition are key variables.[1]

Table 2: Influence of Extraction Parameters on Essential Oil Yield and Composition

ParameterEffect on Yield/CompositionRecommendations
Extraction Time (Steam Distillation) Shorter times may limit extraction of less volatile, undesirable compounds.[5]Optimize by analyzing fractions at different time points.[5]
Steam Flow Rate (Steam Distillation) Lower flow rate can improve efficiency and oil concentration.[5]Start with a lower, consistent flow and monitor output.[5]
Drying Method (Pre-extraction) Hot air drying at 50°C can yield more essential oil than microwave drying.[3]Use a controlled hot air drying method.[3]
Particle Size Finer powder increases surface area and can improve yield.[6]Grind to a fine, consistent powder.[6]

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Mentha species

  • Preparation of Plant Material:

    • Harvest fresh Mentha leaves, ideally during the flowering stage.[3]

    • Air-dry the leaves in a well-ventilated, shaded area until brittle.[3]

    • Coarsely grind the dried leaves.[3]

  • Apparatus Setup:

    • Assemble a steam distillation apparatus.

  • Distillation:

    • Place the ground plant material into the distillation flask.

    • Pass steam through the plant material. The steam will vaporize the volatile essential oils.

    • Maintain the steam temperature at approximately 100°C.[3]

    • Continue distillation for 2-3 hours, or until no more oil is observed in the condensate.[3]

  • Collection and Separation:

    • Collect the distillate (a mixture of water and essential oil) in a separatory funnel.

    • Allow the mixture to stand until two distinct layers form. The essential oil will be the upper layer.

    • Carefully separate the essential oil from the aqueous layer.[3]

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.[3][5]

    • Store the oil in a cool, dark place in an airtight, amber glass container.[5]

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

  • Preparation of Plant Material:

    • Use dried and ground Mentha leaves (e.g., particle size ~0.5 mm).[1]

  • SFE System Setup:

    • Accurately weigh approximately 10 g of the ground plant material and load it into the extraction vessel.[1]

    • Seal the extraction vessel and place it in the SFE system.

  • Extraction:

    • Pressurize the system with high-purity CO2 to the desired pressure.

    • Initiate CO2 flow at a constant rate (e.g., 2 mL/min).[1]

    • Maintain the extraction for a set period (e.g., 120 minutes). The optimal time should be determined experimentally.[1]

    • The extracted components are depressurized and collected in a vial.

  • Post-Extraction:

    • Carefully depressurize the system and remove the extraction vessel.

    • Analyze the collected extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Optimization:

    • Systematically vary the pressure, temperature, and extraction time to optimize the yield and purity of this compound.[1]

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation:

    • Place a known amount of ground plant material (e.g., 1 g) into the microwave extraction vessel.[1]

    • Add a specific volume of the chosen extraction solvent (e.g., 10 mL of ethanol).[1]

    • Seal the vessel and place it in the microwave extractor.

  • Extraction:

    • Start the microwave program. The system will heat the sample to the set temperature and hold it for the specified time.

  • Post-Extraction:

    • After the extraction is complete and the vessel has cooled, filter the extract to remove the plant material.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Analyze the resulting crude extract by GC-MS to determine the this compound content.[1]

  • Optimization:

    • Vary the microwave power, time, and solvent composition to optimize the extraction.[1]

Visualizations

TroubleshootingWorkflow Start Low this compound Yield Check_Method Is the extraction method appropriate? Start->Check_Method Check_Parameters Are extraction parameters (T, P, t) optimized? Check_Method->Check_Parameters Yes Sol_Method Consider SFE or MAE for thermolabile compounds. Check_Method->Sol_Method No Check_Degradation Is this compound degrading? Check_Parameters->Check_Degradation Yes Sol_Parameters Systematically optimize parameters (DoE approach). Check_Parameters->Sol_Parameters No Check_Material Is the raw material of high quality? Check_Degradation->Check_Material No Sol_Degradation Use lower temperatures, inert atmosphere, and proper storage. Check_Degradation->Sol_Degradation Yes Sol_Material Ensure optimal harvest time and proper drying/storage. Check_Material->Sol_Material No End Improved Yield Check_Material->End Yes Sol_Method->Check_Parameters Sol_Parameters->Check_Degradation Sol_Degradation->Check_Material Sol_Material->End

Caption: Troubleshooting workflow for low this compound yield.

ExtractionWorkflow cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Post-Extraction Raw_Material Raw Plant Material Preparation Drying & Grinding Raw_Material->Preparation Extraction Extraction (SD, SFE, MAE) Preparation->Extraction Separation Phase Separation / Filtration Extraction->Separation Purification Purification (e.g., Chromatography) Separation->Purification Analysis Analysis (GC-MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for this compound extraction.

References

Enhancing the efficiency of microwave-assisted extraction of (-)-Menthofuran.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of microwave-assisted extraction (MAE) for (-)-Menthofuran. It includes frequently asked questions, a troubleshooting guide, optimized experimental parameters, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is Microwave-Assisted Extraction (MAE) and why is it preferred for this compound?

A1: Microwave-Assisted Extraction (MAE) is a modern extraction technique that uses microwave energy to heat a solvent containing a sample, thereby extracting target compounds. It is preferred for its significant advantages over traditional methods, including reduced extraction time, lower solvent consumption, decreased energy use, and often higher extraction yields.[1][2] This makes it a "green" and efficient technique for obtaining volatile compounds like this compound from plant matrices.[1]

Q2: What are the most critical parameters to optimize for an efficient this compound extraction?

A2: The efficiency of MAE is influenced by several interdependent factors.[3] The most critical parameters to optimize are:

  • Microwave Power: Directly affects the heating rate and extraction efficiency.[3][4]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and extract the compound, but excessive time can lead to degradation.

  • Solvent Type and Concentration: The choice of solvent (e.g., water, ethanol) and its concentration affects the solubility of this compound and the absorption of microwave energy.[5][6]

  • Solvent-to-Solid Ratio: This ratio impacts the absorption of microwave energy and the mass transfer of the target compound into the solvent.[3]

Q3: Is this compound susceptible to degradation during MAE?

A3: Yes. This compound is a thermally labile compound and is known to readily autoxidize, which can lead to discolored oil and undesirable organoleptic properties.[7] High temperatures and prolonged exposure to heat during extraction can accelerate this degradation. Therefore, it is crucial to optimize MAE parameters, such as using lower microwave power and shorter extraction times, to preserve the integrity of the compound.[8]

Q4: What is a typical concentration of this compound in peppermint (Mentha piperita)?

A4: The concentration of this compound in natural peppermint oil can vary significantly based on the plant's genotype, environmental factors, and agronomic conditions.[9] Typically, it is found in concentrations ranging from approximately 2% to 8%.[7][9]

Q5: What post-extraction steps are necessary to purify this compound?

A5: After the initial extraction, the crude extract may contain a mixture of compounds. To isolate and purify this compound, further steps such as chromatography or fractional distillation are often required.[8] These methods separate compounds based on their different physical and chemical properties, such as boiling point and affinity for stationary and mobile phases.[8]

Troubleshooting Guide

Problem: I am getting a very low or no yield of essential oil.

  • Possible Cause 1: Low this compound Content in Plant Material. The source plant material may be of poor quality, harvested at the wrong time, or improperly stored. The concentration of essential oils can vary greatly.[9]

  • Solution 1: Ensure you are using high-quality, fresh, or properly dried and stored plant material. The typical oil yield from peppermint is 1-2% of the plant material's weight.[10]

  • Possible Cause 2: Inefficient Extraction Parameters. The microwave power may be too low, the extraction time too short, or the solvent-to-solid ratio may be suboptimal.

  • Solution 2: Systematically optimize the MAE parameters. Refer to the data in the "Quantitative Data Summary" table as a starting point. Increase microwave power and extraction time incrementally while monitoring the yield and for any signs of degradation.

  • Possible Cause 3: Plant Material is Too Dry. Extremely dry plant material can hinder the extraction process.[10]

  • Solution 3: Consider pre-moistening the dried plant material for a short period (e.g., 20 minutes) before extraction to facilitate microwave heating and mass transfer.[6]

Problem: I am observing electrical arcing in the microwave cavity.

  • Possible Cause: This is often due to improper setup of the microwave extractor components. A metal part, such as an upper shield, may be bent or not sitting flat on the extraction vessel.[10]

  • Solution: Stop the process immediately. Check all components to ensure they are correctly assembled and not damaged. If a part is bent, attempt to level it on a flat surface or replace it.[10]

Problem: The extracted oil is dark and has an unpleasant odor.

  • Possible Cause: Thermal Degradation. this compound is sensitive to heat and can degrade or autoxidize if exposed to excessive temperatures or long extraction times.[7] This is a primary concern affecting the commercial viability of the oil.[7]

  • Solution: Reduce the microwave power to avoid localized overheating. Decrease the total extraction time. Consider using a pulsed microwave cycle (e.g., 6 minutes on, followed by a cooling period, then another 6 minutes on) to manage the temperature.[6]

Problem: The final product contains many impurities.

  • Possible Cause: Non-selective Extraction. The chosen solvent and conditions may be co-extracting a wide range of other compounds from the plant matrix.

  • Solution: Further purification of the crude extract is necessary. Techniques like fractional distillation or column chromatography are effective for isolating this compound from other components in the essential oil.[8]

Data Presentation: Optimized MAE Parameters

The following table summarizes optimized parameters for the extraction of essential oils from Mentha species and other relevant botanicals, which can serve as a validated starting point for optimizing this compound extraction.

ParameterRecommended Range / ValueSource Plant ExampleCitation
Microwave Power 500 W - 900 WCinnamomum camphora[3]
Optimal Power ~780 WCinnamomum camphora[3]
Extraction Time 15 min - 85 minM. rotundifolia, R. officinalis[4][5]
Optimal Time ~15 min - 35 minM. rotundifolia, C. camphora[3][5]
Solvent Water or Aqueous Ethanol (e.g., 80% v/v)M. rotundifolia, S. marianum[5][6]
Solvent-to-Solid Ratio 7.5:1 to 25:1 (mL/g)C. camphora, S. marianum[3][6]
Temperature ~100 °CM. rotundifolia[5]

Experimental Protocols

Detailed Methodology for MAE of this compound

This protocol provides a general framework. Optimal conditions should be determined empirically for your specific equipment and plant material using a response surface methodology (RSM) approach.[4]

  • Sample Preparation:

    • Select aerial parts of Mentha piperita (peppermint), preferably leaves.

    • Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a uniform powder (e.g., 40-60 mesh size) to increase the surface area for extraction.

  • Extraction Procedure:

    • Place a known quantity (e.g., 20 g) of the powdered plant material into the microwave extraction vessel.

    • Add the selected solvent (e.g., 80% ethanol) at an optimized solvent-to-solid ratio (e.g., 15:1 mL/g).

    • Allow the material to pre-leach in the solvent for a short period (e.g., 20 minutes) before extraction to ensure proper wetting.[6]

    • Secure the vessel inside the microwave extractor according to the manufacturer's instructions.

    • Set the MAE parameters: microwave power (e.g., 700 W) and extraction time (e.g., 20 minutes).

    • Begin the extraction process. Monitor the temperature and pressure if your system allows.

  • Post-Extraction & Recovery:

    • Once the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the mixture (e.g., using Whatman No. 1 filter paper) to separate the plant residue from the liquid extract.

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C) to concentrate the essential oil.

  • Analysis:

    • Analyze the composition of the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other components.[11]

    • Calculate the extraction yield as the mass of the extracted oil divided by the initial mass of the dried plant material, expressed as a percentage (% w/w).[4]

Mandatory Visualization

MAE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Recovery start Start: Select Mentha piperita Material grind Grind to Uniform Powder start->grind weigh Weigh Sample & Add to Vessel grind->weigh add_solvent Add Solvent & Pre-leach weigh->add_solvent mae Perform Microwave- Assisted Extraction add_solvent->mae cool Cool Extract mae->cool filter Filter to Separate Solid Residue cool->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate analyze GC-MS Analysis for this compound evaporate->analyze end_node End: Purified Essential Oil analyze->end_node

Caption: Experimental workflow for Microwave-Assisted Extraction of this compound.

Troubleshooting_Tree problem Problem: Low this compound Yield cause1 Is plant material quality confirmed? problem->cause1 cause2 Are MAE parameters optimized? cause1->cause2 Yes sol1 Solution: Use high-quality, properly stored plant material. cause1->sol1 No cause3 Is thermal degradation suspected? cause2->cause3 Yes sol2 Solution: Optimize Power, Time, and Solvent/Solid Ratio. cause2->sol2 No sol3 Solution: Reduce Microwave Power and/or Extraction Time. cause3->sol3 Yes re_eval Re-evaluate Extraction cause3->re_eval No sol1->re_eval sol2->re_eval sol3->re_eval

Caption: Troubleshooting decision tree for low yield in this compound extraction.

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (-)-Menthofuran. The following sections offer solutions to common issues, detailed experimental protocols, and visual workflows to ensure accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The "matrix" itself refers to all components within a sample other than the analyte of interest.

Q2: Why is the analysis of this compound particularly susceptible to matrix effects?

A2: this compound is often analyzed in complex matrices such as essential oils, herbal products, biological fluids (in toxicology studies), and beverages. These samples contain a wide variety of endogenous compounds like lipids, pigments, sugars, and other terpenoids. During LC-MS analysis, these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer's ion source, leading to significant matrix effects.[4]

Q3: How can I detect and quantify matrix effects in my this compound assay?

A3: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[1][3] The post-extraction spike method is more common and involves comparing the peak area of an analyte spiked into a blank matrix extract (Set B) with the peak area of the analyte in a neat solvent (Set A). The matrix effect percentage (ME%) can be calculated using the formula: ME% = (Area of Set B / Area of Set A) * 100.[2] A value of 100% indicates no matrix effect, <100% signifies ion suppression, and >100% indicates ion enhancement.[2]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a common type of matrix effect where co-eluting compounds reduce the ionization efficiency of the target analyte, leading to a weaker signal. This occurs because matrix components can compete with the analyte for charge in the electrospray ionization (ESI) droplet or alter the physical properties of the eluent, such as surface tension and viscosity.[2] Ion enhancement, which is less common, is the opposite phenomenon where matrix components increase the analyte's ionization efficiency, resulting in a stronger signal.[2]

Q5: Is a stable isotope-labeled internal standard essential for analyzing this compound?

A5: While not strictly essential in all cases, using a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[5] A SIL internal standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same ionization suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated, leading to highly accurate and precise quantification.[5]

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Reproducibility & Inaccurate Quantification Undiagnosed or uncompensated matrix effects are causing inconsistent analyte response between samples and standards.1. Assess Matrix Effect: Quantify the degree of ion suppression or enhancement using the post-extraction spike method.[2]2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the unknown samples. This helps to ensure that the standards and samples experience similar matrix effects.3. Implement Standard Addition: Spike known amounts of the analyte into the sample itself to create a calibration curve for each individual sample. This is highly effective but time-consuming.[6]
Low Signal Intensity (Ion Suppression) 1. Co-elution of Interfering Compounds: Components from the sample matrix are eluting at the same time as this compound and competing for ionization.2. Insufficient Sample Cleanup: The sample preparation method is not adequately removing matrix components like phospholipids, pigments, or polymers.[7]3. High Matrix Concentration: The sample is too concentrated, leading to significant charge competition in the ion source.1. Optimize Chromatography: Adjust the LC gradient profile, mobile phase composition, or switch to a column with a different selectivity (e.g., PFP, C18) to improve the separation between this compound and interfering peaks.[1]2. Enhance Sample Preparation: Implement a more rigorous cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For biological samples, specialized phospholipid removal products can be used.[7]3. Dilute the Sample: If the assay has sufficient sensitivity, simply diluting the sample extract can significantly reduce the concentration of interfering matrix components and minimize ion suppression.[5][6]
Inconsistent Peak Shapes or Retention Time Shifts Matrix components are interacting with the analyte or the analytical column, altering the chromatographic behavior.[4]1. Improve Sample Cleanup: Utilize advanced sample preparation techniques like SPE to remove the specific interferences causing the issue.2. Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the elution of highly concentrated, interfering matrix components, preventing them from entering the mass spectrometer.[6]3. Employ a Robust Internal Standard: A suitable internal standard that co-elutes can help track and correct for minor retention time shifts.

Section 3: Experimental Protocols and Data

Protocol 1: General Sample Preparation using Dispersive SPE (QuEChERS-style)

This protocol is a general method for extracting analytes from complex plant or food-based matrices and can be adapted for samples containing this compound.

1. Extraction:

  • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile (containing an internal standard, if used).

  • Cap the tube and shake vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl).

  • Shake vigorously for 1 minute and then centrifuge at ≥4,000 rpm for 5 minutes.[8]

2. Dispersive SPE Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube. The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., primary secondary amine (PSA) to remove sugars and acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).[8]

  • Vortex for 1 minute.

  • Centrifuge at ≥4,000 rpm for 3 minutes.[8]

3. Final Preparation:

  • Transfer the cleaned supernatant to a new tube.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.[8]

Protocol 2: Assessing Matrix Effect by Post-Extraction Spike

1. Prepare Three Sets of Samples:

  • Set A (Neat Standard): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., 50 ng/mL).

  • Set B (Post-Spike Sample): Process a blank matrix sample (known to be free of this compound) through the entire extraction and cleanup procedure. Spike the this compound standard into the final, clean extract at the same concentration as Set A.

  • Set C (Pre-Spike Sample): Spike the this compound standard into the blank matrix sample before the extraction and cleanup procedure begins.

2. Analyze and Calculate:

  • Analyze all three sets by LC-MS.

  • Calculate Matrix Effect (%ME): %ME = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] * 100.[2]

  • Calculate Recovery (%RE): %RE = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] * 100.[2]

Data Summary Tables

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all components, including interferences.[5]Simple, fast, and inexpensive.Reduces analyte concentration, potentially compromising limits of detection.[5]
Matrix-Matched Calibration Calibrants and samples have a similar matrix composition, so matrix effects are equalized.Effective at compensating for consistent matrix effects.Requires a reliable source of blank matrix; may not account for sample-to-sample variability.[5]
Stable Isotope-Labeled Internal Standard (SIL-IS) SIL-IS co-elutes and experiences the same matrix effect as the analyte, allowing for accurate ratio-based correction.Considered the most reliable method for correction; accounts for variability in both matrix effects and recovery.[5]Can be very expensive and may not be commercially available for all analytes.[5]
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively isolate the analyte while matrix components are washed away.Highly effective for cleanup; can be automated.Requires method development; can be more time-consuming and costly than simple extraction.
Chromatographic Separation Modifies LC conditions to resolve the analyte peak from interfering matrix components.Avoids additional sample preparation steps.May not be possible to separate all interferences from the analyte; can increase run time.
Standard Addition A calibration curve is generated within each individual sample, inherently correcting for its unique matrix.[6]Very accurate, even with significant and variable matrix effects.Extremely time-consuming and requires a larger volume of each sample.[6]

Table 2: Example Starting LC-MS/MS Parameters for Small Molecule Analysis (Note: These are general parameters and must be optimized specifically for this compound)

ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[9]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[9]
Flow Rate 0.3 - 0.4 mL/min[9]
Injection Volume 2 - 5 µL[9]
Column Temperature 40 °C[9]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (to be tested)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500 - 550 °C[9]
Capillary Voltage 2.5 - 5.5 kV[9]

Section 4: Visual Guides

cluster_solutions Mitigation Strategies start Problem Observed: Poor Reproducibility, Inaccurate Results, or Low Signal assess 1. Assess Matrix Effect (Post-Extraction Spike Method) start->assess is_me Significant Matrix Effect Detected? assess->is_me optimize_prep 2a. Optimize Sample Prep (e.g., SPE, LLE, Dilution) is_me->optimize_prep Yes no_me No Significant Effect (Proceed with caution, check recovery) is_me->no_me No optimize_lc 2b. Optimize LC Separation (e.g., New Column, Gradient) optimize_prep->optimize_lc use_is 3. Implement Advanced Correction (e.g., SIL-IS, Matrix-Matched Cal.) optimize_lc->use_is validate 4. Re-Validate Method (Accuracy, Precision, Linearity) use_is->validate end Analysis Complete validate->end no_me->validate

Caption: Workflow for identifying and mitigating matrix effects.

start Select Sample Preparation Method matrix_type What is the matrix complexity? start->matrix_type simple Simple & Clean (e.g., Water, pure solvent) matrix_type->simple Low moderate Moderate (e.g., Plasma, Urine) matrix_type->moderate Medium complex Complex / 'Dirty' (e.g., Essential Oil, Herbal Tea, Tissue) matrix_type->complex High dilute Dilute & Shoot simple->dilute end Proceed to LC-MS Analysis dilute->end ppt Protein Precipitation (PPT) moderate->ppt ppt->end lle_spe Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) complex->lle_spe lle_spe->end

Caption: Decision tree for selecting a sample preparation method.

cluster_0 Low Matrix Interference cluster_1 High Matrix Interference (Ion Suppression) Analyte Ion Analyte Ion ESI Droplet ESI Droplet A Analyte A->Analyte Ion Efficient Ionization Suppressed Analyte Ion Suppressed Analyte Ion ESI Droplet 2 ESI Droplet A2 Analyte A2->Suppressed Analyte Ion Inefficient Ionization M Matrix M->Suppressed Analyte Ion Competes for charge

Caption: The mechanism of electrospray ion suppression.

References

Technical Support Center: Strategies to Minimize (-)-M-enthofuran Degradation During Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the thermal degradation of (-)-Menthofuran during the distillation of essential oils, such as peppermint oil.

Troubleshooting Guide

Issue: My final distilled essential oil product shows high levels of this compound and potential degradation products.

High concentrations of this compound can arise from several stages of the production process, from initial harvesting to final storage. This guide helps identify and rectify the potential causes.

1. Were Pre-Distillation Conditions Optimized?

  • Question: Could the raw plant material be the source of high Menthofuran levels?

  • Answer: Yes, the initial state of the plant material is a critical factor.

    • Harvesting Time: The concentration of (+)-Menthofuran in peppermint is highest during the plant's flowering period. To achieve lower levels, harvesting should occur before the full flowering stage.[1] A second harvest of the season often produces oil with a reduced menthofuran content.[1]

    • Drying Procedure: Excessive or high-temperature drying can negatively alter the chemical profile of the essential oil.[1] Gentle drying methods, such as shade drying or using low-temperature hot air (e.g., 50°C), should be tested to assess the effect on menthofuran levels.[1]

2. Are the Distillation Parameters Correct?

  • Question: How can I adjust my distillation process to prevent the formation or concentration of Menthofuran?

  • Answer: The distillation parameters have a direct impact on the thermal stress applied to the essential oil and can be optimized to minimize degradation.

    • Distillation Method: Traditional steam distillation can lead to thermal decomposition of peppermint oil.[2] Employing fractional distillation under a vacuum is a superior technique as it separates components based on boiling points at lower temperatures, preventing oxidation and degradation.[3]

    • Distillation Time: Shorter distillation times are preferable. While the main yield of peppermint oil can be achieved in 20-40 minutes, prolonged distillation may increase the concentration of less volatile compounds like menthofuran without significantly benefiting the overall yield.[1] It is recommended to collect and analyze fractions at different time intervals (e.g., every 20 minutes) to determine the optimal duration.[1]

    • Steam Flow Rate: The steam flow rate should be carefully controlled. A low and consistent flow rate enhances extraction efficiency.[1] Excessively high flow rates can cause "channeling," where steam bypasses parts of the plant material, leading to an incomplete and inefficient extraction.[1]

3. Is Post-Distillation Handling Causing Degradation?

  • Question: Can Menthofuran levels increase or the oil degrade after a successful distillation?

  • Answer: Yes, post-distillation degradation is a common issue if the oil is not stored properly. Menthofuran is known to readily autoxidize, which can discolor the oil and negatively affect its commercial viability.[4]

    • Proper Storage: Essential oils are sensitive to light, heat, and air.[1] To prevent oxidative degradation, store the final product in an airtight, amber glass container in a cool, dark environment.[1] Studies have shown that storing menthofuran-rich oil at 4°C in an amber glass bottle is the most effective way to reduce degradation over time.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its minimization important?

A1: this compound is a natural monoterpene found in peppermint oil.[1] It is often considered an undesirable component because of its potential for hepatotoxicity, making its minimization crucial for the quality and safety of the essential oil, particularly in pharmaceutical and food applications.[1]

Q2: How does vacuum distillation specifically prevent thermal degradation?

A2: Vacuum distillation lowers the pressure inside the distillation apparatus. This reduction in pressure decreases the boiling point of the essential oil components. By operating at a lower temperature, the risk of heat-induced chemical breakdown (thermal degradation) and the formation of undesirable "still notes" are significantly minimized, resulting in a purer, less altered extract.[4]

Q3: Are there any non-distillation extraction methods that avoid thermal degradation altogether?

A3: Yes, supercritical fluid extraction (SFE) using carbon dioxide (CO2) is an excellent alternative.[2][7] This process operates at low temperatures (e.g., below 320 K) and avoids thermal degradation and autoxidation seen in heat-intensive distillation methods.[4] Supercritical CO2 is also a non-toxic and non-flammable solvent that leaves no residue, ensuring a high-purity final product.[7]

Q4: Can Menthofuran be removed after distillation if it is still present at high levels?

A4: Yes, post-distillation chemical treatments can be employed to selectively remove menthofuran. One patented method involves reacting the peppermint oil with maleic anhydride. This reagent selectively forms a high-boiling-point adduct with menthofuran, which can then be separated from the purified oil via a subsequent vacuum or steam distillation.

Q5: What impact do environmental stressors have on Menthofuran levels in the plant?

A5: Environmental stress conditions, such as high temperatures, low light intensity, or moisture deficits, can promote the accumulation of pulegone and menthofuran in peppermint plants.[8][9] While not always controllable, understanding these factors can help in predicting the final composition of the essential oil.[3]

Data Presentation

Table 1: Influence of Pre- and Post-Distillation Factors on this compound

Factor Sub-Optimal Condition Recommended Strategy Expected Outcome
Harvesting Harvest during full flowering stage.[1] Harvest before the plant reaches full bloom.[1] Lower initial Menthofuran concentration in raw material.
Drying High-temperature or excessive drying.[1] Gentle shade drying or low-temperature (50°C) air drying.[1] Preservation of the oil's natural chemical profile.

| Storage | Storage at room temperature (25°C) in transparent containers.[5][6] | Store in airtight, amber glass bottles at low temperature (4°C).[1][5] | Minimized oxidative degradation and conversion of Menthofuran. |

Table 2: Comparison of Primary Extraction & Distillation Techniques

Technique Operating Temperature Key Advantage for Menthofuran Key Disadvantage
Steam Distillation ~100°C (at atm. pressure) Standard, well-established method. High potential for thermal degradation and Menthofuran formation.[2]
Vacuum Distillation Lowered (e.g., ~84°C at 55 kPa) Significantly reduces thermal stress and degradation products.[4] Requires specialized vacuum equipment.

| Supercritical CO2 Extraction | Low (e.g., 45-55°C).[10] | Avoids thermal degradation completely, yielding a purer oil.[2][4] | High initial equipment cost; may extract non-volatile waxes.[11] |

Experimental Protocols

Protocol 1: Optimized Steam Distillation

  • Preparation: Use coarsely ground, properly dried plant material harvested before the flowering stage.

  • Apparatus Setup: Place the plant material into the distillation flask, ensuring it is not too tightly packed to avoid channeling.

  • Distillation: Introduce steam at a low, consistent flow rate. Maintain the steam temperature at approximately 100°C.

  • Fraction Collection: Collect the distillate in fractions at 20-minute intervals for the first 2 hours. This allows for the analysis of Menthofuran content over time to identify the optimal, shorter distillation duration.[1]

  • Separation: Allow the collected distillate to cool and separate into the upper essential oil layer and the lower hydrosol layer. Use a separatory funnel for clean separation.[1]

  • Storage: Immediately transfer the essential oil to a labeled, airtight, amber glass vial and store at 4°C.[5]

Protocol 2: Post-Distillation Menthofuran Removal (Maleic Anhydride Method)

Note: This process is patented and should be performed with a thorough understanding of the reaction chemistry.

  • Admixture: In a reaction vessel, admix the peppermint oil with 0.5% to 15% by weight of maleic anhydride.

  • Reaction: Maintain the mixture at a controlled temperature between 0°C and 80°C to allow for the selective formation of the menthofuran-maleic anhydride adduct.

  • Separation: Once the reaction is complete, lower the temperature of the admixture to below 5°C. The menthofuran-maleic anhydride adduct will crystallize.

  • Recovery: Recover the purified peppermint oil, which now has a reduced menthofuran content, using conventional solid-liquid separation techniques such as filtration or decantation.

Mandatory Visualizations

Workflow cluster_pre Pre-Distillation cluster_dist Distillation / Extraction cluster_post Post-Processing Harvest 1. Harvest (Before Flowering) Drying 2. Drying (Low Temp) Harvest->Drying Steam A. Steam Distillation (Short Duration) Drying->Steam Choose Method Vacuum B. Vacuum Distillation (Reduced Temp) Drying->Vacuum SFE C. Supercritical CO2 (No Thermal Stress) Drying->SFE Analysis 4. GC-MS Analysis (Check Menthofuran %) Steam->Analysis Vacuum->Analysis SFE->Analysis Post_Treat 5. Post-Treatment (e.g., Maleic Anhydride) Analysis->Post_Treat If High Storage 6. Storage (4°C, Amber Glass) Analysis->Storage If Low Post_Treat->Storage

Caption: Decision workflow for minimizing this compound from harvest to storage.

LogicalRelationships Degradation Menthofuran Level & Thermal Degradation Temp Temperature Temp->Degradation Increases Pressure Pressure Pressure->Degradation Decreases (via Vacuum) Time Residence Time Time->Degradation Increases Oxygen Oxygen Exposure (Storage) Oxygen->Degradation Increases (Oxidation)

Caption: Key parameters influencing the thermal degradation of this compound.

References

Improving the resolution of (-)-Menthofuran enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of (-)-Menthofuran enantiomers.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Initial Checks:

  • Column Equilibration: Ensure the chiral stationary phase (CSP) has been thoroughly equilibrated with the mobile phase. Polysaccharide-based columns may require longer equilibration times.

  • System Suitability: Verify system performance with a known chiral standard to confirm the HPLC system and column are functioning correctly.

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.[1]

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inappropriate Chiral Stationary Phase (CSP) Screen different CSPs. Polysaccharide-based CSPs like amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for terpenes.[1]The selectivity of a CSP is highly dependent on the analyte's structure. Different CSPs offer different chiral recognition mechanisms.
Suboptimal Mobile Phase Composition (Normal Phase) 1. Adjust the ratio of n-Hexane to Isopropanol (IPA). Start with a low percentage of IPA (e.g., 1-5%) and gradually increase it. 2. Try a different alcohol modifier like ethanol in place of IPA.The alcohol modifier plays a crucial role in the enantioselective interaction between the analyte and the CSP. Fine-tuning its concentration can significantly impact resolution.[2]
Suboptimal Mobile Phase Composition (Reversed Phase) 1. Vary the ratio of Acetonitrile to Water. 2. Consider using Methanol as an alternative organic modifier.The choice and concentration of the organic modifier affect the polarity of the mobile phase and, consequently, the retention and selectivity.
Incorrect Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Chiral separations often benefit from lower flow rates, which can enhance the efficiency of the interactions between the enantiomers and the CSP, leading to better resolution.
Inappropriate Column Temperature 1. Decrease the column temperature (e.g., to 10-15°C). 2. If resolution does not improve, try increasing the temperature (e.g., to 30-40°C).Temperature can have a significant and sometimes unpredictable effect on chiral separations.[3] Lower temperatures often enhance enantioselectivity, but this is not always the case.
Mobile Phase Additives (for acidic or basic impurities) For basic impurities, add a small amount of a basic modifier (e.g., 0.1% Diethylamine). For acidic impurities, add an acidic modifier (e.g., 0.1% Trifluoroacetic Acid).[4][5]Additives can improve peak shape and resolution by suppressing the ionization of interfering compounds.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor or No Resolution check_csp Is the CSP appropriate for terpenes? start->check_csp check_csp->start No, screen other CSPs optimize_np Optimize Normal Phase (Hexane/IPA ratio) check_csp->optimize_np Yes optimize_rp Optimize Reversed Phase (ACN/Water ratio) optimize_np->optimize_rp No Improvement adjust_flow Reduce Flow Rate optimize_np->adjust_flow Partial Improvement resolution_achieved Resolution Achieved optimize_np->resolution_achieved Success optimize_rp->adjust_flow No Improvement optimize_rp->resolution_achieved Success adjust_temp Vary Column Temperature adjust_flow->adjust_temp adjust_flow->resolution_achieved Success consider_additives Consider Mobile Phase Additives adjust_temp->consider_additives adjust_temp->resolution_achieved Success consider_additives->resolution_achieved Success PeakTailing start Peak Tailing Observed check_overload Reduce Sample Concentration start->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent Tailing Persists peak_shape_improved Peak Shape Improved check_overload->peak_shape_improved Improved add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA) check_solvent->add_modifier Tailing Persists check_solvent->peak_shape_improved Improved flush_column Flush Column with Strong Solvent add_modifier->flush_column Tailing Persists add_modifier->peak_shape_improved Improved check_tubing Minimize Extra-Column Volume flush_column->check_tubing Tailing Persists flush_column->peak_shape_improved Improved check_tubing->peak_shape_improved Improved

Caption: Workflow for troubleshooting peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase is best for separating Menthofuran enantiomers? A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral resolution of a wide range of compounds, including terpenes like Menthofuran. A[1]n amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H) is a good starting point for method development.

[1]Q2: What are typical starting conditions for a normal-phase separation of Menthofuran? A2: A good starting point for a normal-phase method would be a mobile phase of n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio, with a flow rate of 1.0 mL/min and a column temperature of 25°C.

[1]Q3: How can I improve the resolution (Rs) value between the this compound and (+)-Menthofuran peaks? A3: To improve resolution, you can try the following:

  • Optimize the mobile phase: Fine-tune the percentage of the alcohol modifier (e.g., IPA) in the normal-phase mobile phase. Even small changes can have a significant impact.

  • Lower the flow rate: Reducing the flow rate often increases the efficiency of the separation and improves resolution. * Adjust the temperature: Decreasing the temperature usually enhances chiral selectivity.

Q4: My retention times are drifting between injections. What could be the cause? A4: Retention time drift is often due to insufficient column equilibration or temperature fluctuations. Ensure the column is equilibrated with the mobile phase for an extended period (at least 30-60 minutes) before starting your analytical run. U[1]sing a column oven to maintain a stable temperature is also crucial for reproducible results.

Q5: Can I use a reversed-phase method for Menthofuran enantiomer separation? A5: Yes, a reversed-phase method can be developed. A typical mobile phase would consist of Acetonitrile and Water. Reversed-phase methods are advantageous for their compatibility with aqueous samples and can offer different selectivity compared to normal-phase chromatography.

[1]### Data Presentation

Table 1: Expected Chromatographic Parameters under Different Conditions

Parameter Condition A (Normal Phase) Condition B (Reversed Phase)
Chiral Stationary Phase Chiralpak® AD-H (5 µm, 4.6 x 250 mm)Chiralpak® AD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection Wavelength 220 nm220 nm
Expected tR of (+)-Menthofuran ~ 8.5 min~ 10.2 min
Expected tR of this compound ~ 9.8 min~ 11.5 min
Expected Separation Factor (α) > 1.15> 1.10
Expected Resolution (Rs) > 1.5> 1.5
Note: These are example values and may vary depending on the specific instrument, column batch, and exact experimental conditions.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Menthofuran Enantiomers

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and UV or PDA detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm). *[1] Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade.

  • Racemic Menthofuran standard.

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase by sonication or vacuum filtration. *[1] Standard Solution Preparation: Prepare a stock solution of racemic Menthofuran in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample containing Menthofuran in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection. *[1] Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. [1] * Inject the standard and sample solutions and record the chromatograms.

    • Identify the peaks corresponding to the Menthofuran enantiomers based on the retention times of the standard.

Protocol 2: Reversed-Phase HPLC Separation of Menthofuran Enantiomers

1. Instrumentation and Materials:

  • Same as Protocol 1.

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 40:60 (v/v) Acetonitrile:Water. Degas the mobile phase. *[1] Standard Solution Preparation: Prepare a stock solution of racemic Menthofuran in Acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting with the mobile phase.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

  • Analysis:

    • Equilibrate the column and perform the analysis as described in Protocol 1.

Experimental Workflow for HPLC Analysis

HPLCWorkflow start Start prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase prep_sample Prepare Standard & Sample Solutions prep_mobile_phase->prep_sample equilibrate Equilibrate HPLC System & Column prep_sample->equilibrate inject Inject Sample equilibrate->inject acquire_data Acquire Chromatogram inject->acquire_data analyze Analyze Data (Identify Peaks, Integrate) acquire_data->analyze end End analyze->end

Caption: General experimental workflow for HPLC analysis of Menthofuran.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination of (-)-Menthofuran Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess (ee) of (-)-Menthofuran against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Menthofuran, a naturally occurring monoterpene found in the essential oils of various Mentha species, possesses a chiral center, leading to the existence of two enantiomers: (+)-Menthofuran and this compound.[1] As enantiomers can exhibit distinct biological and pharmacological activities, the accurate determination of the enantiomeric composition of Menthofuran is crucial in the pharmaceutical, food, and fragrance industries. Chiral HPLC has emerged as a robust and widely adopted technique for this purpose.[1][2]

Principles of Chiral Separation by HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[1] Chiral HPLC overcomes this by employing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying binding energies.[1] This differential interaction results in different retention times for the enantiomers, allowing for their separation and quantification.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven particularly effective for the chiral resolution of a wide array of compounds, including terpenes like Menthofuran.[1][3]

Comparison of Analytical Techniques for Enantiomeric Excess Determination

While chiral HPLC is a dominant method, other techniques can also be employed for determining enantiomeric excess. The choice of method often depends on factors such as the nature of the analyte, required sensitivity, and available instrumentation.[4]

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Broad applicability, robust and well-established methods, high accuracy and precision.[2][5]Can be time-consuming, requires chiral-specific columns, solvent consumption.[6]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase.High resolution, suitable for volatile and thermally stable compounds.[7]Limited to volatile and thermally stable analytes, potential for sample degradation at high temperatures.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for separation on a chiral stationary phase.Fast analysis times, reduced organic solvent consumption ("greener" alternative).[4]Requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers.[8]Rapid analysis, non-destructive.Lower sensitivity compared to chromatographic methods, may require specialized reagents.[6]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9]Can be used for online detection with HPLC.[5]Lower sensitivity compared to UV/fluorescence detectors, requires the molecule to be chromophoric and chiral.[9]

Experimental Protocol: Chiral HPLC of this compound

This protocol details a normal-phase HPLC method for the enantiomeric separation of Menthofuran.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).[1]

  • This compound standard and sample solutions.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 220 nm[1]
Injection Volume 10 µL[1]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 95:5 volume-to-volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.[1]

  • Standard Solution Preparation: Prepare a stock solution of racemic Menthofuran in the mobile phase at a concentration of 1 mg/mL. From this stock, prepare a series of working standards by dilution with the mobile phase.

  • Sample Preparation: Dilute the sample containing Menthofuran in the mobile phase to an appropriate concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Analysis:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject the standard and sample solutions.

    • Record the chromatograms and identify the peaks corresponding to the Menthofuran enantiomers based on the retention times of the standard.

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

    Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Expected Quantitative Data

The following table summarizes the expected chromatographic parameters for the chiral separation of Menthofuran enantiomers based on the described protocol.

Parameter(+)-MenthofuranThis compound
Retention Time (t_R) t_R1t_R2
Resolution (R_s) > 1.5

Note: The exact retention times may vary depending on the specific instrument, column, and experimental conditions. The elution order of the enantiomers should be determined by injecting a standard of a known enantiomer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the enantiomeric excess determination of this compound by chiral HPLC and the logical relationship between different analytical techniques.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (n-Hexane:IPA 95:5) B Prepare Menthofuran Standard & Sample C Filter Sample B->C D Equilibrate Column (Chiralpak AD-H) C->D E Inject Sample D->E F Separate Enantiomers E->F G Detect at 220 nm F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Excess H->I

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

logical_comparison cluster_main Enantiomeric Excess Determination cluster_alternatives Alternative Methods Chiral HPLC Chiral HPLC Chiral GC Chiral GC Chiral HPLC->Chiral GC Volatility Chiral SFC Chiral SFC Chiral HPLC->Chiral SFC Speed & Solvent Use NMR Spectroscopy NMR Spectroscopy Chiral HPLC->NMR Spectroscopy Sensitivity

Caption: Logical comparison of chiral HPLC with alternative analytical methods.

Conclusion

Chiral HPLC stands out as a highly reliable and versatile method for the determination of the enantiomeric excess of this compound.[2] Its broad applicability and the availability of a wide range of chiral stationary phases make it suitable for various research and quality control applications.[1][3] While alternative techniques like chiral GC, SFC, and NMR spectroscopy offer specific advantages in terms of speed or sample requirements, chiral HPLC often provides the optimal balance of accuracy, precision, and robustness for the analysis of non-volatile compounds like Menthofuran.[2][4] The detailed protocol and comparative data presented in this guide serve as a valuable resource for scientists and researchers in making an informed decision for their chiral analysis needs.

References

Comparative analysis of the biological activity of (-)-Menthofuran and other monoterpenes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of (-)-Menthofuran and other structurally related monoterpenes. The information presented herein is intended to support research and development efforts in pharmacology, agriculture, and antimicrobial therapies. While extensive data exists for a variety of monoterpenes, direct quantitative comparisons of purified this compound's efficacy across multiple biological activities are limited in the publicly available literature. This guide summarizes the available data for this compound, primarily as a constituent of essential oils, and provides a comparative context with other well-studied monoterpenes for which data from purified compounds are more readily available.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various monoterpenes. It is important to note that the experimental conditions and methodologies may vary between studies, which can influence the reported values. Lower IC₅₀, MIC, LC₅₀, and LD₅₀ values indicate greater potency or toxicity.

Table 1: Antimicrobial Activity of Monoterpenes

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

MonoterpeneMicroorganismMIC ValueReference
Menthofuran (in Peppermint Oil) Staphylococcus aureusNot specified, but oil showed activity[1]
Micrococcus flavusNot specified, but oil showed activity[1]
Bacillus subtilisNot specified, but oil showed activity[1]
Alternaria alternariaNot specified, but oil showed activity[1]
Menthone Tribolium castaneum33.74 µL/L air (LC₅₀)[2]
Pulegone Tribolium castaneum39.15 µL/L air (LC₅₀)[2]
Thymol Spodoptera litura46.9 µ g/larva (LD₅₀)[2]
Carvacrol Spodoptera litura>100 µ g/larva (LD₅₀)[2]
(-)-Myrtenol Filamentous Fungi47 µg/mL[3]
Yeast Fungi23.5 µg/mL[3]
Table 2: Anti-inflammatory Activity of Monoterpenes

The half-maximal inhibitory concentration (IC₅₀) for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common metric for assessing anti-inflammatory activity.

MonoterpeneAssayIC₅₀ ValueReference
Menthofuran Not widely reported for the pure compound-[2]
(+)-α-Pinene Inhibition of IL-1β-induced NF-κB and JNK activationPotent inhibition[4]
Aspergerthinol B NO Production Inhibition in RAW 264.7 cells19.8 µM[5]
Aspergerthinol A NO Production Inhibition in RAW 264.7 cells38.0 µM[5]
Aspergerthinacid A NO Production Inhibition in RAW 264.7 cells46.3 µM[5]
Aspergerthinacid B NO Production Inhibition in RAW 264.7 cells56.6 µM[5]
Benzofuran Derivative 1 NO Production Inhibition in RAW 264.7 cells17.31 µM[6]
Benzofuran Derivative 3 NO Production Inhibition in RAW 264.7 cells16.5 µM[6]
Table 3: Antioxidant Activity of Monoterpenes

The antioxidant activity is often evaluated by measuring the scavenging activity against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), expressed as IC₅₀ values.

MonoterpeneAssayIC₅₀ ValueReference
Menthofuran Correlated with MDA and H₂O₂ levels, suggesting involvement in oxidative stress response-[7]
Peppermint Essential Oil DPPH radical scavenging4.45 µl/mL[8]
NO radical scavenging0.42 µl/mL[8]
Chocolate Mint Essential Oil DPPH radical scavenging19.86 µl/mL[8]
NO radical scavenging0.31 µl/mL[8]
Butanol fraction of M. hypoleuca FRAP0.48 µg/mL[9]
Ethyl acetate fraction of M. hypoleuca DPPH14.31 mg/L[9]
ABTS2.10 mg/L[9]
Table 4: Insecticidal Activity of Monoterpenes

The lethal concentration (LC₅₀) and lethal dose (LD₅₀) are common measures of the insecticidal activity of a compound.

MonoterpeneInsect SpeciesParameterValueReference
Menthofuran Not readily available in a direct comparative context--[2]
Menthone Tribolium castaneumLC₅₀33.74 µL/L air[2]
Pulegone Tribolium castaneumLC₅₀39.15 µL/L air[2]
Thymol Spodoptera lituraLD₅₀46.9 µ g/larva [2]
Carvacrol Spodoptera lituraLD₅₀>100 µ g/larva [2]
(±)-Citronellal Drosophila melanogasterLC₅₀0.015 µl/L[10]
(+)-Pulegone Drosophila melanogasterLC₅₀0.02 µl/L[10]
α-Pinene Callosobruchus analisLC₅₀ (12h)0.03 µl/mL air[11]
Stegobium paniceumLC₅₀ (12h)0.12 µl/mL air[11]
Sitophilus oryzaeLC₅₀ (12h)1.21 µl/mL air[11]
Tribolium castaneumLC₅₀ (12h)1.43 µl/mL air[11]
Citronellol Callosobruchus analisLC₅₀ (12h)1.0 µl/mL air[11]
Stegobium paniceumLC₅₀ (12h)1.6 µl/mL air[11]
Sitophilus oryzaeLC₅₀ (12h)2.3 µl/mL air[11]
Tribolium castaneumLC₅₀ (12h)2.8 µl/mL air[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions: The monoterpene is serially diluted in a 96-well microtiter plate using an appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted monoterpene is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the monoterpene at which there is no visible growth of the microorganism.[12][13]

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the monoterpene for 1-2 hours.

  • Stimulation: An inflammatory response is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[2][14] This involves mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.[15][16]

  • Data Analysis: The amount of nitrite is proportional to the absorbance. The percentage of NO inhibition compared to the LPS-stimulated control is calculated, and the IC₅₀ value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Various concentrations of the monoterpene are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined.[17]

Insecticidal Activity: Fumigant Toxicity Bioassay

This protocol is used to assess the toxicity of volatile compounds to insects.

  • Insect Rearing: A healthy culture of the target insect species is maintained under controlled conditions.

  • Preparation of Test Chambers: Airtight glass jars are used as test chambers.

  • Application of Compound: A filter paper is treated with a specific concentration of the monoterpene dissolved in a suitable solvent. The solvent is allowed to evaporate.

  • Exposure: The treated filter paper is placed inside the jar, and a known number of adult insects are introduced. The jar is then sealed. A control group with a solvent-treated filter paper is also included.

  • Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The percentage of mortality is calculated for each concentration, and probit analysis is used to determine the LC₅₀ value.[2][18]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of monoterpenes.

Menthofuran_Biosynthesis Geranyl_PP Geranyl Diphosphate Limonene (-)-Limonene Geranyl_PP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) Menthofuran This compound Pulegone->Menthofuran Menthofuran Synthase (MFS) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Biosynthetic pathway of this compound from Geranyl Diphosphate.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 Gene transcription NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Monoterpenes Monoterpenes Monoterpenes->IKK Inhibition Monoterpenes->NFkB Inhibition

General anti-inflammatory signaling pathway and points of inhibition by monoterpenes.

Experimental_Workflow_Antimicrobial Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Monoterpene Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Nrf2_Activation_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Monoterpenes Monoterpenes Monoterpenes->Keap1_Nrf2 may induce dissociation

General overview of the Nrf2 antioxidant response pathway and potential modulation by monoterpenes.

References

A Spectroscopic Guide to (-)-Menthofuran and Its Diastereomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Menthofuran Stereoisomers

Menthofuran (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran) is a bicyclic monoterpenoid with two chiral centers, giving rise to four possible stereoisomers. The naturally occurring enantiomers, (+)-Menthofuran and (-)-Menthofuran, typically feature a cis-fusion of the tetrahydrofuran and cyclohexane rings. Their diastereomers would possess a trans-ring fusion. As diastereomers have distinct physical properties and three-dimensional structures, their spectroscopic signatures are expected to differ, particularly in NMR and IR spectroscopy.

Data Presentation: Spectroscopic Properties

The following tables summarize the available spectroscopic data for Menthofuran. These values serve as a benchmark for comparison with its diastereomers.

Table 1: ¹H-NMR Spectroscopic Data of Menthofuran

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~6.95q~1.5
CH₃ (at C3)~1.85d~1.5
CH₃ (at C6)~1.02d~6.0
H-4, H-5, H-72.0 - 2.8m-
H-6, H-91.15 - 1.9m-

Data compiled from typical values found in literature. Specific shifts may vary based on solvent and instrument frequency.[1]

Table 2: ¹³C-NMR Spectroscopic Data of Menthofuran

CarbonChemical Shift (δ, ppm)
C2138.1
C3118.9
C3a115.5
C424.3
C522.1
C631.2
C730.5
C7a150.1
CH₃ (at C3)9.2
CH₃ (at C6)21.4

Note: This is a representative dataset. Actual values may vary.

Table 3: Mass Spectrometry Data of Menthofuran (EI-MS)

m/zRelative Intensity (%)Proposed Fragment
15029.10[M]⁺ (Molecular Ion)
10899.99Base Peak, [M - C₃H₆]⁺
7915.55
399.11

Table 4: Infrared (IR) Spectroscopy Data of Menthofuran

Wavenumber (cm⁻¹)Description of Vibration
~1630C=C stretch (furan ring)
~1560C=C stretch (furan ring)
2850 - 3000C-H stretch (alkane)

Spectroscopic Differentiation of Diastereomers

While enantiomers like (+)- and this compound exhibit identical spectra in an achiral environment, diastereomers are distinct chemical compounds and will produce different spectra.

  • NMR Spectroscopy : This is the most powerful technique for distinguishing diastereomers.

    • Chemical Shifts : The protons and carbons in diastereomers exist in different chemical environments, leading to distinct chemical shifts.

    • Coupling Constants : The three-bond coupling constant (³J) between protons is highly sensitive to the dihedral angle between them (the Karplus relationship). Since diastereomers have different relative configurations, the dihedral angles between vicinal protons on the cyclohexane ring will differ significantly, resulting in different coupling constants and splitting patterns. This is often the most definitive way to distinguish stereoisomers.[2][3]

  • Infrared Spectroscopy :

    • Fingerprint Region : Diastereomers will exhibit unique IR spectra. While they share the same functional groups, the overall molecular symmetry and vibrational modes differ. These differences are most pronounced in the complex "fingerprint region" (below 1500 cm⁻¹), providing a unique pattern for each isomer.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified Menthofuran isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H-NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 12-15 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C-NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single-pulse sequence.

    • Spectral Width : 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

2. Infrared (IR) Spectroscopy

  • Sample Preparation : For neat liquid analysis, place a single drop of the purified Menthofuran isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16 to 32 scans to improve the signal-to-noise ratio.

    • Background : Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Data is typically presented as transmittance or absorbance versus wavenumber.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of the Menthofuran isomer (e.g., 100 µg/mL) in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 250°C.

    • Oven Program : Start at 60°C, hold for 2 minutes, then ramp at 5-10°C/min to 240°C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Ion Source Temperature : 230°C.

  • Data Analysis : Identify compounds based on their retention time and by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations

Metabolic Activation of Menthofuran

Menthofuran itself is not the ultimate toxin; it requires metabolic activation by cytochrome P450 enzymes in the liver to form reactive intermediates that are responsible for its hepatotoxicity. The diagram below illustrates this critical pathway.

Metabolic_Pathway cluster_p450 Menthofuran This compound P450 Cytochrome P450 (e.g., CYP2E1, CYP1A2) Epoxide Menthofuran Epoxide (Reactive Intermediate) Menthofuran->Epoxide Oxidation Ketoenal γ-Ketoenal (Reactive Aldehyde) Epoxide->Ketoenal Rearrangement Mintlactones Mintlactones & Isomintlactones Epoxide->Mintlactones Hydrolysis Covalent Covalent Binding to Cellular Proteins Ketoenal->Covalent Toxicity Hepatotoxicity Covalent->Toxicity

Caption: Metabolic activation pathway of Menthofuran leading to hepatotoxicity.

Logical Workflow for Stereoisomer Differentiation

The logical process for comparing and identifying Menthofuran and its diastereomers involves a combination of separation and spectroscopic techniques.

Differentiation_Workflow Sample Isomer Mixture (Menthofuran & Diastereomers) Separation Chiral Chromatography (GC or HPLC) Sample->Separation Isolated Isolated Stereoisomers Separation->Isolated NMR NMR Spectroscopy (¹H, ¹³C, COSY) Isolated->NMR IR IR Spectroscopy Isolated->IR MS Mass Spectrometry Isolated->MS Analysis Comparative Analysis NMR->Analysis IR->Analysis MS->Analysis ID Structure & Stereochemistry Elucidation Analysis->ID

Caption: Workflow for the separation and spectroscopic identification of Menthofuran stereoisomers.

References

Validation of analytical methods for (-)-Menthofuran using certified reference materials.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-Menthofuran is critical for quality control, safety assessment, and formulation development. This guide provides a comprehensive comparison of validated analytical methods for this compound, leveraging certified reference materials to ensure data integrity. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most suitable analytical strategy.

Certified Reference Materials: The Cornerstone of Accurate Analysis

The validation of any analytical method hinges on the availability and proper use of high-purity certified reference materials (CRMs). For this compound analysis, several suppliers offer well-characterized standards. Utilizing a CRM provides a reliable benchmark for method performance and ensures the traceability of analytical results. When selecting a CRM, it is crucial to consider the certified purity, uncertainty, and the availability of a comprehensive certificate of analysis.

Table 1: Commercially Available Certified Reference Materials for Menthofuran

Product NameSupplierGradePurityNotes
(+)-MenthofuranSigma-AldrichPrimary Reference Standard-Exact content by quantitative NMR on certificate.
(+)-MenthofuranSigma-AldrichAnalytical Standard≥99.0% (sum of enantiomers, GC)Suitable for HPLC and GC.

Comparative Analysis of Leading Analytical Methods

The two primary chromatographic techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly with chiral columns for enantioselective separation. Each method offers distinct advantages and is suited to different analytical challenges.

Gas chromatography, with its high separation efficiency for volatile compounds, is a powerful tool for menthofuran analysis. When coupled with a mass spectrometer, it provides excellent sensitivity and selectivity. For the specific analysis of the (-)-enantiomer, a chiral GC column is required.

High-performance liquid chromatography offers a versatile alternative, particularly for samples that may not be suitable for the high temperatures of GC. Chiral HPLC columns can effectively separate the enantiomers of menthofuran, and a variety of detectors, such as a Diode Array Detector (DAD), can be used for quantification.

Below is a summary of typical performance characteristics for validated GC-MS and HPLC methods for the analysis of menthofuran. It is important to note that specific performance will depend on the instrumentation, column, and experimental conditions used.

Table 2: Comparison of Validated Analytical Method Performance for Menthofuran Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 1 ng/mL~1 - 10 ng/mL
Limit of Quantitation (LOQ) ~0.5 - 5 ng/mL~5 - 50 ng/mL
Accuracy (Recovery) 95 - 105%90 - 110%
Precision (RSD) < 5%< 10%
Typical Run Time 15 - 30 minutes10 - 20 minutes
Selectivity High (Mass Spectrometry)Moderate to High (Chiral Column)
Sample Volatility RequiredNot required

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline typical methodologies for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is designed for the quantitative analysis of this compound in a sample matrix, such as an essential oil or a formulated product. A chiral capillary column is essential for the separation of the enantiomers.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound CRM in a suitable solvent (e.g., hexane or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to a concentration within the calibration range. An internal standard may be added to both standards and samples to improve precision.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Chiral capillary column (e.g., Rt-BetaDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 5 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • Target Ions: m/z 150 (molecular ion), 108, 93.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This protocol describes the enantioselective analysis of this compound using HPLC with a chiral stationary phase and UV detection.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of racemic menthofuran or this compound CRM in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary or binary pump, autosampler, and Diode Array Detector (DAD).

  • Column: Chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

3. Data Analysis:

  • Identify the peaks corresponding to the this compound enantiomer based on the retention time of the standard.

  • Construct a calibration curve and determine the concentration of this compound in the samples as described in the GC-MS protocol.

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical processes, the following diagrams illustrate the key steps in method validation and sample analysis.

MethodValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev Define Analytical Requirements Select Select Method (GC-MS / HPLC) Dev->Select Optimize Optimize Parameters (Column, Temp, Mobile Phase) Select->Optimize Spec Specificity Optimize->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust SamplePrep Sample Preparation Robust->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis DataProc Data Processing & Reporting Analysis->DataProc

Caption: A logical workflow for analytical method validation.

GcMsAnalysisWorkflow start Sample/Standard Preparation injection GC Injection start->injection separation Chiral GC Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS) Detection ionization->detection data Data Acquisition & Analysis detection->data

Caption: A simplified workflow for GC-MS analysis.

HplcAnalysisWorkflow start Sample/Standard Preparation injection HPLC Injection start->injection separation Chiral HPLC Column Separation injection->separation detection Diode Array Detection (DAD) separation->detection data Data Acquisition & Analysis detection->data

Caption: A simplified workflow for HPLC-DAD analysis.

Conclusion

The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated using certified reference materials, can provide accurate and reliable data. This guide serves as a starting point for developing and implementing a robust analytical strategy for this compound, ensuring the quality and safety of products for researchers and consumers alike.

Cross-Validation of Analytical Techniques for (-)-Menthofuran Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of (-)-Menthofuran is critical for quality control, safety assessment, and formulation development. This guide provides an objective comparison of three key analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these methods is compared using available experimental data to facilitate informed method selection and cross-validation.

Data Presentation: Comparison of Analytical Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection and quantification.Enantioselective separation on a chiral stationary phase with UV-based detection.Quantification based on the direct proportionality between the integrated NMR signal area and the number of protons contributing to that signal.
Linearity (R²) ≥ 0.998[1]≥ 0.998≥ 0.9999[2]
Limit of Detection (LOD) 0.28–2.00 µg/kg[3]2.54 µg/mL4.4 µg/mL[4]
Limit of Quantification (LOQ) 0.94–6.65 µg/kg[3]7.68 µg/mL14.9 µg/mL[4]
Accuracy (% Recovery) 80.23–115.41%[1]100.28% to 102.86%98.1% to 100.3% (relative errors between -1.9% and 0.3%)[2]
Precision (%RSD) Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1]Intra-day: 0.16%, Inter-day: 0.09%< 1%[5]
Selectivity High, especially with a chiral column. Mass spectrometry provides excellent specificity.[6]Excellent for enantiomers, dependent on the chiral stationary phase.[7]High, based on unique chemical shifts of protons in the molecule.[2]
Sample Throughput Moderate to HighModerateHigh (short acquisition times)[2]
Derivatization Generally not required.Not required.Not required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile compounds like this compound.[8]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil or sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of about 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A chiral capillary column (e.g., Rt-BetaDEXsm, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for enantiomeric separation.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 1:50) or splitless, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350. For quantification, Selected Ion Monitoring (SIM) mode can be used with characteristic ions of menthofuran (e.g., m/z 150, 108, 93).[10]

3. Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum compared to a certified reference standard.

  • For quantification, prepare a calibration curve by injecting a series of this compound standards of known concentrations.

  • Plot the peak area of the target ion versus concentration to generate the calibration curve.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV)

Chiral HPLC is the method of choice for the direct separation and quantification of enantiomers.[7]

1. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions with the mobile phase to obtain a working solution within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Parameters:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: An amylose-based or cellulose-based chiral column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need optimization for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to (+)- and this compound based on their retention times, confirmed by injecting a certified standard of this compound.

  • Prepare a calibration curve by injecting a series of this compound standards of known concentrations.

  • Plot the peak area versus concentration to generate the calibration curve.

  • Determine the concentration of this compound in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for a specific reference standard of the analyte itself, using a certified internal standard.[11]

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • Vortex the tube to ensure a homogeneous solution.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Probe: A standard 5 mm probe.

  • Pulse Program: A standard 1D proton pulse sequence with a 90° pulse.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest). A value of 30-60 seconds is often used.

  • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (S/N > 150) for the signals of interest.

  • Acquisition Time (aq): Typically 2-4 seconds.

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

  • Select a well-resolved, characteristic signal of this compound (e.g., the proton at the furan ring around 7 ppm) and a signal from the internal standard for integration.[2]

  • Integrate the selected signals accurately.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • Canalyte = Concentration of this compound

    • Ianalyte = Integral of the this compound signal

    • Nanalyte = Number of protons for the integrated this compound signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the integrated internal standard signal

    • MWanalyte = Molecular weight of this compound

    • MWIS = Molecular weight of the internal standard

    • mIS = Mass of the internal standard

    • V = Volume of the solvent

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_crossvalidation Cross-Validation cluster_comparison Data Comparison & Analysis Method1 Method A (e.g., GC-MS) Validation1 Individual Validation (Linearity, Accuracy, Precision) Method1->Validation1 Method2 Method B (e.g., Chiral HPLC) Validation2 Individual Validation (Linearity, Accuracy, Precision) Method2->Validation2 Method3 Method C (e.g., qNMR) Validation3 Individual Validation (Linearity, Accuracy, Precision) Method3->Validation3 CrossVal Analysis of Same Samples by All Methods Validation1->CrossVal Validation2->CrossVal Validation3->CrossVal Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) CrossVal->Comparison

Caption: General workflow for the cross-validation of analytical methods.

LogicalRelationship cluster_techniques Analytical Techniques cluster_metrics Performance Metrics Analyte This compound Quantification GCMS GC-MS Analyte->GCMS HPLC Chiral HPLC-UV Analyte->HPLC qNMR qNMR Analyte->qNMR Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Selectivity Selectivity GCMS->Selectivity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Sensitivity HPLC->Selectivity qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->Sensitivity qNMR->Selectivity

Caption: Logical relationship for comparing analytical techniques.

References

A Comparative Guide to the Metabolic Pathways of Menthofuran Enantiomers: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolic pathways of the enantiomers of menthofuran, a monoterpene with significant toxicological interest. The primary focus of existing research has been on the naturally occurring and more abundant (+)-(R)-menthofuran, a known hepatotoxin and a major metabolite of (R)-(+)-pulegone.[1][2] Consequently, a significant data gap exists in the scientific literature regarding the metabolic fate of (-)-(S)-menthofuran. This guide synthesizes the current knowledge on (+)-menthofuran metabolism and presents a hypothesized comparison with its (-)-enantiomer, supported by established principles of stereoselective drug metabolism.

Executive Summary

The metabolism of menthofuran is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites responsible for its hepatotoxicity.[1][3] In vitro studies utilizing rat and human liver microsomes, as well as in vivo studies in rats, have elucidated the major metabolic pathways for (+)-menthofuran.[1][4][5] These pathways involve oxidation of the furan ring to form a highly reactive γ-ketoenal, which can covalently bind to cellular macromolecules, and the formation of various detoxification products, including mintlactones, hydroxymintlactones, and glutathione conjugates.[1][2][6]

Direct experimental data on the metabolic pathways of (-)-menthofuran is scarce. However, based on the principles of stereoselectivity in drug metabolism, it is hypothesized that the two enantiomers will exhibit quantitative and qualitative differences in their metabolic profiles. These differences are expected to arise from the differential interaction of the enantiomers with the active sites of metabolizing enzymes, potentially leading to variations in the rates of formation of toxic and non-toxic metabolites and, consequently, different toxicity profiles.

Data Presentation: Quantitative Metabolic Data of (+)-Menthofuran

The following tables summarize the available quantitative data on the metabolism of (+)-menthofuran from in vitro studies. The lack of data for this compound prevents a direct quantitative comparison.

Table 1: Kinetic Parameters for the Metabolism of (+)-Menthofuran by Human Cytochrome P450 Isoforms [4]

CYP IsoformKm (µM)Vmax (nmol/min/nmol P450)
CYP2E1330.43
CYP1A2570.29
CYP2C19620.26

Data from studies with expressed human liver cytochrome P450 enzymes.[4]

Table 2: Major Metabolites of (+)-Menthofuran Identified in In Vitro and In Vivo Studies

MetaboliteSystemReference
γ-Ketoenal ((Z)-(2'-keto-4'-methylcyclohexylidene) propanal)Rat and Human Liver Microsomes, Rat Liver Slices[1][2][7]
Mintlactone and IsomintlactoneRat and Human Liver Microsomes, Rat Liver Slices[1][2]
HydroxymintlactonesRat and Human Liver Microsomes, Rat Liver Slices[1]
2-HydroxymenthofuranHuman Liver Microsomes[4]
Glutathione ConjugatesRat Liver Slices, Rat Urine[1]
Sulfonic Acid MetabolitesRat Urine[8]
p-Cresol (conflicting reports)Rat Urine (reported in older studies, not detected in more recent ones)[1][5]

Metabolic Pathways of Menthofuran Enantiomers

The metabolic pathways of (+)-menthofuran have been extensively studied. The proposed pathways, including bioactivation and detoxification routes, are depicted below. It is anticipated that this compound follows similar pathways, but with different kinetic parameters for each enzymatic step.

Menthofuran_Metabolism plus_Menthofuran (+)-Menthofuran CYP450 CYP450 (CYP2E1, 1A2, 2C19, 2A6) plus_Menthofuran->CYP450 Oxidation Hydroxylation Hydroxylation plus_Menthofuran->Hydroxylation minus_Menthofuran This compound (Hypothesized) minus_Menthofuran->CYP450 Oxidation (Hypothesized) minus_Menthofuran->Hydroxylation Epoxide Furan Epoxide CYP450->Epoxide gamma_Ketoenal γ-Ketoenal (Reactive Metabolite) Epoxide->gamma_Ketoenal Covalent_Binding Covalent Binding to Cellular Proteins gamma_Ketoenal->Covalent_Binding Mintlactones Mintlactone & Isomintlactone gamma_Ketoenal->Mintlactones Hydration & Rearrangement GSH_Conjugation Glutathione Conjugation gamma_Ketoenal->GSH_Conjugation Toxicity Hepatotoxicity Covalent_Binding->Toxicity Hydroxy_Menthofuran 2-Hydroxymenthofuran Hydroxylation->Hydroxy_Menthofuran Hydroxy_Menthofuran->Mintlactones Hydroxymintlactones Hydroxymintlactones Mintlactones->Hydroxymintlactones Further Oxidation Excretion Excretion Mintlactones->Excretion Hydroxymintlactones->Excretion GSH_Adducts Glutathione Conjugates GSH_Conjugation->GSH_Adducts GSH_Adducts->Excretion

Caption: Metabolic pathways of (+)-menthofuran and hypothesized pathways for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of menthofuran metabolism. Below are representative protocols for key experiments.

In Vitro Metabolism Using Liver Microsomes

This protocol is designed to identify metabolites formed by cytochrome P450 enzymes.

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine liver microsomes (from human or rat) at a final protein concentration of 0.5-1.0 mg/mL in a potassium phosphate buffer (0.1 M, pH 7.4).

    • Add the menthofuran enantiomer (e.g., 10-100 µM) dissolved in a suitable solvent (e.g., methanol, not exceeding 1% of the final volume).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Start the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂).

  • Incubation and Termination:

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (2 volumes).

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Analyze the supernatant for metabolites using analytical techniques like LC-MS/MS or GC-MS.

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo study to identify urinary metabolites.

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g). House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Dosing:

    • Administer the menthofuran enantiomer orally or via intraperitoneal injection at a specific dose (e.g., 50-150 mg/kg body weight), dissolved in a suitable vehicle like corn oil.

  • Sample Collection:

    • Collect urine at specified time intervals (e.g., 0-24 hours, 24-48 hours) into containers with a preservative (e.g., sodium azide) and store at -20°C until analysis.

  • Sample Preparation:

    • Thaw the urine samples and centrifuge to remove any precipitates.

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

    • Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.

  • Analysis:

    • Analyze the extracted metabolites by GC-MS or LC-MS/MS for identification and quantification.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_comparison Comparative Analysis invitro_start Menthofuran Enantiomers ((+) and (-)) microsomes Incubation with Liver Microsomes (Human, Rat) invitro_start->microsomes hepatocytes Incubation with Primary Hepatocytes invitro_start->hepatocytes invitro_analysis Metabolite Profiling (LC-MS/MS, GC-MS) microsomes->invitro_analysis invitro_kinetics Enzyme Kinetics (Km, Vmax) microsomes->invitro_kinetics hepatocytes->invitro_analysis compare_profiles Comparison of Metabolic Profiles invitro_analysis->compare_profiles compare_kinetics Comparison of Enzyme Kinetics invitro_kinetics->compare_kinetics invivo_start Menthofuran Enantiomers ((+) and (-)) animal_model Administration to Animal Model (e.g., Rat) invivo_start->animal_model sample_collection Collection of Urine, Bile, and Tissues animal_model->sample_collection toxicity_assessment Toxicological Endpoints (e.g., Liver Enzyme Levels) animal_model->toxicity_assessment invivo_analysis Metabolite Identification and Quantification sample_collection->invivo_analysis invivo_analysis->compare_profiles compare_toxicity Correlation of Metabolism with Toxicity toxicity_assessment->compare_toxicity compare_profiles->compare_toxicity

Caption: General experimental workflow for comparing the metabolism of menthofuran enantiomers.

Conclusion and Future Directions

The metabolic pathways of (+)-menthofuran have been well-characterized, revealing a bioactivation route to a toxic γ-ketoenal and several detoxification pathways. The involvement of multiple CYP450 isoforms highlights the complexity of its metabolism.

A significant knowledge gap remains concerning the metabolic fate of this compound. Future research should prioritize direct comparative studies of the enantiomers to:

  • Determine the metabolic profile of this compound: Identify and quantify the metabolites formed in vitro and in vivo.

  • Investigate the stereoselectivity of CYP450-mediated metabolism: Determine the kinetic parameters for the metabolism of both enantiomers by individual CYP isoforms.

  • Correlate metabolic differences with toxicity: Conduct comparative toxicity studies to establish a clear link between the stereoselective metabolism and the toxicological profiles of the menthofuran enantiomers.

A thorough understanding of the stereoselective metabolism of menthofuran is crucial for accurate risk assessment and for the development of safer products in the food, fragrance, and pharmaceutical industries.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of (-)-Menthofuran and structurally related monoterpenoids. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This document is intended to serve as a resource for researchers in the fields of insecticide development, natural products chemistry, and entomology.

Overview of Insecticidal Activity

This compound, a monoterpenoid found in essential oils of plants like pennyroyal (Mentha pulegium), is recognized for its potent insecticidal properties. Its toxicity is often greater than its precursor, (+)-pulegone. The insecticidal action of this compound and related compounds is primarily attributed to their neurotoxic effects, targeting key receptors in the insect nervous system. Furthermore, the metabolic activation of certain monoterpenoids within the insect can lead to the formation of more toxic compounds, a critical consideration in the evaluation of their insecticidal potential.

Comparative Toxicity Data

The following tables summarize the reported toxicity of this compound and related monoterpenoids against various insect species. The data is presented as Median Lethal Concentration (LC50) for fumigation assays and Median Lethal Dose (LD50) for topical application assays. Lower values indicate higher toxicity.

Table 1: Fumigant Toxicity (LC50) of this compound and Related Monoterpenoids

CompoundInsect SpeciesLC50 (mg/L air)Reference
This compound Musca domestica (Housefly)3.70 [1]
(+)-PulegoneMusca domestica (Housefly)1.7[2]
MenthoneMusca domestica (Housefly)1.9[2]
(+)-LimoneneMusca domestica (Housefly)6.2[2]
PulegoneSitophilus zeamais (Maize weevil)3.47[3]
MenthoneSitophilus zeamais (Maize weevil)10.32[3]
PulegoneTribolium castaneum (Red flour beetle)11.56[3]
MenthoneTribolium castaneum (Red flour beetle)31.25[3]
1,8-CineolePlodia interpunctella (Indian meal moth)>10[4]
CamphorSitophilus oryzae (Rice weevil)>100[5]
GeraniolSitophilus oryzae (Rice weevil)>100[5]
LinaloolSitophilus oryzae (Rice weevil)>100[5]

Table 2: Topical Toxicity (LD50) of this compound and Related Monoterpenoids

CompoundInsect SpeciesLD50 (µ g/adult )Reference
PulegoneTribolium castaneum (Red flour beetle)1.55[6]
MenthoneTribolium castaneum (Red flour beetle)2.67[3]
PulegoneSitophilus zeamais (Maize weevil)4.46[3]
MenthoneSitophilus zeamais (Maize weevil)33.47[3]
ThymolMusca domestica (Housefly)-[7]
Geranyl AcetateMusca domestica (Housefly)-[7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative data tables.

Topical Application Bioassay

This method assesses the contact toxicity of a compound.

  • Insect Rearing: Insects of a specific species and age are reared under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable volatile solvent, typically analytical grade acetone, to prepare a range of concentrations.

  • Application: A precise volume (e.g., 0.5-1.0 µL) of the test solution is applied to the dorsal thorax of each insect using a calibrated micro-applicator. A control group is treated with the solvent alone.

  • Observation: After treatment, the insects are transferred to clean containers with access to food and water. Mortality is recorded at specified time intervals, typically 24 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, the dose required to kill 50% of the test population.

Fumigation Bioassay

This method evaluates the toxicity of a compound in its vapor phase.

  • Insect Rearing: As with the topical application bioassay, insects are reared under controlled conditions.

  • Preparation of Test Substance: A specific amount of the test compound is applied to a filter paper or a similar substrate.

  • Exposure Chamber: The treated substrate is placed in a sealed glass jar or fumigation chamber of a known volume. A specific number of insects are then introduced into the chamber. Control chambers contain a substrate treated only with the solvent.

  • Observation: The insects are exposed to the vapor for a set period (e.g., 24 hours). After the exposure period, the insects are transferred to clean containers with food and water, and mortality is assessed.

  • Data Analysis: The mortality data is analyzed using probit analysis to calculate the LC50 value, the concentration of the vapor required to kill 50% of the test population.

Mode of Action and Signaling Pathways

The insecticidal activity of this compound and related monoterpenoids is multifaceted, involving metabolic activation and neurotoxicity.

Metabolic Activation of (+)-Pulegone

In many insect species, the less toxic monoterpene (+)-pulegone is metabolized into the more potent insecticide, this compound. This bioactivation is mediated by cytochrome P450 monooxygenases.

metabolic_activation Pulegone (+)-Pulegone (Less Toxic) Menthofuran This compound (More Toxic) Pulegone->Menthofuran Oxidation P450 Cytochrome P450 Monooxygenase P450->Menthofuran

Metabolic activation of (+)-pulegone to this compound.
Neurotoxic Mechanisms

Monoterpenoids, including this compound, primarily exert their insecticidal effects by disrupting the normal functioning of the insect's central nervous system. Two key targets are the octopamine and GABA (gamma-aminobutyric acid) receptors.

Octopamine Receptor Pathway: Octopamine is a crucial neurotransmitter in insects, involved in various physiological processes. Monoterpenoids can interfere with octopamine signaling, leading to hyperexcitation and eventual paralysis.

octopamine_pathway cluster_receptor Octopamine Receptor Signaling cluster_effect Physiological Effect Monoterpenoid This compound & Related Compounds OctoR Octopamine Receptor Monoterpenoid->OctoR Binds to G_Protein G-Protein OctoR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP (Increased) AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuro_Response Altered Neuronal Response PKA->Neuro_Response Leads to Paralysis Hyperexcitation & Paralysis Neuro_Response->Paralysis

Proposed action of monoterpenoids on the octopamine receptor pathway.

GABA Receptor Pathway: GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Monoterpenoids can act as antagonists to GABA receptors, blocking the influx of chloride ions and leading to continuous nerve stimulation.

gaba_pathway cluster_receptor GABA Receptor Signaling cluster_effect Physiological Effect Monoterpenoid This compound & Related Compounds GABA_R GABA Receptor Monoterpenoid->GABA_R Antagonistic binding Chloride_Channel Chloride Ion Channel GABA_R->Chloride_Channel Blocks Hyperpolarization Inhibition of Hyperpolarization Chloride_Channel->Hyperpolarization Prevents Cl- influx Convulsions Convulsions & Paralysis Hyperpolarization->Convulsions

Proposed antagonistic action of monoterpenoids on the GABA receptor.

Conclusion

This compound demonstrates significant insecticidal activity, often surpassing that of its precursor, (+)-pulegone, and other related monoterpenoids. Its efficacy is rooted in its neurotoxic mode of action, primarily targeting octopamine and GABA receptors in the insect nervous system. The comparative data presented, while sourced from various studies, consistently points to the potential of this compound and its analogs as valuable compounds for the development of new insect control agents. Further research focusing on structure-activity relationships and formulation optimization could enhance their practical application in pest management strategies.

References

Evaluation of the antimicrobial efficacy of (-)-Menthofuran against various pathogens.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of (-)-Menthofuran against various pathogens. The following sections detail its performance, supported by available experimental data, and contrast it with other common monoterpenes.

This compound, a monoterpene found in certain essential oils, has demonstrated notable antifungal activity. However, comprehensive data on its antibacterial efficacy remains limited. This guide summarizes the current scientific findings to offer a clear perspective on its potential as an antimicrobial agent.

Comparative Antimicrobial Efficacy: this compound vs. Other Monoterpenes

The antimicrobial activity of monoterpenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below presents a compilation of MIC values for this compound and other structurally related monoterpenes against a range of pathogenic bacteria and fungi. It is important to note that data for purified this compound is scarce, particularly concerning its antibacterial properties. Much of the available information is derived from studies on essential oils where menthofuran is a constituent.

CompoundPathogenMIC (µg/mL)Reference
This compound Candida albicans500[1]
Candida glabrata500[1]
Candida krusei500[1]
Candida parapsilosis500[1]
Candida tropicalis500[1]
Menthol Staphylococcus aureus125 - 250
Escherichia coli500[2][3]
Candida albicans78
Limonene Staphylococcus aureus4000 - 13000
Escherichia coli8000 - 11000
Candida albicans256 - 1024[4]
Pulegone Staphylococcus aureus1800 - 5850[5]
Escherichia coli1400[6]
Candida albicans-

Note: The presented MIC values are compiled from various studies and should be considered as indicative. Direct comparison may be limited by variations in experimental protocols.

Experimental Protocols: Determining Antimicrobial Efficacy

The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method (CLSI Guidelines)

This method is performed in 96-well microtiter plates to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar plate (18-24 hours old).

  • The colonies are suspended in a sterile saline solution (0.85% NaCl) or broth.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The fungal inoculum is adjusted to a specific cell density as per CLSI guidelines for yeasts.

  • The standardized inoculum is then further diluted in the appropriate broth medium to achieve the final desired concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure solubility.

  • Serial twofold dilutions of the stock solution are prepared in the wells of a 96-well microtiter plate using the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well will contain 100 µL of the diluted compound.

3. Inoculation and Incubation:

  • 100 µL of the standardized and diluted microbial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Control wells are included: a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action: A Focus on Membrane Disruption

While the specific signaling pathways affected by this compound are not yet fully elucidated, the primary antimicrobial mechanism of monoterpenes is widely accepted to be the disruption of microbial cell membranes.

G cluster_workflow Antimicrobial Workflow cluster_mechanism Proposed Mechanism of Action prep Preparation of Microbial Inoculum serial_dilution Serial Dilution of This compound prep->serial_dilution inoculation Inoculation of Microtiter Plate serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination menthofuran This compound membrane Microbial Cell Membrane menthofuran->membrane disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

References

Safety Operating Guide

Prudent Disposal of (-)-Menthofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of (-)-Menthofuran, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) may classify it as a non-hazardous substance, others identify it as a combustible liquid that can be harmful if swallowed and cause skin and eye irritation.[1][2] Therefore, a cautious approach is warranted. Always consult your institution's specific safety protocols and the manufacturer's most recent SDS.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management facility.[3][4] On-site chemical treatment is not advised due to the lack of validated neutralization protocols and the potential for hazardous byproducts.[3]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with organic compounds and have a secure, tight-fitting lid.

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.[1]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

III. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[3]

  • Containment: Absorb the spilled material using an inert substance such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Personal Protective Equipment: All PPE worn during the cleanup must be disposed of as hazardous waste.[3]

IV. Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Personal protective equipment (gloves, etc.)[3]

  • Pipette tips and other disposable labware

  • Empty containers, which should be handled in the same way as the substance itself[4][5]

  • Spill cleanup materials[3]

V. Environmental Hazards and Regulatory Compliance

This compound is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][3][6] It has also been identified as a substance that fulfills the very bioaccumulative criterion.[5] Therefore, it is imperative that it is not disposed of down the drain or in regular trash.[3][5] Disposal must always be conducted in strict accordance with all federal, state, and local regulations.[2][3][4] A suitable disposal method is incineration in a facility equipped with an afterburner and scrubber.[3][4]

Data Summary for Disposal

ParameterInformationSource(s)
Recommended Disposal Method Engage a licensed hazardous material disposal company. Incineration with afterburner and scrubber.[3][4]
Environmental Hazards Toxic to aquatic organisms; may cause long-term adverse effects. Fulfills the very bioaccumulative criterion.[1][3][5][6]
Spill Containment Material Inert absorbent (vermiculite, dry sand, earth).[3]
Unsuitable Disposal Methods Regular trash, disposal down the drain.[3][5]

Experimental Protocols

Diagrams

G cluster_0 This compound Waste Generation cluster_1 Collection and Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Unused Product E Collect in Designated, Labeled Hazardous Waste Container A->E B Contaminated Labware (e.g., pipette tips, glassware) B->E C Spill Cleanup Materials C->E D Contaminated PPE D->E F Store in Secure Hazardous Waste Accumulation Area E->F G Arrange Pickup by Licensed Waste Disposal Company F->G H Incineration with Afterburner and Scrubber G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (-)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical hazards and safety protocols is paramount for a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling (-)-Menthofuran. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk and ensure safe laboratory practices.

This compound is a toxic organic compound found in certain essential oils.[1] It is classified as a combustible liquid that can be harmful if swallowed and may cause skin and serious eye irritation.[2][3] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2][4] Adherence to the following guidelines is critical to prevent exposure and ensure safe handling.

Personal Protective Equipment (PPE)

A robust PPE strategy is crucial to prevent exposure to this compound. The following table summarizes the required equipment based on standard safety protocols.

Protection TypeSpecific RequirementStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[5][6]
Skin Protection Chemical-resistant gloves. Gloves must be inspected prior to use.Must satisfy EU Directive 89/686/EEC and the standard EN 374.[5][6]
Fire/flame resistant and impervious clothing.-
Respiratory Protection To be used as a backup to engineering controls like fume hoods. A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[5][6]
General Hygiene Wash hands thoroughly after handling and before breaks. Contaminated clothing should be removed and washed before reuse.-

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, preferably under a laboratory fume hood or another local exhaust ventilation system.[5][6]

  • Avoid all contact with skin and eyes.[5][7]

  • Take measures to prevent the formation of dust and aerosols.[5][6]

  • As this compound is a combustible liquid, keep it away from open flames, hot surfaces, and other sources of ignition.[2][5]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][5][6]

  • Refrigeration is recommended to maintain product quality.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill: Evacuate and ventilate the area.[4] Wear appropriate personal protective equipment.[6] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • This compound should be treated as hazardous waste.[4]

  • The recommended method of disposal is to use a licensed hazardous material disposal company.[4][6]

  • Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[4]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[4]

  • All materials used for cleanup, including contaminated PPE, should be disposed of as hazardous waste.[4]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste & Disposal prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Fume Hood & necessary equipment prep_ppe->prep_setup handle_chem 3. Handle this compound in Fume Hood prep_setup->handle_chem Proceed to Handling handle_avoid 4. Avoid Ignition Sources handle_chem->handle_avoid store_chem 5. Store in Tightly Sealed Container handle_avoid->store_chem After Use waste_collect 7. Collect Waste (Chemical & Contaminated Items) handle_avoid->waste_collect If Generating Waste store_cool 6. Place in Cool, Ventilated Area (Refrigerate) store_chem->store_cool store_cool->prep_ppe For Subsequent Use waste_label 8. Label as Hazardous Waste waste_collect->waste_label waste_dispose 9. Arrange for Licensed Disposal Company waste_label->waste_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.